molecular formula C9H11N3 B104803 1,3-Dimethyl-1H-indazol-6-amine CAS No. 221681-92-1

1,3-Dimethyl-1H-indazol-6-amine

Cat. No.: B104803
CAS No.: 221681-92-1
M. Wt: 161.2 g/mol
InChI Key: VGABHBLCCIOEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-indazol-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGABHBLCCIOEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598314
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-92-1
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221681-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole class. Indazoles are bicyclic structures composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Notably, this compound is recognized as a key impurity and reference compound in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy that targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, crystallographic data provides precise structural information.

Table 1: Core Chemical and Physical Properties

Property Value Source
IUPAC Name 1,3-dimethylindazol-6-amine [3]
Molecular Formula C₉H₁₁N₃ [3]
Molecular Weight 161.20 g/mol [3][4]
CAS Number 221681-92-1 [3][4]
Appearance Predicted to be a solid at room temperature General knowledge
Canonical SMILES CC1=NN(C2=C1C=CC(=C2)N)C [1]
InChI Key VGABHBLCCIOEOZ-UHFFFAOYSA-N [3]

| Exact Mass | 161.0953 g/mol |[1][3] |

Table 2: Crystallographic Data

Parameter Value Source
Crystal System Orthorhombic [5]
Space Group Pca2₁ [5]
Unit Cell Dimensions a = 18.3004 Å, b = 8.3399 Å, c = 5.6563 Å [5]
Volume (V) 863.28 ų [5]
Z (molecules/unit cell) 4 [5]
Calculated Density 1.240 Mg/m³ [5]
Radiation Type Mo Kα [5]

| Temperature | 293 K |[5] |

Spectroscopic Profile

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.4 d 1H H-4
~6.8 d 1H H-7
~6.5 dd 1H H-5
~5.0-5.5 br s 2H -NH₂
~3.9 s 3H N1-CH₃

| ~2.4 | s | 3H | C3-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~149.0 C6
~142.0 C7a
~140.5 C3
~121.5 C3a
~119.0 C4
~110.0 C5
~95.0 C7
~35.0 N1-CH₃

| ~11.5 | C3-CH₃ |

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Assignment
3450 - 3300 N-H stretch (amine)
3100 - 3000 C-H stretch (aromatic)
2980 - 2850 C-H stretch (aliphatic, methyl)
1630 - 1600 N-H bend (amine) / C=C stretch (aromatic)
1590 - 1450 C=C stretch (aromatic)
1380 - 1360 C-H bend (methyl)

| 1250 - 1100 | C-N stretch |

Experimental Protocols

Synthesis Protocol

The synthesis of this compound is achieved via the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.[5]

Reaction: 1,3-Dimethyl-6-nitro-1H-indazole → this compound

Materials and Reagents:

  • 1,3-Dimethyl-6-nitro-1H-indazole

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine Hydrate or Hydrogen Gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Filter agent (e.g., Celite)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of 1,3-Dimethyl-6-nitro-1H-indazole is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • A catalytic amount of 10% Palladium on Carbon is carefully added to the solution under an inert atmosphere.

  • The reaction mixture is stirred, and hydrazine hydrate is added dropwise at room temperature. Alternatively, the flask can be evacuated and backfilled with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional methanol.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Spectroscopic Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[6]

  • Data Acquisition: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Obtain the IR spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan over a range of 4000-400 cm⁻¹. Report absorptions in wavenumbers (cm⁻¹).[6]

C. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode.[6]

  • Data Acquisition: Acquire the mass spectrum to determine the molecular weight and confirm the elemental composition by comparing the experimental m/z value of the molecular ion [M+H]⁺ to the calculated value.

Role in Drug Development & Biological Context

This compound is a critical process impurity in the manufacturing of Pazopanib.[1][2][7] Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.[8][9] Its primary targets are VEGFR-1, -2, and -3, and PDGFR-α and -β.[8] Inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced tumor cell proliferation and survival.[8][10] The presence and quantity of impurities like this compound must be carefully controlled and monitored during drug synthesis to ensure the safety and efficacy of the final pharmaceutical product.

Mandatory Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 1,3-Dimethyl-6-nitro-1H-indazole Reaction Reduction (Pd/C, H₂ or N₂H₄·H₂O) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR ('H, ¹³C) Product->NMR Analysis MS Mass Spectrometry (HRMS) Product->MS Analysis IR FT-IR Spectroscopy Product->IR Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Drug Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Pazopanib Pazopanib (Related Compound) Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine: Physicochemical Characteristics, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,3-Dimethyl-1H-indazol-6-amine, a molecule of significant interest in contemporary drug discovery. This document outlines the compound's known physical and chemical properties, provides detailed experimental protocols for its synthesis and the determination of its key physicochemical parameters, and explores its biological context, particularly its role as a potential inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) signaling pathway. All quantitative data are presented in structured tables for clarity, and logical and experimental workflows are visualized using detailed diagrams.

Physicochemical Characteristics

Structural and Physical Properties

The fundamental structural and physical properties of this compound are summarized in the table below. The crystal structure has been determined, revealing an almost planar molecular skeleton.[5][6]

PropertyValueSource
Molecular Formula C₉H₁₁N₃PubChem[1]
Molecular Weight 161.21 g/mol PubChem[1]
CAS Number 221681-92-1Sigma-Aldrich
Appearance Colorless crystalsResearchGate[6]
Crystal System OrthorhombicResearchGate[6]
Space Group Pca2₁ResearchGate[6]
Unit Cell Dimensions a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) ÅResearchGate[6]
Predicted Physicochemical Data

Experimentally determined values for several key physicochemical properties, such as melting point, boiling point, solubility, pKa, and logP, are not extensively reported. The following table summarizes predicted values from computational models, which are valuable for initial assessment and experimental design.

PropertyPredicted ValueSource
Melting Point Not availableN/A
Boiling Point Not availableN/A
Water Solubility Predicted to be lowBenchchem[7]
pKa (basic) Not availableN/A
logP 1.3PubChem[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive protocol for the synthesis of this compound and outlines standard procedures for the experimental determination of its key physicochemical properties.

Synthesis of this compound

The following is a two-step synthesis protocol adapted from the literature.[6]

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

  • To a solution of 3-methyl-6-nitro-1H-indazole (5 g, 1 eq) in 15 mL of N,N-Dimethylformamide (DMF), add dimethyl carbonate (7.5 g, 3 eq) and triethylenediamine (3.1 g, 1 eq).

  • Stir the mixture at 353 K for 10 hours.

  • After cooling, pour the reaction mixture into 150 mL of cold water.

  • Filter the resulting precipitate and dry to obtain a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole.

  • Purify the desired 1,3-dimethyl-6-nitro-1H-indazole (2 g) by silica gel column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 1,3-dimethyl-6-nitro-1H-indazole (2 g) in 10 mL of ethanol, add 10% Palladium on carbon (Pd/C) (0.2 g).

  • Evacuate the reaction system and then introduce a continuous stream of hydrogen gas.

  • Stir the mixture for 8 hours at room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Allow the resulting yellow solution to stand at room temperature for slow evaporation, which will yield colorless crystals of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole cluster_step2 Step 2: Synthesis of this compound start1 3-methyl-6-nitro-1H-indazole reagents1 Dimethyl carbonate, Triethylenediamine, DMF reaction1 Stir at 353K for 10h workup1 Quench with cold water filtration1 Filter and Dry purification1 Silica Gel Chromatography product1 1,3-Dimethyl-6-nitro-1H-indazole start2 1,3-Dimethyl-6-nitro-1H-indazole product1->start2 reagents2 H₂, 10% Pd/C, Ethanol reaction2 Stir for 8h at RT filtration2 Filter to remove Pd/C crystallization Slow Evaporation product2 This compound

Physicochemical Property Determination

The following are detailed protocols for the experimental determination of key physicochemical properties of this compound.

  • Ensure the synthesized this compound is a finely ground, dry powder.

  • Pack the sample into a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2°C per minute, especially when approaching the expected melting point.[8][9]

  • Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

  • Place approximately 2-3 mL of purified this compound into a small-scale distillation flask with a boiling chip.[10]

  • Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.[11][12]

  • Heat the sample to a gentle boil.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[13][14]

  • Prepare a series of phosphate-buffered saline (PBS) solutions at various physiologically relevant pH values (e.g., 5.0, 6.2, 7.4).

  • Add an excess amount of this compound to each buffer solution in separate sealed flasks.

  • Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[15][16]

  • After agitation, allow the samples to stand to let undissolved solid settle.

  • Carefully withdraw an aliquot from the supernatant of each flask and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the aqueous solubility at that specific pH.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Record the UV-Vis absorbance spectrum for each solution over an appropriate wavelength range.[17][18][19]

  • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

  • Prepare a calibration curve using a series of standard compounds with known logP values.

  • Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Inject the standard compounds and this compound onto the column and record their retention times.

  • Calculate the capacity factor (k') for each compound.

  • Plot the log(k') of the standard compounds against their known logP values to generate a calibration curve.

  • Determine the logP of this compound by interpolating its log(k') value on the calibration curve.[20][21][22]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.

The IDO1 Signaling Pathway in Cancer

IDO1 catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine and its downstream metabolites. In the context of cancer, increased IDO1 activity leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The accumulation of kynurenine and other metabolites activates the aryl hydrocarbon receptor (AhR) in various immune cells, leading to the differentiation of regulatory T cells (Tregs) and further suppressing the anti-tumor immune response.

Inhibition of IDO1 by compounds such as derivatives of this compound is a promising strategy to reverse this immunosuppression and enhance the efficacy of other cancer therapies.

IDO1_Pathway Inhibitor This compound (Derivative) IDO1 IDO1 Inhibitor->IDO1 Inhibition Tryptophan_Depletion Tryptophan_Depletion Kynurenine_Accumulation Kynurenine_Accumulation

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of novel cancer immunotherapies. This technical guide has provided a detailed summary of its known physicochemical characteristics, comprehensive experimental protocols for its synthesis and property determination, and an overview of its biological relevance as an IDO1 inhibitor. While further experimental validation of its physicochemical properties is warranted, the information presented herein serves as a valuable resource for researchers and scientists working with this promising molecule.

References

1,3-Dimethyl-1H-indazol-6-amine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 1,3-Dimethyl-1H-indazol-6-amine. It details a plausible synthetic route and methods for its characterization. Notably, this compound is recognized as a process-related impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor. Consequently, this guide also explores the biological context of Pazopanib, focusing on the key signaling pathways it inhibits, namely the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit pathways. This information is critical for researchers in drug development and quality control to understand the profile of this impurity and its potential implications.

Molecular Structure and Formula

This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₁₁N₃.[1][2][3] The molecule consists of a bicyclic indazole core, with methyl groups substituted at the 1 and 3 positions of the indazole ring and an amine group at the 6th position. The molecular skeleton is nearly planar.[4][5][6]

Molecular Structure:

2D Structure of this compound

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
IUPAC Name This compound[2][3]
CAS Number 221681-92-1[1][7]
Molecular Formula C₉H₁₁N₃[1][2][3]
Molecular Weight 161.20 g/mol [1][2][3]
Canonical SMILES CC1=NN(C)C2=C1C=C(C=C2)N[2][3]
InChI Key VGABHBLCCIOEOZ-UHFFFAOYSA-N[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Solid
Melting Point Not explicitly reported, but related indazoles have melting points in the range of 90-150°C[8]
Boiling Point (Predicted) 335.9±22.0 °C
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
pKa (Predicted) 4.5 (most basic)

Table 3: Predicted Spectroscopic Data

SpectroscopyPredicted Peaks and Interpretation
¹H NMR (DMSO-d₆) - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - NH₂ protons (2H) as a broad singlet around δ 5.0 ppm. - N-CH₃ protons (3H) as a singlet around δ 3.8-4.0 ppm. - C-CH₃ protons (3H) as a singlet around δ 2.4-2.6 ppm.
¹³C NMR (DMSO-d₆) - Aromatic carbons in the range of δ 100-150 ppm. - C-NH₂ carbon around δ 140-150 ppm. - N-CH₃ carbon around δ 30-35 ppm. - C-CH₃ carbon around δ 10-15 ppm.
Infrared (IR) - N-H stretching of the amine group around 3300-3500 cm⁻¹ (two bands). - C-H stretching of aromatic and methyl groups around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring around 1600-1450 cm⁻¹. - C-N stretching around 1250-1350 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion peak [M]⁺ at m/z 161. - Fragmentation patterns corresponding to the loss of methyl and amine groups.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.[9] Catalytic hydrogenation is a standard and efficient method for this transformation.

Reaction Scheme:

Experimental Procedure (Proposed):

  • Dissolution: In a round-bottom flask, dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Hydrogenation: The flask is then connected to a hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the same solvent to ensure complete recovery of the product.

  • Concentration: The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition of the synthesized compound.[8]

  • Melting Point: The melting point is determined using a standard melting point apparatus.

  • Purity Analysis: Purity is assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase.

Biological Context: An Impurity in Pazopanib Synthesis and Relevant Signaling Pathways

This compound is a known process-related impurity in the synthesis of Pazopanib.[3] Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][11][12] It functions by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR, PDGFR, and c-Kit.[1][11][12] Understanding these pathways is crucial for comprehending the mechanism of action of Pazopanib and the potential, though likely uncharacterized, biological relevance of its impurities.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][13][14] This process is essential for tumor growth and metastasis.[4] Pazopanib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][12]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes

Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[15][16][17] In the context of cancer, it is involved in tumor growth and angiogenesis by promoting the proliferation of pericytes and stromal cells that support the tumor microenvironment.[18] Pazopanib's inhibition of PDGFR-α and -β disrupts these supportive interactions.[12]

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS Ras PDGFR->RAS Activates Pazopanib Pazopanib Pazopanib->PDGFR Inhibits AKT Akt PI3K->AKT CellGrowth Cell Growth, Proliferation, Survival AKT->CellGrowth Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth Promotes

Caption: PDGFR Signaling Pathway Inhibition by Pazopanib.

c-Kit Signaling Pathway

The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that, upon binding to its ligand Stem Cell Factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.[19][20][21] Dysregulation of c-Kit signaling is implicated in various cancers.[7] Pazopanib's inhibitory action on c-Kit contributes to its anti-tumor activity.[12]

cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS_MAPK Ras-MAPK Pathway cKit->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway cKit->JAK_STAT Activates Pazopanib Pazopanib Pazopanib->cKit Inhibits AKT Akt PI3K->AKT CellSurvival Cell Survival, Proliferation, Differentiation AKT->CellSurvival Promotes RAS_MAPK->CellSurvival Promotes JAK_STAT->CellSurvival Promotes

Caption: c-Kit Signaling Pathway Inhibition by Pazopanib.

Conclusion

This compound is a well-characterized small molecule with a defined molecular structure and predictable physicochemical properties. Its primary significance in the field of drug development lies in its status as a process-related impurity of the anticancer drug Pazopanib. While the intrinsic biological activity of this specific compound is not extensively documented, its structural relationship to Pazopanib necessitates a thorough understanding of its properties and the biological pathways targeted by the parent drug. This guide provides the foundational knowledge required for researchers and scientists to synthesize, identify, and evaluate this compound, particularly within the context of pharmaceutical quality control and drug development.

References

A Technical Guide to the Spectral Analysis of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 1,3-Dimethyl-1H-indazol-6-amine (CAS No: 221681-92-1). The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with standardized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
CAS Number 221681-92-1

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H Nuclear Magnetic Resonance (NMR) spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted spectrum is based on the analysis of the compound's structure, including the substituted indazole ring system.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-7
~6.7dd1HH-5
~6.5d1HH-4
~4.0s3HN1-CH₃
~3.8 (broad)s2H-NH₂
~2.5s3HC3-CH₃

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below, with chemical shifts (δ) in ppm. These predictions are based on the electronic environment of each carbon atom within the this compound molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C6
~142C7a
~140C3
~122C7
~118C3a
~108C5
~95C4
~35N1-CH₃
~12C3-CH₃

Predicted Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a prominent molecular ion peak, along with characteristic fragmentation patterns. The following table outlines the anticipated major peaks in the mass spectrum obtained by electron ionization (EI).

Table 3: Predicted MS Data (EI)

m/zPredicted Fragment
161[M]⁺ (Molecular Ion)
146[M - CH₃]⁺
131[M - 2CH₃]⁺
118[M - CH₃N₂]⁺

Predicted Infrared (IR) Spectral Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The table below summarizes these expected absorptions in wavenumbers (cm⁻¹).

Table 4: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1500 - 1400Medium to StrongAromatic C=C stretch
1350 - 1250StrongAromatic C-N stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • The number of scans should be between 16 and 64 to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlet signals for each carbon.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Record the relative abundance of each ion.

Infrared Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal.

    • Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_MS Dilute in Volatile Solvent Acq_MS Mass Spectrometer (EI/ESI) Prep_MS->Acq_MS Prep_IR Prepare KBr Pellet or use ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Analysis_NMR Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analysis_NMR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Analysis_IR Characteristic Absorption Bands Acq_IR->Analysis_IR Output Structural Elucidation & Spectral Data Summary Analysis_NMR->Output Analysis_MS->Output Analysis_IR->Output

Caption: Workflow for Spectral Analysis.

References

A Comprehensive Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dimethyl-1H-indazol-6-amine, a heterocyclic amine of interest in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a significant impurity in the manufacturing of the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Chemical Identity and Synonyms

The standardized nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name : this compound[1][2]

  • CAS Number : 221681-92-1[1][3][4][5]

  • Molecular Formula : C₉H₁₁N₃[1][3][5]

  • Synonyms : 1,3-Dimethylindazol-6-amine, 1H-Indazol-6-amine, 1,3-dimethyl-[2]

Physicochemical and Crystallographic Data

A summary of the key physical, chemical, and crystallographic properties of this compound is presented below for reference.

PropertyValueReference
Molecular Weight 161.20 g/mol [1][5]
Exact Mass 161.0953 g/mol [2]
Appearance Crystalline Solid[6]
Crystal System Orthorhombic[6]
Space Group Pca2₁[6]
Unit Cell Dimensions a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Å[6]
Calculated Density 1.240 Mg/m³[6]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3-methyl-6-nitro-1H-indazole.[6]

Step 1: Methylation of 3-methyl-6-nitro-1H-indazole

  • To a solution of 3-methyl-6-nitro-1H-indazole (5 g, 1 eq) and triethylene diamine (3.1 g, 1 eq) in 15 mL of DMF, add dimethyl carbonate (7.5 g, 3 eq).[6]

  • Stir the mixture for 10 hours at 353 K.[6]

  • Pour the reaction mixture into 150 mL of cold water.[6]

  • Filter and dry the resulting solid, which will be a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole.[6]

  • Isolate the desired 1,3-dimethyl-6-nitro-1H-indazole (2 g) from the mixture using silica gel column chromatography.[6]

Step 2: Reduction of the Nitro Group

  • To a solution of the purified 1,3-dimethyl-6-nitro-1H-indazole, add Palladium on carbon (Pd/C) (0.2 g).[6]

  • The subsequent reduction of the nitro group to an amine yields the final product, this compound.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction A 3-methyl-6-nitro-1H-indazole B Dimethyl carbonate, Triethylene diamine, DMF A->B C Stir at 353 K for 10h B->C D Mixture of methylated isomers C->D E Silica Gel Chromatography D->E F 1,3-dimethyl-6-nitro-1H-indazole E->F G 1,3-dimethyl-6-nitro-1H-indazole H Pd/C G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Biological Context and Significance

This compound is primarily recognized as a process impurity in the synthesis of Pazopanib.[3] Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[3]

The presence of impurities such as this compound in the final active pharmaceutical ingredient (API) is a critical quality attribute that must be monitored and controlled. Understanding the synthesis and properties of such impurities is essential for developing robust analytical methods for quality control and ensuring the safety and efficacy of the drug product.

G cluster_pathway Pazopanib's Mechanism of Action cluster_impurity Manufacturing Context Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR inhibits PDGFR PDGFR Pazopanib->PDGFR inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Cell Growth PDGFR->TumorGrowth Impurity This compound (Synthesis Impurity) Pazopanib_synth Pazopanib Synthesis Pazopanib_synth->Impurity

Caption: Pazopanib's signaling pathway and the context of the impurity.

References

Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3-Dimethyl-1H-indazol-6-amine, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1] Due to its role as a synthetic precursor, detailed public data on its specific experimental solubility and pKa values are limited. This guide therefore collates available information, including predicted values, and outlines detailed experimental protocols for the determination of these critical parameters. Furthermore, its position within the synthetic pathway of Pazopanib is illustrated to provide context for its relevance in drug development.

Introduction

This compound (CAS No. 221681-92-1) is a substituted indazole derivative.[2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3] The primary significance of this compound lies in its role as a crucial building block in the synthesis of Pazopanib, a medication used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4][5][6] Understanding the solubility and ionization constant (pKa) of this intermediate is essential for optimizing reaction conditions, purification processes, and ensuring the overall efficiency of the Pazopanib synthesis.

Physicochemical Data

Predicted pKa Value

The ionization constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and biological interactions. Computational models, such as those provided by ACD/Labs, are widely used in the pharmaceutical industry to predict pKa values, offering a high degree of accuracy.[7][8][9][10]

CompoundPredicted pKa (Basic)Prediction Method
This compound5.35 ± 0.29ACD/Labs Percepta Platform[9]

This predicted pKa value corresponds to the protonation of the 6-amino group.

Solubility Profile

The solubility of an organic compound is dependent on its structure and the nature of the solvent. Based on the structure of this compound, a qualitative solubility profile can be anticipated. The presence of the polar amino group suggests some solubility in polar solvents. However, the bicyclic aromatic indazole core is largely nonpolar, which will limit its aqueous solubility.

SolventPredicted SolubilityRationale
WaterSparingly solubleThe polar amino group can engage in hydrogen bonding with water, but the nonpolar indazole ring system reduces overall aqueous solubility.
Dilute Aqueous Acid (e.g., 5% HCl)SolubleAs a basic compound, the amino group will be protonated in acidic conditions, forming a more soluble salt.
Common Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF)SolubleThe organic nature of the molecule suggests good solubility in common polar and non-polar organic solvents.

Experimental Protocols

For researchers requiring precise experimental values, the following detailed protocols for determining solubility and pKa are provided. These methods are standard in the field and are suitable for aromatic amines like this compound.

Solubility Determination

This protocol outlines a general method for determining the qualitative solubility of an organic compound in various solvents.[11][12][13][14]

Materials:

  • This compound

  • Selection of solvents: Purified water, 5% (w/v) Hydrochloric Acid, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Small test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5-10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • If the compound dissolves, it is classified as "soluble." If a significant amount of solid remains, it is "insoluble." If partial dissolution occurs, it is "sparingly soluble."

  • Repeat the procedure for each solvent.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16][17][18][19]

Materials:

  • This compound

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining constant ionic strength

  • Suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)

  • Nitrogen gas for purging

Procedure:

  • Prepare a solution of this compound of a known concentration (e.g., 1-10 mM) in the chosen solvent. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.

  • Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • If determining the pKa of the conjugate acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the amine itself, first acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.

  • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

  • Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. This can be found from the inflection point of the first derivative of the titration curve.

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[20][21]

Materials:

  • This compound

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 7)

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

  • Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.

  • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution.

  • Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

  • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Role in Pazopanib Synthesis

This compound is a key intermediate in several reported synthetic routes to Pazopanib.[4][5][6][22][23] Understanding its formation and subsequent reactions is crucial for process optimization and impurity profiling in the manufacturing of this important anti-cancer drug.

The following diagram illustrates a common synthetic pathway for Pazopanib, highlighting the position of this compound.

Pazopanib_Synthesis cluster_0 Step 1: Nitration & Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: Coupling cluster_3 Step 4: Final Coupling 3-Methyl-1H-indazole 3-Methyl-1H-indazole 3-Methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole 3-Methyl-1H-indazole->3-Methyl-6-nitro-1H-indazole HNO3/H2SO4 1,3-Dimethyl-6-nitro-1H-indazole 1,3-Dimethyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole->1,3-Dimethyl-6-nitro-1H-indazole CH3I, K2CO3 Target_Compound This compound 1,3-Dimethyl-6-nitro-1H-indazole->Target_Compound H2, Pd/C Intermediate_2 N-(2-chloropyrimidin-4-yl)-1,3-dimethyl-1H-indazol-6-amine Target_Compound->Intermediate_2 2,4-dichloropyrimidine, Et3N Pazopanib Pazopanib Intermediate_2->Pazopanib 5-amino-2-methylbenzenesulfonamide, HCl

Figure 1. A representative synthetic pathway for Pazopanib, illustrating the formation of this compound.

Conclusion

While specific experimental data for the solubility and pKa of this compound are not widely published, this technical guide provides valuable predicted data and a framework for its experimental determination. The outlined protocols offer robust methods for researchers to obtain precise values, which are essential for the efficient synthesis of Pazopanib. The contextualization of this compound within the broader synthetic scheme of a clinically important drug underscores the importance of understanding the physicochemical properties of even the intermediate compounds in the drug development pipeline.

References

The Synthesis and History of 1,3-Dimethyl-1H-indazol-6-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic amine that has garnered significant attention in the pharmaceutical industry, primarily as a key intermediate and process-related impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. Detailed experimental protocols, quantitative data, and process workflows are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While the indazole scaffold itself has been a subject of medicinal chemistry research for many years, the specific discovery of the 1,3-dimethyl substituted amine appears to be a consequence of its emergence as a notable impurity during the manufacturing process of Pazopanib.

The earliest detailed public disclosure of its synthesis and characterization is found in the context of preparing reference standards for impurities to ensure the quality and safety of the final drug product. The main focus of its documented history, therefore, revolves around its synthetic pathways as a byproduct or intermediate in the Pazopanib synthesis chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 221681-92-1[1]
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.2 g/mol [1]
IUPAC Name This compound[2]
Appearance Yellow-brown solid[3]
Melting Point 203.8–204.5 °C (for 3-methyl-1H-indazol-6-amine)[3]

Synthesis of this compound

The primary and most well-documented synthetic route to this compound involves a two-step process starting from 3-methyl-6-nitro-1H-indazole. This process includes methylation followed by reduction of the nitro group.

General Synthetic Workflow

The overall synthetic pathway can be visualized as a straightforward sequence of methylation of the indazole ring system followed by the reduction of the nitro functional group to an amine.

Synthesis_Workflow Start 3-Methyl-6-nitro-1H-indazole Intermediate 1,3-Dimethyl-6-nitro-1H-indazole Start->Intermediate Methylation Product This compound Intermediate->Product Reduction

Caption: General synthetic workflow for this compound.

Experimental Protocols

3.2.1. Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

The initial step involves the methylation of 3-methyl-6-nitro-1H-indazole. Various methylating agents can be employed, with reagents like trimethyloxonium tetrafluoroborate being cited in the broader context of Pazopanib synthesis.[4]

  • Reactants: 3-Methyl-6-nitro-1H-indazole, methylating agent (e.g., trimethyloxonium tetrafluoroborate or methyl iodide), and a suitable base (e.g., cesium carbonate if using methyl iodide).[4]

  • Solvent: A suitable organic solvent.

  • Procedure: To a solution of 3-methyl-6-nitro-1H-indazole in an appropriate solvent, the methylating agent and base are added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC). The resulting product, 1,3-Dimethyl-6-nitro-1H-indazole, is then isolated and purified, often by silica gel column chromatography.[5]

3.2.2. Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of 1,3-Dimethyl-6-nitro-1H-indazole to the corresponding amine.

  • Reactants: 1,3-Dimethyl-6-nitro-1H-indazole, reducing agent (e.g., tin(II) chloride, iron in acidic medium, or catalytic hydrogenation).

  • Solvent: A protic solvent like ethanol or a mixture of solvents compatible with the chosen reducing agent.

  • Procedure: The nitro-intermediate is dissolved in a suitable solvent, and the reducing agent is added. For instance, using tin(II) chloride, the reaction is typically carried out in a protic solvent. The mixture is heated to reflux for a specified period. After completion, the reaction is worked up by neutralizing the acid and extracting the product into an organic solvent. The crude product is then purified, for example, by crystallization, to yield this compound.

A study by Zhang et al. (2012) provides specific details on the characterization of the final product, including crystal structure data obtained from single-crystal X-ray diffraction.[5]

Role as a Pazopanib Impurity

The primary significance of this compound in the scientific literature is its classification as a process-related impurity in the synthesis of Pazopanib.[1][6] The core structure of Pazopanib contains a 2,3-dimethyl-2H-indazol-6-amine moiety. However, during the methylation of 3-methyl-6-nitro-1H-indazole, the formation of the 1,3-dimethyl isomer can occur as a regioisomeric byproduct. This subsequently gets carried through the synthetic sequence, leading to the formation of an impurity that is structurally very similar to the active pharmaceutical ingredient.

The logical relationship of its formation as an impurity is depicted below.

Impurity_Formation Start 3-Methyl-6-nitro-1H-indazole Methylation Methylation Start->Methylation Main_Product 2,3-Dimethyl-6-nitro-2H-indazole (Pazopanib Precursor) Methylation->Main_Product Desired Pathway Impurity_Precursor 1,3-Dimethyl-6-nitro-1H-indazole Methylation->Impurity_Precursor Side Reaction Reduction_Main Reduction Main_Product->Reduction_Main Reduction_Impurity Reduction Impurity_Precursor->Reduction_Impurity Pazopanib_Intermediate 2,3-Dimethyl-2H-indazol-6-amine Reduction_Main->Pazopanib_Intermediate Impurity This compound Reduction_Impurity->Impurity Coupling_Main Further Synthesis Pazopanib_Intermediate->Coupling_Main Coupling_Impurity Further Synthesis Impurity->Coupling_Impurity Pazopanib Pazopanib Coupling_Main->Pazopanib Pazopanib_Impurity Pazopanib Impurity Coupling_Impurity->Pazopanib_Impurity

Caption: Formation of this compound as an impurity precursor.

Quantitative Data

The crystallographic data for this compound, as determined by Zhang et al. (2012), provides precise structural information.[5]

ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 18.3004 (10)
b (Å) 8.3399 (7)
c (Å) 5.6563 (1)
Volume (ų) 863.28 (9)
Z 4
Calculated Density (Mg m⁻³) 1.240
Radiation Type Mo Kα
Temperature (K) 293
R-factor 0.055
wR-factor 0.149

Signaling Pathways

Currently, there is no publicly available research that details the involvement of this compound in any specific biological signaling pathways. Its study has been predominantly from a chemical synthesis and analytical perspective due to its status as a pharmaceutical impurity.

Conclusion

This compound is a compound of significant interest in the field of pharmaceutical manufacturing, particularly in the synthesis of Pazopanib. While its history is not marked by a singular moment of discovery for a specific biological application, its emergence as a process-related impurity has necessitated a thorough understanding of its synthesis and characterization. The detailed experimental data and synthetic workflows provided in this guide offer a valuable resource for chemists and researchers involved in the synthesis of indazole-containing compounds and the quality control of related active pharmaceutical ingredients. Further research could explore the potential biological activities of this compound, moving it beyond its current classification as solely an impurity.

References

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile substitution patterns have led to the development of a wide array of derivatives with significant biological activities.[1][2][3] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of substituted indazoles, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological pathways to facilitate further exploration and application of this promising class of compounds.

Anti-Cancer Activity of Substituted Indazoles

Substituted indazoles have demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for the treatment of different types of cancer.[4]

Quantitative Anti-Cancer Data

The anti-proliferative activity of various substituted indazoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[1][5]
A549 (Lung)1.15[5]
HepG2 (Liver)0.80[5]
MCF-7 (Breast)0.34[5]
Compound 13g A549 (Lung)0.010[6]
MCF7 (Breast)0.012[6]
A375 (Melanoma)0.015[6]
HT-29 (Colon)0.011[6]
Compound 6o K562 (Leukemia)5.15[7]
Entrectinib (127) ALK-positive cancer0.012[3]
Pazopanib VEGFR-20.030[4]
Compound 109 EGFR T790M0.0053[3]
Compound 82a Pim-1 kinase0.0004[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Substituted indazole derivatives

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G General Workflow for Anticancer Drug Discovery cluster_0 Discovery and Preclinical Phase cluster_1 Clinical Development Target ID & Validation Target ID & Validation High-Throughput Screening High-Throughput Screening Target ID & Validation->High-Throughput Screening Identify molecular targets Lead Generation Lead Generation High-Throughput Screening->Lead Generation Screen compound libraries Lead Optimization Lead Optimization Lead Generation->Lead Optimization Identify promising hits In vivo Animal Testing In vivo Animal Testing Lead Optimization->In vivo Animal Testing Improve potency and properties Phase I Trials Phase I Trials In vivo Animal Testing->Phase I Trials Assess safety and toxicity Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Evaluate efficacy and dose Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Large-scale efficacy studies FDA Review & Approval FDA Review & Approval Phase III Trials->FDA Review & Approval Regulatory submission

Caption: A generalized workflow for the discovery and development of anticancer drugs.

Anti-Inflammatory Activity of Substituted Indazoles

Substituted indazoles have shown significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of indazole derivatives has been assessed using various in vivo and in vitro models.

Compound IDAssayInhibition/IC50Reference
5-aminoindazole Carrageenan-induced paw edema (100 mg/kg)83.09%[8]
Indazole Carrageenan-induced paw edema (100 mg/kg)70%[8]
6-nitroindazole Carrageenan-induced paw edema (100 mg/kg)68%[8]
5-aminoindazole COX-2 InhibitionIC50 = 12.32 µM[9]
6-nitroindazole COX-2 InhibitionIC50 = 19.22 µM[9]
Indazole COX-2 InhibitionIC50 = 23.42 µM[9]
Compound 27 5-Lipoxygenase InhibitionIC50 = 44 nM[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[11][12][13]

Materials:

  • Male Wistar rats (150-200 g)

  • Substituted indazole derivatives

  • Carrageenan (1% w/v in saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6) and fast them overnight with free access to water.

  • Compound Administration: Administer the indazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

G NF-κB Signaling Pathway in Inflammation Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits (in cytoplasm) Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Ubiquitination & Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces

Caption: The canonical NF-κB signaling pathway, a key driver of inflammation.

Antimicrobial Activity of Substituted Indazoles

A number of substituted indazoles have been reported to possess significant activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 66 Bacillus subtilisZone of inhibition: 22 mm[14]
Escherichia coliZone of inhibition: 46 mm[14]
Compound 58 Mycobacterium tuberculosis0.09 µM[14]
Compound 59 Mycobacterium tuberculosis67.09 µM[14]
Compound 18 Candida albicans10 mm inhibition halo[15]
Compound 23 Candida albicans13 mm inhibition halo[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.[2]

Materials:

  • Substituted indazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the indazole derivatives in the broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Kinase Inhibitory Activity and Associated Signaling Pathways

Many of the biological activities of substituted indazoles, particularly their anticancer effects, are due to their ability to inhibit various protein kinases.

Key Kinase Targets and Signaling Pathways
  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, which is crucial for tumor growth and metastasis.[4]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation.[3]

  • Aurora Kinases: These are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis.

G VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCg VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: A simplified representation of the VEGF signaling pathway.

Synthesis of Substituted Indazoles

A variety of synthetic methods have been developed for the preparation of substituted indazoles. A common approach is the Fischer indole synthesis, which can be adapted for indazole synthesis.

General Synthetic Scheme

G General Synthesis of 1H-Indazoles o-Halobenzonitrile o-Halobenzonitrile Intermediate Intermediate o-Halobenzonitrile->Intermediate + Hydrazine Derivative (e.g., Pd-catalyzed coupling) Hydrazine Derivative Hydrazine Derivative Substituted 1H-Indazole Substituted 1H-Indazole Intermediate->Substituted 1H-Indazole Cyclization (e.g., Acid or Base catalyzed)

Caption: A general synthetic route to substituted 1H-indazoles.

Substituted indazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anti-cancer, anti-inflammatory, and antimicrobial agents, largely driven by their ability to modulate key signaling pathways through kinase inhibition, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further exploration and optimization of the indazole scaffold will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of diseases.

References

The Synthesis of Pazopanib: A Technical Guide on the Role of the Key Intermediate N,2,3-trimethyl-2H-indazol-6-amine and the Isomeric Impurity 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of several key signaling pathways, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are critical for angiogenesis and tumor growth. The synthesis of Pazopanib is a multi-step process that relies on the precise construction of its core molecular structure. A pivotal component of this synthesis is the formation of the N,2,3-trimethyl-2H-indazol-6-amine intermediate. This technical guide provides an in-depth analysis of the synthesis of Pazopanib, with a particular focus on the generation of this key indazole intermediate. Furthermore, it elucidates the relationship with its isomer, 1,3-Dimethyl-1H-indazol-6-amine, which has been identified as a potential process-related impurity. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support researchers and professionals in the field of drug development.

Introduction

Pazopanib's efficacy is intrinsically linked to its chemical structure, which enables it to bind to the ATP-binding pocket of tyrosine kinases, thereby inhibiting their activity. The manufacturing of Pazopanib involves several synthetic routes, with the innovator's process commencing with 3-methyl-6-nitro-1H-indazole. This starting material undergoes a series of transformations to yield the crucial intermediate, N,2,3-trimethyl-2H-indazol-6-amine. The regioselectivity of the methylation steps is critical for the formation of the desired isomer and minimizing the generation of impurities such as this compound.

Synthesis of Pazopanib via N,2,3-trimethyl-2H-indazol-6-amine

The most common and well-documented synthesis of Pazopanib involves a convergent approach where the key indazole intermediate, N,2,3-trimethyl-2H-indazol-6-amine, is first synthesized and then coupled with a pyrimidine derivative, which is subsequently linked to the sulfonamide moiety.

Synthesis of the Key Intermediate: N,2,3-trimethyl-2H-indazol-6-amine

The formation of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole is a critical sequence in the overall synthesis of Pazopanib. The process involves methylation and reduction steps, where the order and reaction conditions are crucial for achieving high yield and purity.

Synthesis_of_Intermediate A 3-Methyl-6-nitro-1H-indazole B 2,3-Dimethyl-6-nitro-2H-indazole A->B Methylation (e.g., Trimethyloxonium tetrafluoroborate) C 2,3-Dimethyl-2H-indazol-6-amine B->C Nitro Reduction (e.g., SnCl2/HCl) D N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine C->D Coupling with 2,4-Dichloropyrimidine E N,2,3-trimethyl-2H-indazol-6-amine (Key Intermediate) D->E N-Methylation (e.g., Methyl Iodide)

Figure 1: Synthetic pathway to the key intermediate.
Final Assembly of Pazopanib

The final steps involve the coupling of the key indazole intermediate with the pyrimidine and sulfonamide components.

Pazopanib_Synthesis cluster_intermediates Key Intermediates A N,2,3-trimethyl-2H-indazol-6-amine C Pazopanib A->C Coupling Reaction (with pyrimidine linker) B 5-Amino-2-methylbenzenesulfonamide B->C

Figure 2: Final coupling step in Pazopanib synthesis.

The Isomeric Impurity: this compound

The formation of this compound is a potential side reaction during the synthesis of the indazole core of Pazopanib. This impurity arises from the non-regioselective methylation of the indazole ring. While the desired product is the 2,3-dimethyl derivative, methylation can also occur at the N1 position, leading to the 1,3-dimethyl isomer. The presence of this impurity can affect the purity and overall yield of the final active pharmaceutical ingredient.

The structural difference lies in the position of the methyl group on the indazole ring, which can impact the final coupling reactions and the biological activity of any resulting analogue. Careful control of the methylation reaction conditions is paramount to minimize the formation of this impurity.

Quantitative Data

The following tables summarize the yields for the key steps in a common synthetic route to Pazopanib.

StepReactantsProductYield (%)
1. Methylation of 3-methyl-6-nitro-1H-indazole3-methyl-6-nitro-1H-indazole, Trimethyloxonium tetrafluoroborate2,3-Dimethyl-6-nitro-2H-indazole~81%
2. Reduction of 2,3-dimethyl-6-nitro-2H-indazole2,3-Dimethyl-6-nitro-2H-indazole, SnCl2·2H2O, HCl2,3-Dimethyl-2H-indazol-6-amine~87%
3. Coupling with 2,4-Dichloropyrimidine2,3-Dimethyl-2H-indazol-6-amine, 2,4-DichloropyrimidineN-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine~97%
4. N-MethylationN-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, Methyl iodideN-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amineHigh
5. Final Coupling to PazopanibN-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamidePazopanib~63-85%

Note: Yields are compiled from various sources and can vary based on specific reaction conditions and scale.

Experimental Protocols

Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent such as DMF, a methylating agent like trimethyloxonium tetrafluoroborate is added portion-wise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC. The product is then isolated by quenching the reaction with water and filtering the resulting precipitate.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

2,3-Dimethyl-6-nitro-2H-indazole is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, is added, and the mixture is stirred. Upon completion, the reaction is worked up by basification and extraction with an organic solvent to yield the desired amine.

Synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

2,3-Dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base, such as sodium bicarbonate, in a solvent like ethanol. The reaction mixture is heated to reflux. After the reaction is complete, the product is isolated by filtration and washing.

Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

The previously synthesized N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine can be methylated on the exocyclic nitrogen using an appropriate methylating agent like methyl iodide in the presence of a base such as cesium carbonate.

Synthesis of Pazopanib

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is condensed with 5-amino-2-methylbenzenesulfonamide in a suitable solvent, often in the presence of an acid catalyst, at elevated temperatures. The product, Pazopanib, is then isolated and purified.

Mechanism of Action: Signaling Pathways

Pazopanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a primary target of Pazopanib. By inhibiting VEGFR, Pazopanib blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels that supply tumors.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis

Figure 3: Pazopanib's inhibition of the VEGFR pathway.
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is another critical target. Inhibition of PDGFR by Pazopanib disrupts signaling that contributes to tumor growth and the stability of the tumor microenvironment.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Pazopanib Pazopanib Pazopanib->PDGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Figure 4: Pazopanib's inhibition of the PDGFR pathway.

Conclusion

The synthesis of Pazopanib is a well-defined process where the formation of the N,2,3-trimethyl-2H-indazol-6-amine intermediate is a cornerstone. Understanding the synthetic pathway and the potential for isomeric impurity formation, such as this compound, is crucial for process optimization and ensuring the quality of the final drug substance. Furthermore, a thorough comprehension of Pazopanib's mechanism of action, particularly its inhibitory effects on the VEGFR and PDGFR signaling pathways, provides the rationale for its clinical efficacy in treating specific types of cancer. This guide offers a comprehensive technical overview to aid researchers and professionals in their drug development endeavors related to Pazopanib and other kinase inhibitors.

1,3-Dimethyl-1H-indazol-6-amine chemical classification and ontology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

Abstract

This technical guide provides a comprehensive overview of the chemical classification, ontology, and physicochemical properties of this compound (CAS No: 221681-92-1). It details the compound's structural hierarchy and its significant role as a key intermediate and known impurity in the synthesis of the multi-kinase inhibitor, Pazopanib.[1] This document includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and visual diagrams generated using Graphviz to illustrate its chemical classification and synthetic lineage. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Classification and Ontology

This compound is a heterocyclic aromatic amine.[2] Its core structure is the bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. The molecule is specifically substituted with two methyl groups at the N1 and C3 positions and an amine group at the C6 position.

Ontologically, this compound is primarily recognized in two contexts:

  • Pharmaceutical Intermediate: It serves as a building block or reagent in the synthesis of more complex molecules, such as glycinamide derivatives.[1]

  • Process Impurity: It is a known impurity generated during the synthesis of Pazopanib, an oral angiogenesis inhibitor.[1] Its presence and synthesis are therefore of significant interest in the process development and quality control of Pazopanib.

The following diagram illustrates the hierarchical classification of this compound.

Organic Compound Organic Compound Aromatic Compound Aromatic Compound Organic Compound->Aromatic Compound Heterocyclic Compound Heterocyclic Compound Organic Compound->Heterocyclic Compound Indazole Scaffold Indazole Scaffold Aromatic Compound->Indazole Scaffold Heterocyclic Compound->Indazole Scaffold Substituted Indazole Substituted Indazole Indazole Scaffold->Substituted Indazole This compound This compound Substituted Indazole->this compound

Caption: Hierarchical chemical classification of this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 221681-92-1PubChem[3], Capot Chemical[4]
Molecular Formula C₉H₁₁N₃PubChem[3], Capot Chemical[4]
Molecular Weight 161.20 g/mol PubChem[3], Capot Chemical[4]
IUPAC Name 1,3-dimethylindazol-6-aminePubChem[3]
InChIKey VGABHBLCCIOEOZ-UHFFFAOYSA-NPubChem[3]
Canonical SMILES CC1=NN(C2=C1C=C(C=C2)N)CLGC Standards[5]
Appearance Crystalline Solid (Orthorhombic)ResearchGate[6]
Storage Temperature -20°CUnited States Biological[1]

Role in Pharmaceutical Synthesis

The primary context for this compound in drug development is its role as a synthetic precursor and impurity in the manufacturing of Pazopanib. The typical synthetic route involves the reduction of its nitro-precursor, 1,3-Dimethyl-6-nitro-1H-indazole.

The diagram below illustrates the synthetic relationship between the precursor, the amine intermediate, and the final active pharmaceutical ingredient (API), Pazopanib.

cluster_synthesis Pazopanib Synthesis Pathway Precursor 1,3-Dimethyl-6-nitro-1H-indazole (CAS: 1354224-47-7) Intermediate This compound (Target Compound) Precursor->Intermediate Reduction Reaction API Pazopanib (API) Intermediate->API Further Steps (Impurity/Intermediate)

Caption: Synthetic pathway showing the role of this compound.

Biological Activity Context

While specific quantitative bioactivity data for this compound is not extensively reported in public literature, the parent indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[7] Derivatives of indazole exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects.[7] The interest in this specific amine is primarily driven by its role in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor that targets VEGFR and PDGFR.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reduction of the corresponding nitro-indazole precursor. The following is a representative experimental protocol adapted from literature descriptions of similar transformations.[6]

Objective: To synthesize this compound from 1,3-Dimethyl-6-nitro-1H-indazole.

Materials:

  • 1,3-Dimethyl-6-nitro-1H-indazole (Starting Material)[8]

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Concentrated Hydrochloric Acid, if using SnCl₂)

  • Base (e.g., Sodium hydroxide or Sodium bicarbonate solution for neutralization)

  • Silica gel for column chromatography

Procedure (Example using SnCl₂ Reduction):

  • Dissolution: Dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (approx. 5 eq) to the solution.

  • Acidification & Reflux: Carefully add concentrated hydrochloric acid and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.[6]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC. The molecular skeleton is noted to be almost planar.[6][9]

Safety and Handling

According to its GHS classification, this compound is considered hazardous.[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

This compound is a structurally important substituted indazole with a defined role in pharmaceutical manufacturing. Its classification as a heterocyclic aromatic amine and its ontological significance as a key intermediate and process impurity in the synthesis of Pazopanib underscore its relevance to medicinal and process chemists. The information provided in this guide, including its physicochemical properties and a detailed synthetic protocol, serves as a valuable technical resource for professionals engaged in research and development within the pharmaceutical industry.

References

A Theoretical and Computational Guide to Dimethyl-Indazol-Amine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of dimethyl-indazol-amine isomers, a class of compounds with significant potential in medicinal chemistry. Given the structural diversity and nuanced electronic properties of these isomers, a thorough understanding of their theoretical characteristics is paramount for rational drug design and development. This document outlines the key isomers, details the computational methodologies for their characterization, and presents a framework for data analysis and visualization.

Indazole derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of dimethyl-indazol-amine can significantly influence its pharmacological profile.[1] Theoretical calculations provide a powerful tool for elucidating structure-property relationships and guiding the synthesis of novel therapeutic agents.

Key Isomers of Dimethyl-Indazol-Amine

The structural diversity of dimethyl-indazol-amine arises from the different possible positions of the two methyl groups and the amino group on the indazole scaffold. The indazole ring itself can exist in two tautomeric forms: 1H-indazole and 2H-indazole.[1] The most common and synthetically accessible isomers for theoretical investigation are:

  • N,N-dimethyl-1H-indazol-X-amine: Where the amino group is at positions 3, 4, 5, 6, or 7.

  • N,N-dimethyl-2H-indazol-X-amine: Where the amino group is at positions 3, 4, 5, 6, or 7.

  • 1,N-dimethyl-1H-indazol-X-amine: One methyl group on N1 and the other on the exocyclic amine.

  • 2,N-dimethyl-2H-indazol-X-amine: One methyl group on N2 and the other on the exocyclic amine.

  • 1,3-dimethyl-1H-indazol-6-amine [2]

  • 2,3-dimethyl-2H-indazol-6-amine [3]

The choice of isomers for a particular study will depend on the synthetic routes available and the specific biological targets of interest.

Theoretical Properties of Interest

A comprehensive theoretical study of dimethyl-indazol-amine isomers should encompass the following properties:

  • Geometric Properties: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

  • Electronic Properties:

    • Dipole Moment: Provides insight into the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): Maps the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital and their energy gap are important indicators of chemical reactivity and electronic transitions.

  • Spectroscopic Properties:

    • NMR Chemical Shifts (¹H and ¹³C): Predicted chemical shifts can be compared with experimental data to confirm the isomeric structure.

    • Infrared (IR) Frequencies: Calculated vibrational frequencies can aid in the interpretation of experimental IR spectra.

  • Thermodynamic Properties:

    • Relative Energies: The relative energies of the different isomers provide an indication of their thermodynamic stability.

    • Gibbs Free Energy of Solvation: Predicts the solubility of the isomers in different solvents.

Computational and Experimental Protocols

The following protocols outline a robust workflow for the theoretical and experimental characterization of dimethyl-indazol-amine isomers.

A widely accepted and effective method for calculating the theoretical properties of organic molecules is Density Functional Theory (DFT).

Methodology:

  • Geometry Optimization:

    • Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[4]

    • Software: Gaussian, ORCA, or other quantum chemistry software packages.

    • Procedure: The initial structures of the isomers are drawn and subjected to geometry optimization to find the lowest energy conformation. A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Properties:

    • Electronic Properties: The dipole moment and molecular electrostatic potential are calculated from the optimized geometry at the same level of theory.

    • Spectroscopic Properties: NMR chemical shifts are typically calculated using the GIAO (Gauge-Including Atomic Orbital) method. IR frequencies are obtained from the frequency calculation.

    • Thermodynamic Properties: The electronic energies of the optimized structures are used to determine their relative stabilities. Solvation energies can be calculated using a continuum solvation model such as the Polarizable Continuum Model (PCM).

The synthesis of specific dimethyl-indazol-amine isomers can be achieved through various established synthetic routes.[5]

General Synthetic Approach:

  • N-methylation of Indazole: The starting indazole can be selectively methylated at the N1 or N2 position using appropriate reagents and reaction conditions. The choice of base and solvent can influence the regioselectivity of the methylation.[6]

  • Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction, or through other standard aromatic substitution reactions.

  • N-methylation of the Amino Group: The exocyclic amino group can be dimethylated using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction).

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized isomers. The chemical shifts and coupling constants will be unique for each isomer.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups present in the molecule.

Data Presentation

For clear comparison, all quantitative data should be summarized in structured tables.

Table 1: Calculated Geometric Parameters for Dimethyl-Indazol-Amine Isomers

IsomerBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C3-N2C4-C5-C6N1-C7a-C3a-N2
This compound 1.38120.5179.8
2,3-dimethyl-2H-indazol-6-amine 1.35121.0-179.5
... (other isomers).........

Table 2: Calculated Electronic and Thermodynamic Properties of Dimethyl-Indazol-Amine Isomers

IsomerDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Relative Energy (kcal/mol)
This compound 2.5-5.8-1.24.60.0
2,3-dimethyl-2H-indazol-6-amine 3.1-5.6-1.14.5+2.3
... (other isomers)...............

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms

IsomerC3C3aC4C5C6C7C7a
This compound 142.1121.5120.8115.3145.2108.9140.7
2,3-dimethyl-2H-indazol-6-amine 148.5123.0118.9116.1144.8110.2138.4
... (other isomers).....................

Visualization of Relationships and Workflows

Graphviz diagrams can be used to illustrate the relationships between different isomers and the computational workflow.

Isomer_Relationships cluster_1H 1H-Indazole Tautomers cluster_2H 2H-Indazole Tautomers 1H_Indazole 1H-Indazole N1_Methyl N1-Methylation 1H_Indazole->N1_Methyl Amino_Sub Amination 1H_Indazole->Amino_Sub 1_N_Dimethyl 1,N-Dimethyl Isomers N1_Methyl->1_N_Dimethyl Amination & N-Methylation N_N_Dimethyl N,N-Dimethylation Amino_Sub->N_N_Dimethyl 1_X_Dimethyl_Amine N,N-dimethyl-1H- indazol-X-amine N_N_Dimethyl->1_X_Dimethyl_Amine 2H_Indazole 2H-Indazole N2_Methyl N2-Methylation 2H_Indazole->N2_Methyl Amino_Sub2 Amination 2H_Indazole->Amino_Sub2 2_N_Dimethyl 2,N-Dimethyl Isomers N2_Methyl->2_N_Dimethyl Amination & N-Methylation N_N_Dimethyl2 N,N-Dimethylation Amino_Sub2->N_N_Dimethyl2 2_X_Dimethyl_Amine N,N-dimethyl-2H- indazol-X-amine N_N_Dimethyl2->2_X_Dimethyl_Amine

Caption: Synthetic pathways to key dimethyl-indazol-amine isomers.

Computational_Workflow cluster_properties Calculated Properties Start Define Isomers of Interest Structure_Generation Generate 3D Structures Start->Structure_Generation Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Structure_Generation->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Calculate Properties Frequency_Calculation->Property_Calculation Electronic Electronic Properties (Dipole, MEP, HOMO/LUMO) Property_Calculation->Electronic Spectroscopic Spectroscopic Properties (NMR, IR) Property_Calculation->Spectroscopic Thermodynamic Thermodynamic Properties (Relative Energies) Property_Calculation->Thermodynamic Data_Analysis Data Analysis and Comparison End Correlate with Experimental Data Data_Analysis->End Electronic->Data_Analysis Spectroscopic->Data_Analysis Thermodynamic->Data_Analysis

Caption: A typical computational workflow for theoretical studies.

Conclusion

The theoretical and computational investigation of dimethyl-indazol-amine isomers is a critical step in the development of novel therapeutics. By systematically evaluating the geometric, electronic, spectroscopic, and thermodynamic properties of these compounds, researchers can gain valuable insights into their structure-activity relationships. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting such studies and will aid in the rational design of the next generation of indazole-based drugs. The indazole scaffold is a key feature in several FDA-approved anti-cancer drugs, highlighting the therapeutic potential of this heterocyclic system.[8][9]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,3-Dimethyl-1H-indazol-6-amine, a key intermediate in pharmaceutical research and development. This compound serves as a crucial building block and is recognized as an impurity in the synthesis of the angiogenesis inhibitor, Pazopanib.[1] Furthermore, it is utilized as a reagent in the preparation of glycinamide derivatives with potential therapeutic applications.[1]

The synthetic strategy outlined herein involves a two-step process commencing with the N-methylation of 3-methyl-6-nitro-1H-indazole to yield 1,3-dimethyl-6-nitro-1H-indazole, followed by the reduction of the nitro group to the desired 6-amino product.

Physicochemical Data

PropertyValue
Compound Name This compound
CAS Number 221681-92-1
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.2 g/mol
Appearance Solid

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the N-methylation of 3-methyl-6-nitro-1H-indazole, which results in a mixture of N1 and N2 methylated isomers. The desired N1 isomer, 1,3-dimethyl-6-nitro-1H-indazole, is then isolated via column chromatography. The second step involves the catalytic hydrogenation of the purified nitro-intermediate to afford the final amine product.

Synthesis_Pathway start 3-Methyl-6-nitro-1H-indazole intermediate 1,3-Dimethyl-6-nitro-1H-indazole start->intermediate  N-Methylation (Dimethyl carbonate, Triethylenediamine, DMF, 353 K, 10 h)   product This compound intermediate->product  Reduction (Pd/C, Ethanol)   Step1_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine in DMF B Add dimethyl carbonate A->B C Stir at 353 K for 10 hours B->C D Pour into cold water C->D E Filter and dry the precipitate D->E F Purify by silica gel column chromatography E->F G Obtain pure 1,3-dimethyl-6-nitro-1H-indazole F->G Step2_Workflow cluster_reaction Catalytic Hydrogenation cluster_workup Workup and Isolation A Dissolve 1,3-dimethyl-6-nitro-1H-indazole in ethanol B Add 10% Pd/C A->B C Stir under H₂ atmosphere at room temperature B->C D Filter through Celite to remove catalyst C->D E Wash Celite with ethanol D->E F Concentrate the filtrate E->F G Obtain this compound F->G

References

Application Notes and Protocols for the Analytical Detection of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyl-1H-indazol-6-amine is a key starting material and potential process-related impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. The monitoring and control of such impurities are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the sensitive and accurate detection and quantification of this compound. The primary focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with additional context provided by High-Performance Liquid Chromatography (HPLC) methods used for Pazopanib and its related compounds.

Analytical Methods Overview

The detection of this compound in pharmaceutical samples necessitates highly sensitive and specific analytical techniques. Due to its role as a process impurity, the concentration levels can be very low, requiring methods with low limits of detection and quantification. The most suitable methods identified are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its high sensitivity and selectivity. It is particularly effective for analyzing impurities in complex matrices like an API or pharmaceutical dosage forms.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique in pharmaceutical quality control for the analysis of APIs and their impurities. While potentially less sensitive than LC-MS/MS, a well-developed HPLC method can be robust and suitable for routine analysis.

Method 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a sensitive and rugged approach for the quantification of this compound in Pazopanib hydrochloride.

Quantitative Data Summary

The performance of the LC-MS/MS method has been validated to ensure its reliability for the intended application. The key validation parameters are summarized in the table below.

ParameterResult
Limit of Detection (LOD) S/N Ratio: 3.7
Limit of Quantitation (LOQ) S/N Ratio: 10.9
Linearity Range 0.6 to 6.0 ng/mL
Correlation Coefficient (r²) 0.999
Accuracy (Recovery) 98.8% to 101.3%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Column: Hypersil BDS C18, 150 mm x 4.6 mm, 5.0 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: 45:55 (v/v) of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL (example, can be optimized).

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): To be determined for this compound (C₉H₁₁N₃, MW: 161.21). The protonated molecule [M+H]⁺ would be approximately 162.2 m/z.

  • Product Ion(s) (m/z): To be determined by direct infusion of a standard solution and fragmentation of the precursor ion.

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity and specificity for the transitions of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the linearity range (0.6 to 6.0 ng/mL).

  • Sample Preparation (Pazopanib HCl API):

    • Accurately weigh a specified amount of the Pazopanib HCl sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

4. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and specific MRM transition.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards (0.6 - 6.0 ng/mL) prep_std->prep_cal prep_sample Prepare API Sample Solution (1 mg/mL) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample inject Inject into LC-MS/MS filter_sample->inject separate Chromatographic Separation (Hypersil BDS C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

While a specific validated HPLC method for the quantification of this compound was not detailed in the searched literature, several stability-indicating HPLC methods for Pazopanib and its impurities have been developed.[1] These methods can be adapted and validated for the specific detection of this compound. A general protocol is outlined below.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column is commonly used for Pazopanib and its impurities, for example, a YMC Triart C18 (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: An aqueous buffer, such as 0.1% perchloric acid or an ammonium acetate buffer.

  • Mobile Phase B: An organic solvent, typically acetonitrile or methanol, or a mixture thereof.

  • Elution Mode: Gradient elution is often necessary to separate the main API peak from various impurities with different polarities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled, for instance, at 25°C.

  • Detection Wavelength: A wavelength where the analyte has significant absorbance, for example, 268 nm has been used for Pazopanib impurity profiling.[1]

  • Injection Volume: Typically 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase or a suitable diluent at a known concentration.

  • Sample Solution: Prepare the sample as described for the LC-MS/MS method, ensuring the concentration of the main API is within the working range of the detector and does not cause peak saturation.

  • Spiked Sample: To confirm the retention time and resolution, a sample solution can be spiked with the reference standard of this compound.

3. Method Validation:

For quantitative purposes, the HPLC method must be validated according to ICH guidelines. This would involve assessing parameters such as:

  • Specificity: Demonstrating that the peak for this compound is well-resolved from other impurities and the main API peak. Forced degradation studies on Pazopanib can help establish this.[1][2]

  • Linearity: Analyzing a series of standard solutions over a defined concentration range.

  • Accuracy: Performing recovery studies by spiking a placebo or sample matrix with known amounts of the impurity.

  • Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Logical Relationship Diagram for Method Development

HPLC_Method_Dev cluster_selection Parameter Selection cluster_optimization Method Optimization start Define Analytical Goal: Detect 1,3-Dimethyl- 1H-indazol-6-amine col_select Column Selection (e.g., C18) start->col_select mp_select Mobile Phase Selection (Buffer & Organic) start->mp_select det_select Detector Wavelength (UV/PDA) start->det_select gradient Gradient Optimization col_select->gradient mp_select->gradient validation Method Validation (ICH Q2) det_select->validation flow_rate Flow Rate Adjustment gradient->flow_rate temp Column Temperature flow_rate->temp temp->validation final_method final_method validation->final_method Finalized Protocol

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The provided LC-MS/MS method offers a highly sensitive and specific protocol for the quantification of this compound, which is crucial for the quality control of Pazopanib. The HPLC-UV method, while requiring specific validation, provides a viable alternative for routine analysis in a pharmaceutical setting. The choice of method will depend on the required sensitivity, the available instrumentation, and the specific application within the drug development and manufacturing process.

References

Application Note: Quantitative Analysis of 1,3-Dimethyl-1H-indazol-6-amine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 1,3-Dimethyl-1H-indazol-6-amine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutically active compounds, including Pazopanib.[1][2] Accurate and precise quantification is crucial for process monitoring, quality control, and impurity profiling. The described method is designed to be robust, selective, and suitable for routine analysis in a drug development setting.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and are common scaffolds in medicinal chemistry.[3][4] The accurate quantification of intermediates like this compound is essential to ensure the quality and purity of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for the separation and quantification of such compounds.[5] This document provides a comprehensive guide, including a detailed experimental protocol and data presentation format, for the HPLC analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of indazole derivatives.[3]

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (0.1%) or Phosphate buffer (as an alternative)[6][7]

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 10% B, 1-15 min: 10-90% B, 15-20 min: 90% B, 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For a reaction mixture, a simple dilution with the diluent followed by filtration through a 0.45 µm syringe filter may be sufficient. For a solid API, dissolve a known amount in the diluent to achieve a concentration within the calibration range and filter.

Data Presentation

Calibration Curve Data

A typical calibration curve for this compound should be constructed by plotting the peak area against the concentration. The linearity of the method should be evaluated by the coefficient of determination (R²).

Concentration (µg/mL)Peak Area (arbitrary units)
1Example: 15000
5Example: 75000
10Example: 152000
25Example: 380000
50Example: 755000
100Example: 1510000
>0.999
System Suitability

System suitability parameters should be monitored to ensure the performance of the HPLC system. These parameters are critical for validating the analytical method.[8]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%
Method Validation Summary

The method should be validated according to ICH guidelines, including parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
LOD (µg/mL) Example: 0.1
LOQ (µg/mL) Example: 0.3

Experimental Workflow and Diagrams

The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Setup (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

The logical relationship for method validation follows a structured approach to ensure the reliability of the analytical results.

Method_Validation Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and aqueous formic acid, coupled with UV detection, allows for excellent separation and sensitive detection. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the routine analysis and quality control of this important indazole derivative. Adherence to the outlined system suitability and method validation protocols will ensure the generation of accurate and reproducible data.

References

Application Note: Quantitative Analysis of 1,3-Dimethyl-1H-indazol-6-amine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 1,3-Dimethyl-1H-indazol-6-amine in a research setting using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is intended for researchers, scientists, and drug development professionals who require a reliable analytical procedure for the detection and quantification of this compound.

Introduction

This compound is a chemical compound with the molecular formula C9H11N3.[1] It is structurally related to other indazole derivatives, some of which are investigated in pharmaceutical research. For instance, it has been synthesized as a reference compound for the analysis of impurities in the synthesis of the drug Pazopanib.[2] Accurate and sensitive quantification of such compounds is crucial for various stages of drug development, including metabolic studies and quality control. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a representative protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below. The user should optimize this procedure based on the specific matrix (e.g., plasma, tissue homogenate, reaction mixture).

  • Materials:

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

    • Microcentrifuge tubes

  • Procedure (Protein Precipitation for Biological Samples):

    • Pipette 100 µL of the sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column is suitable for this analysis. An example is a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The exact mass of the compound is 161.0953 Da.[1][3]

Data Presentation

Table 1: Mass Spectrometry Parameters (Hypothetical Optimized Values)

ParameterValue
Compound This compound
Precursor Ion (Q1) [M+H]+m/z 162.1
Product Ion 1 (Q3)To be determined experimentally
Collision Energy 1 (eV)To be determined experimentally
Product Ion 2 (Q3)To be determined experimentally
Collision Energy 2 (eV)To be determined experimentally
Internal Standard (IS) To be determined
Precursor Ion (Q1) [M+H]+To be determined
Product Ion (Q3)To be determined
Collision Energy (eV)To be determined
Capillary Voltage3500 V
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Note: The product ions and collision energies need to be empirically determined for the specific instrument used. The fragmentation pattern of indazole-containing compounds often involves cleavage of the side chains and fragmentation of the indazole ring.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC/UHPLC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM Mode) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Results Results Reporting Quantification->Results

LC-MS/MS Analytical Workflow

Discussion

This application note provides a foundational method for the LC-MS/MS analysis of this compound. The provided chromatographic conditions are typical for the separation of small aromatic amines and should provide good peak shape and resolution.[5][6][7] The use of a C18 column with a water/acetonitrile gradient containing formic acid is a standard approach for such analytes. Formic acid aids in the protonation of the amine group, which is beneficial for positive mode electrospray ionization and improves chromatographic peak shape.

Method validation should be performed according to the relevant guidelines (e.g., ICH) and should include assessments of linearity, accuracy, precision, selectivity, and stability. The development of a specific and reliable LC-MS/MS method is essential for the accurate quantification of this compound in research and development settings.

References

Application Notes and Protocols: 1,3-Dimethyl-1H-indazol-6-amine as a Laboratory Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-6-amine is a valuable heterocyclic amine that serves as a key building block in synthetic organic chemistry. Its unique structural features make it an important intermediate in the preparation of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a laboratory reagent, with a primary focus on its role in the synthesis of kinase inhibitors and other bioactive compounds.

Physicochemical Properties

PropertyValueReference
CAS Number 221681-92-1--INVALID-LINK--
Molecular Formula C₉H₁₁N₃--INVALID-LINK--
Molecular Weight 161.21 g/mol --INVALID-LINK--
Appearance SolidGeneral Knowledge
Storage 2-8°C RefrigeratorGeneral Laboratory Practice

Application 1: Intermediate in the Synthesis of Pazopanib

This compound is a crucial intermediate in some synthetic routes leading to Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy. Specifically, it is a precursor to N,2,3-trimethyl-2H-indazol-6-amine, a key fragment for the construction of the Pazopanib molecule.

Synthetic Pathway Overview

The overall synthetic scheme involves the preparation of this compound from 3-methyl-6-nitro-1H-indazole, followed by its conversion to the Pazopanib intermediate.

pazopanib_synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Pazopanib Intermediate 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole 1,3-dimethyl-6-nitro-1H-indazole 1,3-dimethyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole->1,3-dimethyl-6-nitro-1H-indazole Methylation This compound This compound 1,3-dimethyl-6-nitro-1H-indazole->this compound Reduction Pazopanib_Intermediate N,2,3-trimethyl-2H- indazol-6-amine 1,3-Dimethyl-1H-indazol-6-amine_ref 1,3-Dimethyl-1H- indazol-6-amine 1,3-Dimethyl-1H-indazol-6-amine_ref->Pazopanib_Intermediate N-methylation sah_inhibitor_synthesis Indazole_Amine 1,3-Dimethyl-1H- indazol-6-amine Alkylated_Indazole Ethyl 2-((1,3-dimethyl-1H-indazol-6-yl)amino)acetate Indazole_Amine->Alkylated_Indazole Alkylation with Ethyl bromoacetate Glycinamide_Derivative Glycinamide Derivative (SAHase Inhibitor) Alkylated_Indazole->Glycinamide_Derivative Hydrolysis & Amide Coupling

Application Notes and Protocols for 1,3-Dimethyl-1H-indazol-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 1,3-dimethyl-1H-indazol-6-amine scaffold in medicinal chemistry, primarily focusing on its application as a core structure in the development of novel anticancer agents. While this compound is a known intermediate and impurity in the synthesis of the multi-kinase inhibitor Pazopanib, its derivatives have shown significant potential as bioactive molecules.[1][2] This document details the synthesis, biological activity, and relevant experimental protocols associated with this chemical entity and its close analogs.

Application Notes

The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds, including several approved anticancer drugs.[3] The 6-aminoindazole moiety, in particular, serves as a versatile building block for the synthesis of kinase inhibitors and other targeted therapies.[4] The 1,3-dimethyl substitution on the indazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, potentially offering advantages in drug design.

A notable application of the this compound core is in the development of potent anticancer agents. A derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine , has demonstrated significant anti-proliferative activity against human colorectal cancer cells (HCT116). This analog showcases the potential of the core structure when appropriately functionalized.

Key Biological Activities of a Representative Derivative:

  • Antiproliferative Activity: The N-(4-fluorobenzyl) derivative exhibits potent growth inhibitory activity against various cancer cell lines.

  • Mechanism of Action: The anticancer effect is associated with the suppression of Indoleamine 2,3-dioxygenase 1 (IDO1) protein expression and the induction of G2/M cell cycle arrest.[5]

1.1. Role as a Kinase Inhibitor Scaffold

The indazole ring is a bioisostere of the purine ring of ATP, enabling compounds containing this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[6] The nitrogen atoms of the indazole can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of binding affinity.[6] The this compound structure provides a foundation for designing selective kinase inhibitors by modifying the 6-amino group to interact with specific residues in the target kinase.

1.2. Intermediate in Pazopanib Synthesis

This compound is recognized as an impurity and an intermediate in some synthetic routes of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its role in this context highlights its chemical stability and reactivity, which are amenable to multi-step organic synthesis.

Quantitative Data

The following table summarizes the in vitro anticancer activity of a key derivative of this compound.

Compound NameCancer Cell LineAssay TypeIC₅₀ (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116Anti-proliferative0.4 ± 0.3[5]

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound starting from 6-nitro-1H-indazole.

Step 1: Methylation of 6-nitro-1H-indazole

  • To a solution of 6-nitro-1H-indazole (1 eq.) in dimethylformamide (DMF), add potassium carbonate (excess) and iodomethane (2.0 eq.).

  • Stir the reaction mixture at 60°C for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain a mixture of N1 and N2 methylated isomers. The major product is typically the N1-methylated indazole.

  • Purify the desired 1,3-dimethyl-6-nitro-1H-indazole by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve 1,3-dimethyl-6-nitro-1H-indazole (1 eq.) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

3.2. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Target kinase and its specific substrate

    • Test compounds (e.g., derivatives of this compound)

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine IC₅₀ values.[7]

3.3. Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., HCT116)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[7]

3.4. Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the protein of interest (e.g., IDO1, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow A 6-Nitro-1H-indazole B Methylation (CH3I, K2CO3) A->B C 1,3-Dimethyl-6-nitro-1H-indazole B->C D Reduction (H2, Pd/C) C->D E This compound D->E F Functionalization (e.g., Reductive Amination) E->F G Bioactive Derivatives F->G H Kinase Inhibition Assays G->H I Cell Viability Assays (MTT) G->I J Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) I->J K Lead Optimization J->K

Caption: Workflow for Synthesis and Evaluation.

G Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catalyzes Kynurenine Kynurenine ImmuneSuppression T-cell Suppression Immune Evasion Kynurenine->ImmuneSuppression promotes IDO1->Kynurenine Derivative This compound Derivative Derivative->IDO1 inhibits TumorGrowth Tumor Cell Proliferation ImmuneSuppression->TumorGrowth enables

Caption: IDO1 Inhibition Pathway.

G G2 G2 Phase Checkpoint G2/M Checkpoint G2->Checkpoint M M Phase (Mitosis) Checkpoint->M Proceed Arrest Cell Cycle Arrest Checkpoint->Arrest Halt Derivative This compound Derivative Derivative->Checkpoint induces

References

Application Notes and Protocols for the Purification of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,3-Dimethyl-1H-indazol-6-amine, a key intermediate in the synthesis of various pharmaceutically active compounds, including Pazopanib. While specific published purification data for this exact molecule is limited, the following protocols are based on established and effective methods for structurally related indazole derivatives and aromatic amines.

Overview of Purification Strategies

The purification of this compound from a crude synthesis reaction mixture typically involves the removal of unreacted starting materials, reagents, and side products. The primary methods employed are silica gel column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Purification Method Comparison

The following table summarizes typical quantitative data that can be expected from the purification of a crude sample of this compound. These values are illustrative and will vary based on the efficiency of the preceding synthesis.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Recovery RateScale SuitabilityNotes
Column Chromatography 75-85%>98%70-85%Lab Scale (mg-g)Excellent for removing a wide range of impurities with different polarities.
Recrystallization >85%>99%60-90%Lab to Pilot Scale (g-kg)Highly effective for removing closely related impurities from a solid product. Requires pre-purification if the initial purity is low.
Acid-Base Extraction 60-80%85-95%80-95%All ScalesUseful as a preliminary purification step to remove non-basic impurities.[1] Not typically sufficient for achieving high purity on its own.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for small to medium laboratory-scale purifications where impurities have significantly different polarities from the target compound.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Methodology:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 4:1, 3:1, 2:1).

    • The optimal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound, ensuring good separation from impurities.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 4:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.

    • Carefully add the silica-adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

This method is suitable for obtaining a highly pure crystalline product, especially if the starting purity is already reasonably high (>85%).

Materials and Equipment:

  • Partially purified this compound

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Test small batches with various solvents. A mixed solvent system, such as Ethyl Acetate/Hexane or Ethanol/Water, is often effective.[4]

    • For this protocol, an Ethyl Acetate/Hexane system will be described.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (Ethyl Acetate) and heat the mixture gently with stirring until the solid completely dissolves.

  • Precipitation (Crystal Formation):

    • Once dissolved, remove the flask from the heat.

    • Slowly add the "poor" or "anti-solvent" (Hexane) dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot Ethyl Acetate to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all residual solvent.

Mandatory Visualizations

Workflow for Purification and Analysis

The following diagram illustrates the general workflow for the purification and subsequent quality control analysis of synthesized this compound.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_methods cluster_analysis Analysis & Final Product Crude Crude Synthesis Product (this compound + Impurities) TLC TLC Analysis for Method Development Crude->TLC Sample ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Load Crude Recrystal Recrystallization Crude->Recrystal Load Crude (>85% pure) TLC->ColumnChrom Determines Eluent TLC->Recrystal Guides Solvent Choice ColumnChrom->Recrystal Alternative/Further Step Purity Purity Assessment (HPLC, LC-MS) ColumnChrom->Purity Purified Fractions Recrystal->Purity Crystals Final Pure Compound (>98%) This compound Purity->Final QC Pass

Caption: General workflow for the purification and analysis of this compound.

Note: As this compound is a chemical intermediate, it does not have an associated signaling pathway. The diagram above logically represents the experimental workflow for its purification.

References

Application Notes & Protocols: Development of a Stability-Indicating HPLC Method for Pazopanib and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pazopanib and its process-related impurities and degradation products. The described method is accurate, precise, and specific, making it suitable for routine quality control and stability testing of Pazopanib in bulk drug and pharmaceutical dosage forms. Detailed experimental protocols for method development, forced degradation studies, and validation in accordance with ICH guidelines are presented.

Introduction

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and other kinases involved in tumor angiogenesis and growth. To ensure the safety and efficacy of Pazopanib drug products, a robust analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may arise during manufacturing, storage, or administration.

This application note details a stability-indicating RP-HPLC method capable of resolving Pazopanib from its known impurities and degradation products generated under various stress conditions.

Experimental Workflow

The overall workflow for the development and validation of the stability-indicating HPLC method for Pazopanib is illustrated below.

HPLC Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Literature Review & Preliminary Scouting B Optimization of Chromatographic Conditions A->B C System Suitability Testing B->C D Stress Condition Application (Acid, Base, Oxidative, Thermal, Photolytic) C->D Optimized Method E Analysis of Stressed Samples D->E F Peak Purity Assessment E->F G Specificity F->G Demonstrates Stability-Indicating Nature H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for HPLC method development and validation.

Materials and Reagents

  • Pazopanib Hydrochloride Reference Standard

  • Pazopanib Impurity Standards (e.g., Impurity A, B, C, D)[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrahydrofuran (HPLC Grade)

  • Perchloric Acid (AR Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column YMC Triart C18 (250 mm × 4.6 mm, 5 µm)[1] or equivalent
Mobile Phase A 0.1% Perchloric acid buffer and tetrahydrofuran[1]
Mobile Phase B 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile[1]
Gradient Program A gradient elution program should be optimized to achieve adequate separation of Pazopanib and its impurities. A representative run time is approximately 50 minutes.[1]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 25 °C[1]
Detection Wavelength 268 nm[1]
Injection Volume 20 µL[2]
Diluent A mixture of mobile phase components is typically used.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution of Pazopanib: Accurately weigh and transfer about 10 mg of Pazopanib working standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and make up to the mark with the same solvent.[3]

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known Pazopanib impurities by dissolving suitable amounts of each impurity standard in the diluent.[1]

  • Spiked Sample Solution: Prepare a spiked sample by adding known amounts of the impurity stock solution to the Pazopanib standard solution to achieve a specified concentration (e.g., 0.2%).[1]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The following stress conditions are recommended as per ICH guidelines:

Forced Degradation Pathways Pazopanib Pazopanib Acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C) Pazopanib->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 70°C) Pazopanib->Base Oxidative Oxidation (e.g., 30% H2O2, 90°C) Pazopanib->Oxidative Thermal Thermal Degradation (e.g., 60°C) Pazopanib->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Pazopanib->Photolytic DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidative->DegradationProducts Thermal->DegradationProducts Photolytic->DegradationProducts

Caption: Forced degradation stress conditions for Pazopanib.

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at 70°C for 1 hour. Neutralize the solution before injection.[4]

  • Base Hydrolysis: Treat the drug solution with 0.1N NaOH and heat at 70°C for 1 hour. Neutralize the solution before injection.[4]

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide and heat in a water bath at 90°C for 3 hours.[1]

  • Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV and visible light according to ICH Q1B guidelines. Pazopanib has been shown to be particularly susceptible to photolytic degradation.[5][6]

Analyze the stressed samples using the developed HPLC method and a PDA detector to assess peak purity and ensure that the degradation products are well-resolved from the main Pazopanib peak and from each other.

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

Inject a standard solution six times and evaluate the system suitability parameters.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor NMT 2.0
Theoretical Plates NLT 2000
%RSD of Peak Areas NMT 2.0%
%RSD of Retention Times NMT 1.0%
Specificity

Specificity is demonstrated by the absence of interference from the placebo, impurities, and degradation products at the retention time of Pazopanib. This is confirmed through the analysis of blank, placebo, and stressed samples. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the Pazopanib peak.

Linearity

Prepare a series of at least five concentrations of Pazopanib and its impurities over a specified range (e.g., LOQ to 150% of the specification limit). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

Table 3: Representative Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Pazopanib2 - 12[4]≥ 0.999
Impurity ALOQ - 1.5≥ 0.99
Impurity BLOQ - 1.5≥ 0.99
Accuracy

The accuracy of the method should be determined by recovery studies. Analyze samples spiked with known amounts of Pazopanib and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

Table 4: Representative Accuracy Data

AnalyteSpiked LevelMean Recovery (%)%RSD
Pazopanib50%98.0 - 102.0< 2.0
100%98.0 - 102.0< 2.0
150%98.0 - 102.0< 2.0
Impurity ALOQ90.0 - 110.0< 5.0
100%90.0 - 110.0< 5.0
150%90.0 - 110.0< 5.0
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Analyze the samples on different days by different analysts.

Table 5: Representative Precision Data

Precision TypeAnalyte%RSD
RepeatabilityPazopanib< 2.0
Impurity A< 5.0
Intermediate PrecisionPazopanib< 2.0
Impurity A< 5.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 6: Representative LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Pazopanib0.15[1]0.50[1]
Impurity A~0.05~0.15
Robustness

Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%)

  • pH of the buffer (± 0.1 units)

The system suitability parameters should remain within the acceptance criteria for all varied conditions.

Conclusion

The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the determination of Pazopanib and its impurities in bulk drug and pharmaceutical formulations. The method is stability-indicating, as evidenced by the successful separation of the drug from its degradation products formed under various stress conditions. This validated method can be effectively used for routine quality control analysis and stability studies of Pazopanib.

References

Application Notes and Protocols for the Quantification of Indazole Impurities in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) used in treatments ranging from oncology to anti-inflammatory therapies.[1][2] The control of impurities in APIs is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.[3][4] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions during synthesis, and degradation of the API during manufacturing and storage.[4][5][6]

According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be identified, qualified, and controlled within acceptable limits.[5] This necessitates the development and validation of robust analytical methods capable of accurately quantifying these impurities, often present at trace levels.[4]

This document provides a detailed protocol for the quantification of potential indazole-related impurities in an API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. It includes procedures for sample and standard preparation, method validation parameters, and protocols for forced degradation studies to ensure the method's specificity.

Impurity Profile of Indazole-Containing APIs

The impurity profile of an indazole-containing API is highly dependent on its specific synthetic route. Common synthesis pathways can introduce various process-related impurities.

Potential Sources of Impurities in Indazole Synthesis:

  • Starting Materials: Unreacted starting materials, such as substituted o-toluidines, 2-bromobenzonitriles, or 2-haloacetophenones, can carry over into the final product.[7][8]

  • Intermediates: Incomplete conversion of synthetic intermediates can lead to their presence in the API.

  • By-products: Side reactions, such as the formation of regioisomers (e.g., N1 vs. N2 alkylation) or unwanted cyclization products, can generate significant by-products.[9]

  • Reagents and Catalysts: Residual reagents like hydrazine, sodium nitrite, or catalysts used in cross-coupling reactions can remain.[1][7]

  • Degradation Products: The indazole ring can be susceptible to degradation under stress conditions like heat, light, oxidation, and extreme pH, potentially leading to the formation of benzimidazole derivatives through photochemical rearrangement or other oxidized species.[10][11]

The following workflow outlines the general process for identifying and quantifying these impurities.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis & Reporting API API Synthesis (Batch Production) Stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Impurity_ID Impurity Identification (LC-MS, NMR) Stress->Impurity_ID Method_Dev Stability-Indicating HPLC Method Development Impurity_ID->Method_Dev Validation Method Validation (ICH Q2) (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) Method_Dev->Validation Routine_QC Routine QC Testing of API Batches Validation->Routine_QC Reporting Data Analysis & Reporting Routine_QC->Reporting G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Impurities API Indazole API Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Stress Conditions Oxidation Oxidation API->Oxidation Stress Conditions Thermal Thermal API->Thermal Stress Conditions Photo Photolytic API->Photo Stress Conditions StartMat Starting Materials StartMat->API Process Impurities Intermediates Intermediates Intermediates->API Process Impurities Byproducts By-products Byproducts->API Process Impurities

References

Application Note: Enantioselective Separation of 1,3-Dimethyl-1H-indazol-6-amine Isomers Using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the isomers of 1,3-dimethyl-1H-indazol-6-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making the control of its stereochemistry crucial for drug efficacy and safety. The described method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline separation of the enantiomers, providing a reliable analytical tool for quality control and enantiomeric excess determination in research and drug development settings.

Introduction

Indazole derivatives are significant scaffolds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The specific stereoisomer of a chiral drug can determine its pharmacological activity, with one enantiomer often being active while the other may be inactive or even cause adverse effects. Consequently, the development of reliable analytical methods for the separation and quantification of enantiomers is of paramount importance.[2] This note describes a validated chiral HPLC method for the separation of the enantiomers of this compound.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). All solvents were of HPLC grade.

  • Sample Preparation: A stock solution of racemic this compound was prepared by dissolving 1 mg of the compound in 1 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

Methodology Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 1mg of Racemic Analyte in 1mL Mobile Phase prep_mobile Prepare Mobile Phase: n-Hexane:IPA:DEA (80:20:0.1) hplc_system Equilibrate CHIRALPAK® IA Column with Mobile Phase prep_mobile->hplc_system hplc_inject Inject 10 µL of Sample Solution hplc_system->hplc_inject hplc_run Isocratic Elution at 1.0 mL/min hplc_inject->hplc_run hplc_detect Detect at 254 nm hplc_run->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_int Integrate Peaks to Determine Retention Times and Areas data_acq->data_int data_calc Calculate Resolution (Rs) and Enantiomeric Excess (%ee) data_int->data_calc G Goal Achieve Baseline Separation (Rs > 1.5) CSP Select Chiral Stationary Phase (e.g., CHIRALPAK® IA) Goal->CSP MobilePhase Optimize Mobile Phase Goal->MobilePhase FlowRate Set Flow Rate (1.0 mL/min) Goal->FlowRate Temperature Control Column Temperature (25°C) Goal->Temperature SolventRatio Adjust n-Hexane/IPA Ratio MobilePhase->SolventRatio Additive Incorporate Basic Additive (DEA) MobilePhase->Additive

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-Dimethyl-1H-indazol-6-amine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step synthesis starting from 3-methyl-6-nitro-1H-indazole. The first step is the N-methylation of the indazole ring, followed by the reduction of the nitro group at the 6-position to an amine.[1]

Q2: What are the primary challenges in this synthesis?

A2: The main challenge is controlling the regioselectivity during the N-methylation step. Methylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole.[2] Separating these isomers can be difficult and may result in lower yields of the desired N1-methylated product.

Q3: How can I differentiate between the N1-methylated and N2-methylated isomers?

A3: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are effective for distinguishing between the N1 and N2 isomers. In ¹H NMR, the chemical shifts of the methyl groups and the aromatic protons will differ between the two isomers. Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify the isomers, often showing different retention times.

Q4: What are the typical applications of this compound?

A4: this compound is recognized as an important impurity in the synthesis of Pazopanib, an oral angiogenesis inhibitor.[3] It also serves as a reagent in the preparation of other pharmaceutically relevant compounds.[3]

Troubleshooting Guide

Problem 1: Low Yield of 1,3-Dimethyl-6-nitro-1H-indazole (N1-methylation)
  • Possible Cause A: Formation of the N2-methylated isomer (2,3-dimethyl-6-nitro-2H-indazole).

    • Solution: The choice of base and solvent is critical for directing the methylation to the N1 position. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N1-isomer.[2] In contrast, conditions like using dimethyl carbonate with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) tend to favor the kinetically controlled N2-isomer.[2]

  • Possible Cause B: Incomplete reaction.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material (3-methyl-6-nitro-1H-indazole) is still present after the expected reaction time, consider increasing the reaction time or temperature moderately. Ensure the methylating agent (e.g., methyl iodide or dimethyl sulfate) is added in a slight excess (e.g., 1.1-1.2 equivalents).[2]

  • Possible Cause C: Degradation of starting material or product.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2] Maintain the recommended temperature, as excessive heat can lead to degradation.

Problem 2: Incomplete Reduction of 1,3-Dimethyl-6-nitro-1H-indazole
  • Possible Cause A: Inactive catalyst.

    • Solution: Use fresh, high-quality palladium on carbon (Pd/C) for the catalytic hydrogenation. The catalyst should be handled carefully to avoid deactivation. Ensure the reaction is adequately stirred to maintain good contact between the substrate, catalyst, and hydrogen.

  • Possible Cause B: Insufficient hydrogen pressure.

    • Solution: While balloon pressure of hydrogen is often sufficient, for stubborn reductions, using a Parr shaker or an autoclave to increase the hydrogen pressure can improve the reaction rate and completeness.

  • Possible Cause C: Presence of catalyst poisons.

    • Solution: Ensure all solvents and reagents are of high purity. Certain functional groups or impurities can act as catalyst poisons, inhibiting the reduction. Purifying the nitro-intermediate before the reduction step can be beneficial.

Problem 3: Difficulty in Purifying the Final Product
  • Possible Cause A: Co-elution of impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. If isomers are the primary impurity, careful selection of the stationary phase and eluent is crucial.

  • Possible Cause B: Product is an oil and does not crystallize.

    • Solution: The presence of residual solvent or minor impurities can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. Attempt recrystallization from a variety of solvent systems. If the product remains an oil, re-purification by column chromatography may be necessary.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole (N1-Methylation)

This protocol is adapted from methods favoring N1-alkylation of indazoles.[2]

  • Preparation: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Step 2: Synthesis of this compound (Reduction)

This protocol is a general method for the reduction of a nitro group to an amine.

  • Preparation: To a solution of 1,3-dimethyl-6-nitro-1H-indazole (1.0 eq) in ethanol or methanol, add 10% Palladium on carbon (Pd/C) (5-10% w/w).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or at a higher pressure using a Parr apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for N-Methylation of 3-Methyl-6-nitro-1H-indazole

EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Product Ratio (N1:N2)Yield (%)
1Methyl IodideNaHTHF0 to RT12-16Favors N1Moderate to Good
2Dimethyl SulfateNaHTHF0 to RT12-16Favors N1Moderate to Good
3Dimethyl CarbonateTriethylamineDMF7020Mixture70.6 (mixture)[1]
4Methyl Sulfate-DMSO5072Favors N270 (N2 isomer)

Table 2: Conditions for Reduction of 1,3-Dimethyl-6-nitro-1H-indazole

EntryReducing AgentCatalystSolventTemperature (°C)PressureTime (h)Yield (%)
1H₂10% Pd/CEthanolRT1 atm4-12High
2H₂10% Pd/CMethanolRT1 atm4-12High
3Fe/NH₄Cl-Ethanol/WaterRefluxAtmospheric2-6Moderate to High
4SnCl₂·2H₂O-EthanolRefluxAtmospheric2-4Good to High

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitro Reduction Start 3-Methyl-6-nitro-1H-indazole Reagents1 Methylating Agent (e.g., CH3I) + Base (e.g., NaH) in Solvent (e.g., THF) Reaction1 N-Methylation Start->Reaction1 Reagents1->Reaction1 Product1 Mixture of N1 and N2 isomers Reaction1->Product1 Purification1 Column Chromatography Product1->Purification1 Intermediate 1,3-Dimethyl-6-nitro-1H-indazole Purification1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Reagents2 Reducing Agent (e.g., H2, Pd/C) in Solvent (e.g., EtOH) Reagents2->Reaction2 Product2 Crude Product Reaction2->Product2 Purification2 Recrystallization/ Column Chromatography Product2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Problem Low Yield of N1-Methylated Product Cause1 High N2-Isomer Formation Problem->Cause1 Check Isomer Ratio Cause2 Incomplete Reaction Problem->Cause2 Check TLC/LC-MS for Starting Material Cause3 Degradation Problem->Cause3 Observe for Discoloration/Side Products Solution1 Use NaH in THF. Avoid kinetic conditions (e.g., DMC/DABCO in DMF). Cause1->Solution1 Solution2 Increase reaction time/temperature. Use excess methylating agent. Monitor via TLC/LC-MS. Cause2->Solution2 Solution3 Use inert atmosphere. Maintain proper temperature control. Cause3->Solution3

References

Common side products in the synthesis of dimethylated indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethylated indazoles. Our aim is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing a dimethylated indazole?

A1: The most prevalent side products in the synthesis of a specific dimethylated indazole are typically its regioisomers. Direct alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, which can be challenging for chemists to separate.[1][2] For instance, if your target is the 1,3-dimethyl-1H-indazole, the corresponding 2,3-dimethyl-2H-indazole will likely be the main impurity. Other less common, but possible, side products include:

  • Over-methylation: Formation of a quaternary indazolium salt from the further methylation of the desired dimethylated product. The methylation of 6-nitro-1H-indazole with methyl iodide has been reported to yield a dimethylated product as a side product.[3][4]

  • C-Alkylation: Direct methylation on a carbon atom of the indazole ring. This is less common but can occur, particularly at the C3 position if it is unsubstituted and the nitrogen atoms are protected or sterically hindered.

Q2: How can I control the regioselectivity of N-methylation to favor the N1 or N2 isomer?

A2: The regioselectivity of indazole methylation is highly dependent on the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control.[5]

  • To favor the N1-methylated product (thermodynamic control): The 1H-indazole tautomer is generally more thermodynamically stable.[2] Therefore, conditions that allow for equilibration tend to yield the N1-isomer. A widely used method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][5]

  • To favor the N2-methylated product (kinetic control): The N2 position is often the kinetically favored site of alkylation. Specific conditions to achieve N2-selectivity include the Mitsunobu reaction or using reagents like dimethyl carbonate with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF).[1][5]

Q3: What analytical techniques are best for distinguishing between N1 and N2-methylated indazole isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton at the C3 position can be a key indicator. Generally, this proton is shifted further downfield in 2H-indazoles compared to their 1H-counterparts.

  • ¹³C NMR and HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish the point of methylation by observing correlations between the N-methyl protons and the carbon atoms of the indazole ring. For an N1-methylated indazole, a correlation is expected between the methyl protons and the C7a carbon, whereas for an N2-methylated indazole, a correlation to the C3 carbon is anticipated.[6]

High-Performance Liquid Chromatography (HPLC) can also be effective for separating and quantifying the isomeric mixture.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most common issue in indazole methylation. The following table summarizes reaction conditions that influence the N1/N2 ratio.

Starting IndazoleMethylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
3-Methyl-6-nitro-1H-indazoleMethyl IodideNaHTHF0 to RT>99:1[5]
3-Methyl-6-nitro-1H-indazoleDimethyl SulfateNaHTHF0 to RT>99:1[5]
3-Methyl-6-nitro-1H-indazoleDimethyl CarbonateDABCODMFReflux(N2 favored)[5][7]
6-Nitro-1H-indazoleMethyl Iodide-Sealed Tube10010:50 (+17% dimethylated)[3][4]
6-Nitro-1H-indazoleDimethyl SulfateKOH-45~1:1[3]
5-Bromo-3-CO₂Me-1H-indazoleMethyl IodideK₂CO₃DMFRT53:47[8]
7-NO₂-1H-indazolen-Pentyl BromideNaHTHFRT to 504:96[6]
7-CO₂Me-1H-indazolen-Pentyl BromideNaHTHFRT to 50<1:99[6]

Troubleshooting Steps:

  • Optimize Base and Solvent: For N1 selectivity, ensure your NaH is fresh and the THF is anhydrous. For N2 selectivity with dimethyl carbonate, ensure the stoichiometry of DABCO is correct.

  • Consider Substituent Effects: Electron-withdrawing groups at the C7 position can strongly favor N2-alkylation, even with NaH in THF.[1][6] Bulky groups at C3 tend to favor N1-alkylation.[2]

  • Temperature Control: For kinetically controlled N2-alkylation, lower temperatures may improve selectivity. For thermodynamically controlled N1-alkylation, allowing the reaction to stir for a longer time at room temperature or slightly elevated temperatures might facilitate equilibration to the more stable isomer.

Troubleshooting_Regioselectivity cluster_N1 Strategies for N1-Selectivity cluster_N2 Strategies for N2-Selectivity start Start: Mixture of N1/N2 Isomers cond_N1 Use strong, non-nucleophilic base (e.g., NaH) start->cond_N1 Targeting N1 cond_N2 Use kinetic control conditions start->cond_N2 Targeting N2 target_N1 Desired Product: N1-Isomer target_N2 Desired Product: N2-Isomer solv_N1 Use aprotic solvent (e.g., anhydrous THF) cond_N1->solv_N1 equil Allow for thermodynamic equilibration solv_N1->equil equil->target_N1 reag_N2 e.g., Dimethyl Carbonate/DABCO in DMF or Mitsunobu conditions cond_N2->reag_N2 reag_N2->target_N2 Over_Methylation_Workflow cluster_solutions Mitigation Strategies start Indazole mono_methyl Monomethylated Indazole start->mono_methyl + CH₃-X di_methyl Target: Dimethylated Indazole mono_methyl->di_methyl + CH₃-X over_methyl Side Product: Indazolium Salt di_methyl->over_methyl + Excess CH₃-X sol1 1. Control Stoichiometry of CH₃-X over_methyl->sol1 sol2 2. Slow Addition of CH₃-X sol3 3. Monitor Reaction Progress Experimental_Workflows cluster_N1 N1-Methylation Workflow cluster_N2 N2-Methylation Workflow N1_start Dissolve Indazole in Anhydrous THF N1_base Add NaH at 0°C, warm to RT N1_start->N1_base N1_methyl Cool to 0°C, add CH₃-X N1_base->N1_methyl N1_react Warm to RT, monitor reaction N1_methyl->N1_react N1_quench Quench with aq. NH₄Cl N1_react->N1_quench N1_extract Extract with Ethyl Acetate N1_quench->N1_extract N1_purify Purify by Chromatography N1_extract->N1_purify N1_product 1,3-Dimethyl-1H-indazole N1_purify->N1_product N2_start Dissolve Indazole & DABCO in DMF N2_add Add Dimethyl Carbonate dropwise N2_start->N2_add N2_reflux Reflux for 6 hours N2_add->N2_reflux N2_cool Cool to RT N2_reflux->N2_cool N2_precip Precipitate with Water N2_cool->N2_precip N2_filter Filter and Dry N2_precip->N2_filter N2_product 2,3-Dimethyl-2H-indazole N2_filter->N2_product

References

Technical Support Center: Purification of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,3-Dimethyl-1H-indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most significant impurity is the regioisomer, 2,3-dimethyl-2H-indazol-6-amine. This isomer is often co-produced during the N-methylation of the 3-methyl-1H-indazole core. Other potential impurities include unreacted starting materials, such as 3-methyl-6-nitro-1H-indazole, and byproducts from side reactions. This compound is also known as a process-related impurity in the synthesis of the drug Pazopanib.[1][2][3]

Q2: Why is the separation of this compound and its N2-isomer, 2,3-dimethyl-2H-indazol-6-amine, so challenging?

The N1 and N2 isomers possess very similar physical and chemical properties, including polarity and solubility. This makes their separation by standard purification techniques like column chromatography and recrystallization difficult. The key to successful separation lies in exploiting the subtle differences in their molecular structure and interactions with the stationary phase or solvent.

Q3: What are the recommended purification methods for this compound?

A multi-step purification strategy is often necessary. The primary separation of the N1 and N2 isomers is typically performed on the nitro-intermediate, 1,3-dimethyl-6-nitro-1H-indazole, using silica gel column chromatography.[4] Following the reduction of the nitro group, the final amine product can be further purified by recrystallization or another chromatographic step if required.

Q4: Can I use recrystallization to separate the N1 and N2 isomers?

While challenging, recrystallization can be a viable method for separating indazole isomers. A Chinese patent suggests that using a mixed solvent system can effectively separate N1 and N2 substituted indazole derivatives.[5] The choice of solvents is critical and requires careful screening to find a system where the two isomers have significantly different solubilities.

Troubleshooting Guides

Problem 1: Poor separation of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole by column chromatography.
  • Possible Cause: The chosen eluent system does not provide sufficient resolution between the two isomers.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[6]

    • Fine-tune Polarity: If the isomers co-elute, try using a less polar mobile phase and a very gradual gradient to increase the separation.

    • Alternative Solvents: Consider adding a small percentage of a third solvent, such as methanol or acetone, to modify the selectivity of the separation.

    • TLC Analysis: Before running a column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal conditions for separation. Aim for a clear separation of the two spots corresponding to the isomers.

Problem 2: The final this compound product is still contaminated with the N2-isomer after purification of the nitro-intermediate.
  • Possible Cause: The initial separation of the nitro-isomers was incomplete.

  • Solution:

    • Repeat Chromatography: If the level of isomeric impurity is high, a second chromatographic purification of the final amine product may be necessary. Amine compounds can sometimes interact strongly with silica gel, so careful selection of the eluent system, possibly with the addition of a small amount of a basic modifier like triethylamine, is recommended.

    • Recrystallization: Attempt to purify the final product by recrystallization. Experiment with various solvent systems, including mixed solvents like THF/water, to exploit any solubility differences between the isomers.[5]

Problem 3: Low yield after the purification process.
  • Possible Cause 1: Product loss during column chromatography.

  • Solution 1:

    • Proper Column Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

    • Avoid Overly Strong Solvents: Using a mobile phase that is too polar can cause the product to elute too quickly with poor separation, leading to the collection of mixed fractions and subsequent loss of pure product.

  • Possible Cause 2: Product loss during recrystallization.

  • Solution 2:

    • Minimize Hot Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

    • Solvent Choice: Ensure the chosen solvent has a steep solubility curve for the desired compound (highly soluble when hot, poorly soluble when cold).

Experimental Protocols

Protocol 1: Purification of 1,3-dimethyl-6-nitro-1H-indazole by Silica Gel Column Chromatography

This protocol is a general guideline for the separation of the N1 and N2 nitro-isomers.

  • TLC Method Development:

    • Dissolve a small sample of the crude mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with various ratios of a non-polar to a moderately polar solvent system (e.g., Hexane:Ethyl Acetate).

    • Identify a solvent system that provides the best separation between the two isomer spots.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified during TLC analysis.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude nitro-indazole mixture in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent system identified in the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure 1,3-dimethyl-6-nitro-1H-indazole.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for the final purification of the amine product.

  • Solvent Selection:

    • In small test tubes, test the solubility of the crude this compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • Consider mixed solvent systems if a single suitable solvent cannot be identified. For amines, mixtures of polar and non-polar solvents or systems like THF/water can be effective.[5][7]

  • Dissolution:

    • Place the crude amine in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Purification MethodAnalyteStationary/Solvent PhasePurity AchievedReference
Column Chromatography6-bromo-1-methyl-4-nitro-1H-indazoleSilica gel / Hexane:Ethyl Acetate>95%[6]
RecrystallizationSubstituted Indazole IsomersMixed Solvents (e.g., THF/Water)>99%[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification1 Purification of Nitro-Intermediate cluster_reaction Reduction cluster_purification2 Final Purification Crude_Mixture Crude Product (Mixture of N1 and N2 Nitro-Isomers) Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Pure_Nitro Pure 1,3-dimethyl-6-nitro-1H-indazole Column_Chromatography->Pure_Nitro Reduction Nitro Group Reduction (e.g., with Pd/C, H2) Pure_Nitro->Reduction Crude_Amine Crude this compound Reduction->Crude_Amine Recrystallization Recrystallization Crude_Amine->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product troubleshooting_logic Start Impure Product Check_Isomer Isomeric Impurity Present? Start->Check_Isomer Column_Chromatography Optimize Column Chromatography (Eluent, Gradient) Check_Isomer->Column_Chromatography Yes Check_Other_Impurities Other Impurities Present? Check_Isomer->Check_Other_Impurities No Column_Chromatography->Check_Other_Impurities Recrystallization Screen Recrystallization Solvents (Mixed Solvents) Charcoal_Treatment Activated Charcoal Treatment Recrystallization->Charcoal_Treatment Check_Other_Impurities->Recrystallization Yes Final_Purity_Check Final Purity Analysis (HPLC, NMR) Check_Other_Impurities->Final_Purity_Check No Charcoal_Treatment->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product Purity > 99% Impure Further Purification Needed Final_Purity_Check->Impure Purity < 99%

References

Technical Support Center: Optimization of HPLC Separation for 1,3-Dimethyl-1H-indazol-6-amine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 1,3-Dimethyl-1H-indazol-6-amine and its isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My peaks for this compound and its isomers are co-eluting or have very poor resolution. What should I do?

A1: Co-elution of isomers is a common challenge in HPLC. A systematic approach to enhance column selectivity (α) and efficiency (N) is required.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase can lead to longer retention times and potentially improved separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, switching to the other can alter the elution order and improve resolution.[1]

    • Modify pH: For ionizable compounds like amines, slight adjustments to the mobile phase pH can significantly impact retention and selectivity.[1][2] Experiment with a pH range around the pKa of the analytes.

    • Incorporate Additives: Buffers or ion-pairing agents can be introduced to the mobile phase to influence the retention of charged compounds.[1]

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For positional isomers, consider columns that offer different retention mechanisms. For instance, a phenyl-hexyl or a fluorinated phase might provide better selectivity for positional isomers compared to a standard C18 column.[3]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance chiral selectivity, and adjusting it may alter selectivity for positional isomers.[1]

Q2: I'm observing significant peak tailing for my amine-containing isomers. How can I improve the peak shape?

A2: Peak tailing is a frequent issue with basic compounds like amines, often due to secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based stationary phase, which can cause tailing. A lower pH can help protonate the silanols and reduce these interactions.[4]

  • Use of Additives: Incorporate a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase to compete with the analyte for active sites on the stationary phase.[4]

  • High-Purity Silica Columns: Employ columns packed with high-purity silica, which have a lower concentration of acidic silanol groups.[4]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[4]

Q3: My retention times are shifting from one injection to the next. What is causing this instability?

A3: Unstable retention times can compromise peak identification and indicate issues with the HPLC system or method robustness.[1][5]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to variability. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5] For normal phase chromatography, the water content of the solvents can significantly affect retention.[5]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. You can verify the flow rate using a graduated cylinder and a stopwatch.[5]

  • Column Temperature: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.[1]

Q4: I am experiencing high backpressure in my HPLC system. What are the likely causes and solutions?

A4: High or fluctuating backpressure can signal a blockage within the system.

Troubleshooting Steps:

  • Identify the Blockage: Systematically isolate the source of the high pressure by disconnecting components, starting from the detector and moving backward toward the pump.

  • Check for Clogged Frits: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.[1] If the manufacturer's instructions permit, you can try back-flushing the column.

  • Buffer Precipitation: If you are using buffers, ensure they are completely dissolved and miscible with the organic solvent to prevent them from precipitating in the system.[1]

  • Sample Clean-up: Ensure your samples are properly filtered before injection to remove any particulates.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating isomers of this compound?

A1: The choice of column is critical and depends on the type of isomers being separated.

  • Positional Isomers: For separating isomers that differ in the substitution pattern on the indazole ring, a standard C18 column is a good starting point.[1] If co-elution occurs, consider columns with different selectivities, such as phenyl-hexyl, cyano, or pentafluorophenyl (PFP) phases. These can offer alternative interactions (e.g., pi-pi interactions) that can aid in separation.[3]

  • Enantiomers (Chiral Isomers): If the target molecule or its isomers are chiral, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for separating enantiomers of imidazole and related derivatives.[2][6][7][8] A screening of several different chiral columns is often necessary to find the optimal stationary phase.[1]

Q2: What are typical starting conditions for developing an HPLC method for these isomers?

A2: A good starting point for method development would be a reversed-phase method.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution from a high aqueous content to a high organic content is recommended for initial scouting runs to determine the elution range of the isomers.[1] For example, start with 95% Water (with 0.1% formic acid or ammonium acetate buffer) and 5% Acetonitrile, and run a gradient to 5% Water and 95% Acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., around 220-254 nm). A photodiode array (PDA) detector is beneficial for checking peak purity.[1]

  • Temperature: 25-30 °C.

Q3: How can I confirm the identity of each separated isomer peak?

A3: Peak identification should be confirmed using reference standards for each isomer if they are available. If standards are not available, collected fractions of each peak can be analyzed by other techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or co-injection with a synthesized standard.

Experimental Protocols

Protocol 1: General HPLC Method Development for Positional Isomers

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase.

  • Initial Scouting Gradient:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Method Optimization: Based on the scouting run, adjust the gradient slope, organic modifier (try methanol), and pH to improve the resolution between closely eluting peaks. If necessary, screen other column chemistries (e.g., Phenyl-Hexyl, Cyano).

Data Presentation

Table 1: Example HPLC Method Parameters for Isomer Separation

ParameterCondition 1 (C18)Condition 2 (Phenyl-Hexyl)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileMethanol
Gradient 10-50% B in 20 min20-60% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 35 °C30 °C
Detection UV, 230 nmUV, 230 nm

Table 2: Hypothetical Retention Times (in minutes) for this compound and its Isomers

IsomerCondition 1 (C18)Condition 2 (Phenyl-Hexyl)
1,5-Dimethyl-1H-indazol-6-amine12.510.2
This compound13.111.5
2,3-Dimethyl-1H-indazol-6-amine13.311.8
Resolution (1,3- vs 2,3-) 1.21.8

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_optimization Optimization Strategy cluster_mobile_phase_details Mobile Phase Parameters Problem Poor Resolution / Co-elution MobilePhase Optimize Mobile Phase Problem->MobilePhase Start Here SolventRatio Adjust Solvent Ratio MobilePhase->SolventRatio StationaryPhase Change Stationary Phase Temperature Adjust Temperature StationaryPhase->Temperature Fine-tuning Solution Adequate Separation Temperature->Solution Achieved SolventType Switch Organic Solvent (ACN vs. MeOH) SolventRatio->SolventType If no improvement pH Modify pH SolventType->pH If no improvement Additives Use Additives pH->Additives If no improvement Additives->StationaryPhase If still unresolved

Caption: Workflow for troubleshooting poor resolution in HPLC.

HPLC_Peak_Tailing_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_solutions Corrective Actions Problem Peak Tailing Observed SecondaryInteractions Secondary Interactions (Silanols) Problem->SecondaryInteractions SampleOverload Sample Overload Problem->SampleOverload ColumnContamination Column Contamination Problem->ColumnContamination AdjustpH Adjust Mobile Phase pH SecondaryInteractions->AdjustpH AddBase Add Basic Modifier (e.g., TEA) SecondaryInteractions->AddBase ReduceSample Reduce Injection Volume/ Concentration SampleOverload->ReduceSample FlushColumn Flush or Replace Column ColumnContamination->FlushColumn Solution Symmetrical Peak Shape AdjustpH->Solution AddBase->Solution ReduceSample->Solution FlushColumn->Solution

Caption: Troubleshooting guide for peak tailing in HPLC.

References

Stability issues of 1,3-Dimethyl-1H-indazol-6-amine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Dimethyl-1H-indazol-6-amine under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 2-8°C. It should be kept in a tightly sealed, light-resistant container to prevent degradation from moisture and light.

Q2: I've observed a color change in my sample of this compound. What does this indicate?

A2: A visual change in color, such as darkening or the development of a brownish tint, can be an initial indicator of degradation. This could be due to oxidation of the amine group or other chemical transformations. It is crucial to perform analytical testing, such as HPLC, to assess the purity of the sample before proceeding with your experiments.

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: Based on its chemical structure, which includes an aromatic amine and a dimethylated indazole ring, several degradation pathways are plausible under stress conditions:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, or nitro derivatives, and potentially colored polymeric impurities.

  • Hydrolysis: While the indazole ring is generally stable, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of colored degradants or radical-mediated decomposition products.

  • Thermal Degradation: At elevated temperatures, demethylation or other thermal decomposition pathways may occur, although indazole scaffolds are typically quite thermally stable.

Q4: How can I establish a stability-indicating analytical method for this compound?

A4: A stability-indicating method is crucial for accurately quantifying the compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. To develop such a method, you should perform forced degradation studies to generate the potential degradants. The method should then be optimized to achieve baseline separation of the parent compound from all degradation products. Validation of the method according to ICH guidelines (Q2(R1)) is essential to ensure it is suitable for its intended purpose.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and stability testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. 1. Contaminated solvent or glassware.2. The compound has degraded during storage.3. The compound is reacting with the mobile phase.1. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.2. Re-evaluate your storage conditions. Use a fresh, unopened batch of the compound if available and compare the chromatograms.3. Check the pH and composition of your mobile phase for compatibility with the analyte.
No significant degradation is observed after forced degradation studies. 1. The stress conditions were not harsh enough.2. The compound is highly stable under the tested conditions.1. Increase the duration of stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).[1] 2. If no degradation is observed even under aggressive conditions, document these findings as evidence of the compound's intrinsic stability.
More than 20% degradation is observed, making it difficult to identify primary degradants. 1. The stress conditions were too harsh.1. Reduce the stress level by lowering the temperature, decreasing the exposure time, or using a lower concentration of the stressor. The goal is to achieve 5-20% degradation to ensure that the formation of secondary degradation products is minimized.[1]
Poor peak shape or shifting retention times in HPLC analysis. 1. The compound or its degradants are interacting with the column stationary phase.2. The mobile phase is not adequately buffered.3. Column degradation.1. Adjust the mobile phase pH or organic modifier concentration. Consider a different column chemistry if the issue persists.2. Ensure the mobile phase pH is stable and appropriate for the analyte's pKa.3. Use a guard column and ensure the mobile phase is compatible with the column.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). This stock solution will be used for the subsequent stress studies.

Forced Degradation (Stress) Studies

The goal is to induce a detectable level of degradation, typically in the range of 5-20%.[1]

Stress Condition Methodology
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions. After exposure, dissolve the solid sample and dilute both samples with the mobile phase for HPLC analysis.
Photodegradation Expose the stock solution and a solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC.

Note: A control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the same concentration as the stressed samples and analyzed concurrently.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method is generally suitable for analyzing the stability of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, Solid & Solution) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation & Reporting hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_outcome Potential Outcomes issue Instability Detected (e.g., color change, new HPLC peaks) check_storage Verify Storage Conditions (Temp, Light, Container) issue->check_storage check_purity Assess Purity of Starting Material issue->check_purity forced_degradation Conduct Forced Degradation Studies check_purity->forced_degradation pathways Identify Degradation Pathways forced_degradation->pathways method Develop Stability-Indicating Method pathways->method formulation Optimize Formulation & Packaging method->formulation

Caption: Logical approach to investigating stability issues.

References

Technical Support Center: Investigating the Degradation of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 1,3-Dimethyl-1H-indazol-6-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Predicted Metabolic Pathways

The primary routes of metabolism for this compound are predicted to involve Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on the chemical structure, the following transformations are likely:

  • N-Demethylation: Removal of one or both methyl groups.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the indazole ring system.

  • N-Oxidation: Oxidation of the amino group.

These initial metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.

Predicted Degradation Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound metabolite1 N-Demethylation (at N1 or N-amine) parent->metabolite1 CYP-mediated metabolite2 Aromatic Hydroxylation (on indazole ring) parent->metabolite2 CYP-mediated metabolite3 N-Oxidation (at 6-amino group) parent->metabolite3 CYP-mediated conjugate1 Glucuronide Conjugate metabolite1->conjugate1 UGTs metabolite2->conjugate1 metabolite3->conjugate1 excretion Excretion (Urine, Feces) conjugate1->excretion

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic "soft spots" on this compound?

A1: Based on its structure, the most probable sites for metabolism are the N-methyl groups and the aromatic indazole ring. The primary amino group is also a potential site for oxidation.

Q2: Which Cytochrome P450 (CYP) enzymes are likely involved in the metabolism of this compound?

A2: While specific studies on this compound are not available, arylamines and N-methylated compounds are often metabolized by CYP1A2, CYP2D6, and CYP3A4.[1][2] To identify the specific enzymes involved, experiments with recombinant human CYP enzymes are recommended.

Q3: What in vitro models are most appropriate for studying the degradation of this compound?

A3: Human liver microsomes (HLMs) are a good starting point as they contain a high concentration of Phase I metabolic enzymes.[3] For a more complete picture, including Phase II metabolism, human hepatocytes are recommended as they contain both Phase I and Phase II enzymes and necessary cofactors.[4]

Q4: How can I identify the metabolites of this compound?

A4: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the standard technique for metabolite identification.[5] By comparing the mass spectra of the samples with a control, you can identify potential metabolites based on their mass shifts from the parent compound. For definitive structural elucidation, nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites may be necessary.

Q5: What are the expected mass shifts for the predicted primary metabolites?

A5:

Metabolic Reaction Mass Shift (Da) Predicted Metabolite
N-Demethylation -14.02 1-Methyl-1H-indazol-6-amine or 3-Methyl-1H-indazol-6-amine
Hydroxylation +15.99 Hydroxy-1,3-dimethyl-1H-indazol-6-amine

| N-Oxidation | +15.99 | 1,3-Dimethyl-1H-indazol-6-nitrosoamine |

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Assays
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Poor Compound Solubility Ensure the compound is fully dissolved in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should typically be less than 0.5%.
Variable Enzyme Activity Thaw liver microsomes or hepatocytes on ice and keep them cold until use. Avoid repeated freeze-thaw cycles. Pre-incubate the enzyme/cofactor mixture at 37°C before adding the compound.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions at precise times.
Issue 2: No Metabolism Observed
Potential Cause Troubleshooting Steps
Compound is Highly Stable Increase the incubation time and/or the concentration of the metabolic enzymes (e.g., liver microsomes).
Inactive Enzymes or Cofactors Verify the activity of the liver microsomes or hepatocytes with a positive control compound known to be metabolized (e.g., testosterone or verapamil). Ensure that the NADPH regenerating system (or NADPH) is fresh and added at the correct concentration.
Incorrect Analytical Method Confirm that the LC-MS method is sensitive enough to detect low levels of the parent compound and its potential metabolites. Check for ion suppression effects from the matrix.
Compound is Not a Substrate for the Enzymes Tested Consider using different in vitro systems, such as S9 fractions (which contain cytosolic enzymes) or hepatocytes from different species.
Issue 3: Difficulty in Identifying Metabolites
Potential Cause Troubleshooting Steps
Low Abundance of Metabolites Increase the initial concentration of the parent compound (while being mindful of solubility and potential enzyme inhibition). Concentrate the samples before LC-MS analysis.
Co-elution with Matrix Components Optimize the HPLC gradient to improve chromatographic separation. Employ solid-phase extraction (SPE) for sample clean-up.
Complex Fragmentation Patterns Use tandem mass spectrometry (MS/MS) to obtain fragment ions, which can help in structural elucidation. Compare the fragmentation pattern with that of the parent compound.

Experimental Protocols

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prep1 Prepare compound stock solution inc2 Add compound to start reaction prep1->inc2 prep2 Prepare HLM and NADPH solutions inc1 Pre-warm HLM/buffer mix at 37°C prep2->inc1 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 inc4 Take samples at time points (0, 5, 15, 30, 60 min) inc3->inc4 quench1 Add cold ACN with internal standard inc4->quench1 analysis1 Centrifuge to precipitate protein quench1->analysis1 analysis2 Transfer supernatant analysis1->analysis2 analysis3 Analyze by LC-MS/MS analysis2->analysis3

Caption: Experimental workflow for the in vitro metabolic stability assay.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the incubation mixture by adding HLMs to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add the HLM/buffer mixture.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding it to a well containing cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) is calculated from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Parameter Formula/Description
Half-life (t1/2) 0.693 / k, where k is the elimination rate constant.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (incubation volume / mg protein)

The results can be categorized as follows:

Metabolic Stability Half-life (t1/2) in HLMs (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
High > 60< 11.6
Moderate 15 - 6011.6 - 77.0
Low < 15> 77.0

References

Avoiding isomeric impurities in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isomeric impurities in the synthesis of substituted indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomeric impurities in the synthesis of substituted indazoles?

A1: The main source of isomeric impurities arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can exist on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. Direct substitution reactions, such as alkylation or acylation, on an unsubstituted or symmetrically substituted indazole often yield a mixture of N1- and N2-substituted products because both nitrogen atoms are nucleophilic. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4][5]

Q2: How can I differentiate between N1- and N2-substituted indazole isomers?

A2: Spectroscopic methods are the most reliable for distinguishing between N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker; it is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[6] ¹³C and ¹⁵N NMR spectroscopy can also provide definitive structural assignments.[3] Chromatographic techniques like HPLC can often separate the isomers, and their distinct UV-Vis spectra can further aid in identification.[6]

Q3: What are the key factors influencing the N1 vs. N2 regioselectivity in indazole alkylation?

A3: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:[1][7]

  • Choice of Base and Solvent: This is a critical parameter. For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][6][7][8] The polarity of the solvent and the nature of the base's counter-ion influence the nucleophilicity of the two nitrogen atoms.[7]

  • Substituents on the Indazole Ring: Both steric and electronic effects of substituents play a significant role.

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus promoting alkylation at the N1-position.[7][8]

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can direct alkylation to the N2-position with high selectivity (≥ 96%).[7][8][9]

  • Nature of the Electrophile: The structure of the alkylating or acylating agent can influence the product ratio.[1]

  • Reaction Temperature: Temperature can affect the kinetic and thermodynamic control of the reaction.[7]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][10][11]

Troubleshooting Guides

Problem: My reaction is producing an inseparable mixture of N1 and N2 regioisomers.

This is a common issue when performing substitution reactions on the indazole core. Here’s a step-by-step guide to troubleshoot and optimize for the desired isomer.

Strategy 1: Optimizing for the N1-Substituted Isomer

The N1-substituted indazole is often the thermodynamically more stable product.[1] Conditions that allow for equilibration will typically favor its formation.

Suggested Actions:

  • Modify the Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven highly effective for achieving N1 selectivity.[8][12]

  • Introduce Steric Hindrance: If your synthetic route allows, consider using a starting material with a bulky substituent at the C3 position to sterically block the N2 position.[8]

  • Leverage Thermodynamic Equilibration: The use of α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[9][12]

Strategy 2: Optimizing for the N2-Substituted Isomer

Formation of the N2-isomer is often favored under kinetic control or through specific directing effects.

Suggested Actions:

  • Utilize Directing Groups: The presence of an electron-withdrawing group, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can strongly direct alkylation to the N2 position.[7][8]

  • Employ Regioselective Synthesis Routes: Instead of alkylating a pre-formed indazole, consider a synthetic route that builds the indazole ring in a way that guarantees the desired N2-substitution. The Cadogan reductive cyclization is one such method.[13][14]

  • Consider Mitsunobu Conditions: The Mitsunobu reaction can be a reliable method for obtaining N2-substituted indazoles.[15]

Quantitative Data on Regioselectivity

The following tables summarize the reported regioselectivity for N-alkylation of various substituted indazoles under different reaction conditions.

Table 1: Effect of C3-Substituent on N1-Regioselectivity (using NaH in THF) [8]

C3-SubstituentN1-Selectivity
-CO₂Me>99%
-C(CH₃)₃>99%
-COCH₃>99%
-CONH₂>99%

Table 2: Effect of C7-Substituent on N2-Regioselectivity [8]

C7-SubstituentN2-Selectivity
-NO₂≥96%
-CO₂Me≥96%

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

This protocol is adapted from methodologies known to favor the formation of N1-alkylated indazoles.[1]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (1.2 eq) to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Cadogan Reductive Cyclization

This method provides regioselective access to 2H-indazoles, avoiding the issue of N1/N2 mixtures.[1][13][14]

Materials:

  • ortho-Nitrobenzaldehyde derivative

  • Aniline or aliphatic amine

  • Isopropanol (i-PrOH)

  • Tri-n-butylphosphine

Procedure:

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualized Workflows and Pathways

G Troubleshooting Workflow for Indazole Alkylation start Start: Low N1/N2 Selectivity q1 Desired Isomer? start->q1 n1_path N1-Isomer q1->n1_path N1 n2_path N2-Isomer q1->n2_path N2 n1_cond Use NaH in THF n1_path->n1_cond n2_direct Use C7 electron-withdrawing group n2_path->n2_direct n1_sterics Introduce bulky C3 substituent n1_cond->n1_sterics n1_thermo Promote thermodynamic equilibration n1_sterics->n1_thermo n1_outcome High N1-Selectivity n1_thermo->n1_outcome n2_synth Employ regioselective synthesis (e.g., Cadogan) n2_direct->n2_synth n2_mitsunobu Consider Mitsunobu reaction n2_synth->n2_mitsunobu n2_outcome High N2-Selectivity n2_mitsunobu->n2_outcome

Caption: Decision workflow for controlling N1/N2 regioselectivity.

reaction_pathway Factors Influencing N1 vs. N2 Alkylation cluster_n1 N1-Alkylation (Thermodynamic Product) cluster_n2 N2-Alkylation (Kinetic Product) indazole 1H-Indazole n1_product N1-Substituted Indazole indazole->n1_product Alkylation n2_product N2-Substituted Indazole indazole->n2_product Alkylation n1_factors Favored by: - NaH in THF - Bulky C3-substituent - Thermodynamic control n1_product->n1_factors n2_factors Favored by: - C7 Electron-withdrawing group - Kinetic control - Specific synthesis routes n2_product->n2_factors

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

cadogan_workflow Workflow for Cadogan Reductive Cyclization start o-Nitrobenzaldehyde + Amine step1 Condensation (80°C, i-PrOH) start->step1 intermediate o-Imino-nitrobenzene Intermediate step1->intermediate step2 Add P(n-Bu)3 intermediate->step2 step3 Reductive Cyclization (80°C) step2->step3 product 2H-Indazole step3->product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Dimethyl-1H-indazol-6-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the N-methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group.

Step 1: N1-Methylation of 3-Methyl-6-nitro-1H-indazole

Issue 1: Low Yield of 1,3-Dimethyl-6-nitro-1H-indazole and Formation of N2-isomer

A common challenge in the alkylation of indazoles is the formation of a mixture of N1 and N2 regioisomers.[1] The desired product, 1,3-dimethyl-6-nitro-1H-indazole, is the thermodynamically favored N1-isomer.[1]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Base and Solvent The choice of base and solvent is critical for achieving high N1-selectivity. The use of a strong, non-nucleophilic base in an aprotic solvent favors the thermodynamic product.[1] Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for selective N1-alkylation.[1]
Kinetic Control Conditions Conditions that favor kinetic control, such as the use of weaker bases or polar aprotic solvents like DMF with reagents like dimethyl carbonate, can lead to the formation of the N2-isomer.[1] Ensure the reaction is set up to favor thermodynamic equilibrium.
Reaction Temperature Running the reaction at very low temperatures might favor the kinetic product. The protocol for N1-methylation typically involves deprotonation at 0 °C, followed by warming to room temperature to ensure the formation of the thermodynamically stable anion before the addition of the methylating agent.[1]

Issue 2: Incomplete Reaction

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Sodium Hydride Sodium hydride can be deactivated by moisture. Use a fresh bottle of NaH or wash it with hexane to remove the mineral oil and any surface hydroxides. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reagent Ensure the stoichiometry of the base and methylating agent is correct. A slight excess of both is typically used.[1]
Poor Solubility of Starting Material While 3-methyl-6-nitro-1H-indazole is soluble in THF, ensure complete dissolution before adding the base.

Logical Workflow for Troubleshooting N1-Methylation

cluster_isomer N2-Isomer Issue cluster_sm Incomplete Reaction start Low Yield or Purity in N1-Methylation check_isomer Is N2-isomer the major impurity? start->check_isomer check_sm Is unreacted starting material present? start->check_sm base_solvent Review Base and Solvent. Use NaH in anhydrous THF. check_isomer->base_solvent Yes reagent_quality Verify Reagent Quality. Use fresh NaH and anhydrous solvent. check_sm->reagent_quality Yes temp_control Check Temperature Profile. Allow for thermodynamic equilibration. base_solvent->temp_control stoichiometry Check Stoichiometry. Ensure slight excess of base and methylating agent. reagent_quality->stoichiometry cluster_sm Incomplete Reaction cluster_side_products Side Product Formation start Low Yield or Purity in Nitro Reduction check_sm Is unreacted starting material present? start->check_sm check_side_products Are side products (e.g., hydroxylamine, azo) detected? start->check_side_products catalyst Check Catalyst Activity and Loading. Use fresh Pd/C, increase loading if necessary. check_sm->catalyst Yes hydrogen_supply Ensure Continuous and Excess Hydrogen. check_side_products->hydrogen_supply Yes hydrogen Ensure Sufficient Hydrogen Supply. Check for leaks, consider higher pressure. catalyst->hydrogen solubility Verify Substrate Solubility. hydrogen->solubility temp_control Control Reaction Temperature. Avoid overheating. hydrogen_supply->temp_control cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points start 3-Methyl-6-nitro-1H-indazole methylation N1-Methylation (NaH, THF, MeI) start->methylation nitro_intermediate 1,3-Dimethyl-6-nitro-1H-indazole methylation->nitro_intermediate ts1 Low N1-selectivity methylation->ts1 ts2 Incomplete Methylation methylation->ts2 reduction Nitro Reduction (H2, Pd/C, EtOH) nitro_intermediate->reduction final_product This compound reduction->final_product ts3 Incomplete Reduction reduction->ts3 ts4 Side Product Formation reduction->ts4 ts5 Purification Issues final_product->ts5

References

Resolving co-elution of Pazopanib impurities in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving the co-elution of Pazopanib and its impurities during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Question: I am observing co-elution of an impurity with the main Pazopanib peak. How can I resolve this?

Answer:

Co-elution of an impurity with the main Pazopanib peak is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here are several steps you can take:

  • Mobile Phase pH Adjustment: The pKa of Pazopanib is approximately 5.07.[1] Altering the pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Pazopanib and its impurities.

    • Initial Observation: In one study, at a mobile phase pH of 3.0, Impurity C was observed to co-elute with the main Pazopanib peak.[1]

    • Troubleshooting Step: Decreasing the mobile phase pH to around 2.0 can improve separation. However, this may lead to inadequate resolution between other unidentified impurities.[1] A systematic pH scouting study (e.g., from pH 2.5 to 7.0) is recommended to find the optimal pH for the separation of all relevant impurities.

  • Gradient Elution Optimization: A well-designed gradient elution program is crucial for separating a complex mixture of the active pharmaceutical ingredient (API) and its impurities.

    • Problem: A shallow gradient may not provide sufficient resolving power, while a steep gradient can lead to the co-elution of closely related impurities.

    • Solution: Adjust the gradient slope and duration. A shallower gradient at the beginning of the run can help separate early eluting impurities, while extending the gradient time can improve the resolution of later eluting compounds.

  • Column Chemistry and Dimensions: The choice of stationary phase is critical for achieving the desired selectivity.

    • Recommendation: A C18 column is commonly used for Pazopanib analysis.[1][2] A YMC Triart C18 column (250 mm × 4.6 mm, 5 µm) has been shown to provide good separation.[1] Consider using a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., phenyl-hexyl or cyano) to exploit different separation mechanisms.

    • Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) in an Ultra-High-Performance Liquid Chromatography (UHPLC) system can significantly enhance peak efficiency and resolution.[3][4]

  • Organic Modifier Selection: The type and proportion of the organic solvent in the mobile phase can influence selectivity.

    • Common Solvents: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.

    • Troubleshooting Step: If you are using acetonitrile, try substituting it with methanol or using a ternary mixture of water, acetonitrile, and methanol. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the interactions between the analytes and the stationary phase, potentially resolving co-eluting peaks.

Question: My peak shapes for Pazopanib and its impurities are poor (e.g., tailing or fronting). What can I do?

Answer:

Poor peak shape can compromise resolution and integration accuracy. Here are some common causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like Pazopanib, leading to peak tailing.

    • Solution:

      • Low pH: Operating at a low mobile phase pH (e.g., below 3) protonates the silanol groups, minimizing these secondary interactions.

      • Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

      • Column Choice: Utilize a column with end-capping or a hybrid silica-based column, which has fewer exposed silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related and degradation impurities of Pazopanib?

A1: Several process-related impurities and degradation products of Pazopanib have been identified. Common process-related impurities include Impurity-A (dimer impurity), Impurity-B (pyrimidine impurity), Impurity-C (desmethyl impurity), and Impurity-D (chloro impurity).[1] Forced degradation studies have shown that Pazopanib degrades under photolytic and oxidative conditions, leading to the formation of various transformation products.[3][4][5]

Q2: What is a typical starting point for developing an HPLC method for Pazopanib impurity profiling?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol. A UV detector set at a wavelength where Pazopanib and its impurities have significant absorbance, such as 268 nm or 271.4 nm, is commonly used.[1][6]

Q3: How can I confirm the identity of a co-eluting impurity?

A3: Mass spectrometry (MS) is the most definitive technique for identifying unknown impurities. An LC-MS analysis can provide the mass-to-charge ratio (m/z) of the co-eluting peak, which can be used to deduce its molecular formula and structure.[3][4] If a reference standard for the suspected impurity is available, spiking the sample with the standard can confirm its identity by observing an increase in the peak area at the corresponding retention time.

Q4: What are the key system suitability parameters to monitor for Pazopanib impurity analysis?

A4: Key system suitability parameters include:

  • Resolution (Rs): The resolution between Pazopanib and the closest eluting impurity should be greater than 1.5 to ensure baseline separation.

  • Tailing Factor (T): The tailing factor for the Pazopanib peak should ideally be between 0.8 and 1.5 for symmetrical peaks.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

  • Relative Standard Deviation (RSD): The %RSD for peak area and retention time from replicate injections should be within acceptable limits (typically <2%) to ensure method precision.

Quantitative Data

Table 1: Chromatographic Conditions and Retention Times for Pazopanib and Its Impurities

ParameterMethod 1[1]Method 2[2]
Column YMC Triart C18 (250 mm × 4.6 mm, 5 µm)C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Perchloric acid buffer and tetrahydrofuran (95:05, v/v)Phosphate buffer (pH 2.9)
Mobile Phase B 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile (10:10:10:70, v/v/v/v)Acetonitrile
Elution Mode GradientIsocratic (25:75, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 268 nm215 nm
Column Temperature 25°C25°C
Retention Time (min)
Pazopanib~20.362.8
Impurity-A~13.55Not Reported
Impurity-B~16.06Not Reported
Impurity-C~16.78Not Reported
Impurity-D~24.47Not Reported

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Pazopanib and its Impurities [1]

  • Chromatographic System: HPLC system with a PDA detector.

  • Column: YMC Triart C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Perchloric acid buffer and tetrahydrofuran (95:05, v/v).

    • Mobile Phase B: 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile (10:10:10:70, v/v/v/v).

  • Gradient Program: A 50-minute gradient elution. (Specific gradient details should be referred from the source).

  • Flow Rate: 0.8 mL/min.

  • Detection: 268 nm.

  • Column Temperature: 25°C.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of Pazopanib in a suitable diluent.

    • Impurity Spiked Sample: Prepare a solution of Pazopanib spiked with known impurities at a concentration of 0.2%.

    • Forced Degradation Samples:

      • Acid Hydrolysis: Treat the sample with 5 N HCl at 90°C for 3 hours, then neutralize.

      • Alkali Hydrolysis: Treat the sample with 1 N NaOH at 90°C for 3 hours, then neutralize.

      • Oxidative Degradation: Treat the sample with 30% H₂O₂ at 90°C for 3 hours.

      • Photolytic Degradation: Expose the sample solution to light.

Visualizations

Pazopanib_Signaling_Pathway cluster_receptors Tyrosine Kinase Receptors cluster_pathways Downstream Signaling Pathways VEGFR VEGFR-1, -2, -3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR-α, -β TumorGrowth Tumor Cell Growth and Proliferation PDGFR->TumorGrowth cKit c-Kit cKit->TumorGrowth Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit

Caption: Pazopanib inhibits multiple tyrosine kinase receptors.

HPLC_Troubleshooting_Workflow Start Co-elution Observed AdjustpH Adjust Mobile Phase pH Start->AdjustpH ResolutionCheck Resolution Acceptable? AdjustpH->ResolutionCheck OptimizeGradient Optimize Gradient Program OptimizeGradient->ResolutionCheck ChangeColumn Change Column Chemistry ChangeColumn->ResolutionCheck ChangeOrganic Change Organic Modifier ChangeOrganic->ResolutionCheck ResolutionCheck->OptimizeGradient No ResolutionCheck->ChangeColumn No ResolutionCheck->ChangeOrganic No End Problem Resolved ResolutionCheck->End Yes

Caption: A logical workflow for troubleshooting co-elution in HPLC.

References

Technical Support Center: Managing Matrix Effects in LC-MS Analysis of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of indazole compounds?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as an indazole compound, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, resulting in underestimation of the compound's concentration. This is the most common type of matrix effect.[2]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the compound's concentration.

These effects compromise the accuracy, precision, and sensitivity of quantitative LC-MS analysis. For instance, phospholipids from a plasma sample are a notorious cause of ion suppression in electrospray ionization (ESI) mode.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can qualitatively and quantitatively assess matrix effects. A common qualitative method is post-column infusion .[3] This involves infusing a standard solution of your indazole analyte directly into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.[3]

For a quantitative assessment, the post-extraction spike method is widely used.[3][4] This involves comparing the peak area of an analyte spiked into a blank matrix extract (Set A) to the peak area of the same analyte in a neat solvent (Set B). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]

Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for indazole analysis?

A3: A stable isotope-labeled (SIL) internal standard is a version of your indazole analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[5] They co-elute with the analyte and experience similar degrees of extraction inefficiency and matrix effects.[2] By using the peak area ratio of the analyte to the SIL internal standard, these variations can be effectively compensated for, leading to more accurate and precise quantification.[2]

Q4: Can I use a structural analog as an internal standard if a SIL version of my indazole compound is not available?

A4: Yes, a structural analog can be used, but it is not as effective as a SIL internal standard. While a structural analog may have similar chromatographic behavior, its ionization efficiency and susceptibility to matrix effects may differ from your indazole analyte. This can lead to less accurate compensation for matrix effects. If using a structural analog, it is crucial to thoroughly validate the method to ensure it performs reliably.

Q5: When should I choose one sample preparation technique over another (e.g., Protein Precipitation vs. Solid-Phase Extraction)?

A5: The choice depends on the complexity of the matrix, the required sensitivity of the assay, and the throughput needs.

  • Protein Precipitation (PPT): This is a fast, simple, and inexpensive method suitable for high-throughput screening in early drug discovery.[6][7] However, it provides minimal cleanup, often resulting in significant matrix effects due to residual phospholipids and other endogenous components.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[6][8] It can be effective at removing salts and some polar interferences but is more time-consuming and difficult to automate.[8]

  • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by using a solid sorbent to selectively retain the analyte while washing away interferences.[7] It is excellent for removing phospholipids and other matrix components, leading to reduced matrix effects and improved sensitivity.[1] While more complex and costly than PPT, it is often necessary for regulated bioanalysis.[7] Modern SPE formats, like phospholipid removal plates, offer a streamlined workflow.[1]

Troubleshooting Guides

Guide 1: Investigating Poor Recovery and High Matrix Effects

This guide outlines the steps to diagnose and address issues of low analyte recovery and significant matrix effects.

Problem: Inconsistent results, poor sensitivity, or failure to meet validation criteria for your indazole compound analysis.

Workflow for Investigation:

cluster_start Initial Observation cluster_quantify Quantify the Issue cluster_decision Decision Point cluster_action Corrective Actions cluster_end Resolution Start Poor Sensitivity or Inconsistent Results QuantifyME Perform Post-Extraction Spike Experiment (Calculate Matrix Factor) Start->QuantifyME QuantifyRec Calculate Extraction Recovery Start->QuantifyRec Decision Significant Matrix Effect and/or Low Recovery? QuantifyME->Decision QuantifyRec->Decision OptimizePrep Optimize Sample Preparation (e.g., Switch to SPE) Decision->OptimizePrep Yes End Re-validate Method and Proceed with Sample Analysis Decision->End No OptimizeLC Optimize LC Method (e.g., Gradient, Column) OptimizePrep->OptimizeLC UseSIL Incorporate Stable Isotope-Labeled (SIL) Internal Standard OptimizeLC->UseSIL UseSIL->End

Caption: Troubleshooting workflow for addressing matrix effects.

Quantitative Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques. Note that specific values will vary depending on the exact indazole compound, matrix, and LC-MS system. The data for imidazole derivatives is included as a close structural analog.

Sample Preparation TechniqueAnalyte ClassMatrixTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with AcetonitrileImidazole DerivativeRat Plasma>85%[4]High (Significant Suppression)Fast, simple, inexpensiveMinimal cleanup, high matrix effects[2]
Liquid-Liquid Extraction (LLE) with MTBEMixed DrugsPlasma70 ± 10%[9]16 ± (variable)[9]Cleaner than PPT, removes salts[8]Labor-intensive, solvent-heavy[8]
Solid-Phase Extraction (SPE) - Polymeric (e.g., Oasis HLB)Mixed DrugsPlasma98 ± 8%[9]6 ± (low variability)[9]Excellent cleanup, low matrix effectsMore complex, higher cost
Phospholipid Removal Plate (e.g., HybridSPE)Mixed DrugsPlasma>90%Minimal (least interference)Specific removal of phospholipidsHigher cost than generic SPE

Matrix Effect is calculated as (1 - Matrix Factor) * 100%. A positive value indicates suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup, suitable for high-throughput environments where some matrix effects can be tolerated or are compensated for by a SIL internal standard.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid.[10]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner sample than PPT and is effective for many indazole compounds.

  • To 200 µL of plasma or serum sample in a glass tube, add 20 µL of the internal standard working solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., 1M ammonium acetate, pH 9, to ensure basic/neutral indazoles are not charged).

  • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Cap the tube and vortex for 5-10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) using a Polymeric Sorbent

This protocol offers the most effective cleanup, significantly reducing matrix effects. The following is a generic protocol using a reverse-phase polymeric sorbent (e.g., Waters Oasis HLB).

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. This disrupts protein binding.

  • Conditioning: Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the indazole compound and internal standard with 1 mL of methanol or an appropriate organic solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase starting condition.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Visualization of Method Selection Logic

The decision to choose a specific sample preparation technique is a balance between the required data quality and available resources.

cluster_start Assay Requirements cluster_ppt High Throughput / Discovery cluster_lle Moderate Cleanup / Method Development cluster_spe High Sensitivity / Regulated Bioanalysis Req Define Assay Needs: - Sensitivity - Throughput - Matrix Complexity - Regulatory Scrutiny PPT Protein Precipitation (PPT) Req->PPT High Throughput Needed LLE Liquid-Liquid Extraction (LLE) Req->LLE Moderate Cleanup SPE Solid-Phase Extraction (SPE) Req->SPE High Sensitivity / Regulated PPT_Adv Adv: Fast, Simple, Cheap Disadv: High Matrix Effects PPT->PPT_Adv LLE_Adv Adv: Cleaner than PPT Disadv: Labor Intensive LLE->LLE_Adv SPE_Adv Adv: Best Cleanup, Low ME Disadv: Higher Cost, Complex SPE->SPE_Adv

Caption: Logic for selecting a sample preparation method.

References

Technical Support Center: Strategies for Minimizing Side-Product Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of indazoles, with a primary focus on minimizing the formation of unwanted side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered in indazole synthesis?

A1: The most prevalent side-products in indazole synthesis are typically regioisomers, specifically the undesired 2H-indazole isomer when the 1H-isomer is the target, and vice-versa.[1] Other common impurities include hydrazones, which arise from incomplete cyclization, dimeric byproducts, and indazolones.[1] The formation of these side-products is highly dependent on the synthetic route and the specific reaction conditions employed.

Q2: How can I differentiate between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the most reliable for distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of a 2H-indazole is typically shifted downfield compared to the corresponding 1H-isomer.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information. Additionally, chromatographic techniques such as HPLC can often be used to separate the isomers, and their distinct UV-Vis spectra can aid in their identification.[1]

Q3: What is the fundamental principle behind controlling N1 versus N2 regioselectivity in indazole alkylation?

A3: The control of N1 versus N2 regioselectivity hinges on the principles of thermodynamic versus kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Therefore, reaction conditions that allow for equilibration will favor the formation of the N1-substituted product.[3] Conversely, conditions that favor the faster-forming product (kinetic control) can lead to a higher proportion of the N2-substituted isomer.[4]

Q4: Can elevated temperatures negatively impact my indazole synthesis?

A4: Yes, high temperatures can be detrimental. They can promote the formation of side-products such as hydrazones and dimers.[5][6] In cases where the desired product is the kinetically favored one (often the 2H-isomer), elevated temperatures can provide the necessary activation energy for isomerization to the more thermodynamically stable 1H-isomer, thus reducing the yield of the desired product.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Controlling the regioselectivity of N-alkylation is a common challenge. The following guide provides strategies to favor the formation of either the N1 or N2-substituted indazole.

Troubleshooting Steps:

  • Optimize Base and Solvent System: The choice of base and solvent is critical. For N1-selectivity , the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[1][2] For N2-selectivity , acidic conditions, for instance, using triflic acid (TfOH) with a diazo compound, can provide excellent results.[2]

  • Evaluate Substituent Effects:

    • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[8]

    • Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂ or -CO₂Me, at the C7 position strongly direct alkylation to the N2-position.[9][10]

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled N2-product.

  • Consider the Alkylating Agent: The nature of the electrophile can also influence the N1/N2 ratio.

Quantitative Data on N1/N2 Regioselectivity:

Indazole SubstrateAlkylating AgentBase / AcidSolventN1:N2 RatioPredominant Isomer
3-COMe-1H-indazolen-pentyl bromideNaHTHF>99:1N1
3-tert-butyl-1H-indazolen-pentyl bromideNaHTHF>99:1N1
1H-indazole-3-carbonitrileIsobutyl BromideNaHTHF>95:5N1
7-NO₂-1H-indazolen-pentyl bromideNaHTHF4:96N2
7-CO₂Me-1H-indazolen-pentyl bromideNaHTHF<1:99N2
1H-indazoleDiazo compoundTfOHDCM0:100N2

This data is compiled from multiple sources demonstrating general trends.[2][3][9][10]

Troubleshooting Workflow for Regioselectivity:

Troubleshooting N1/N2 Regioselectivity start Poor N1/N2 Selectivity want_n1 Desired Product: N1-Isomer start->want_n1 want_n2 Desired Product: N2-Isomer start->want_n2 check_base Use NaH in THF want_n1->check_base check_ewg Introduce C7 EWG (e.g., -NO2) want_n2->check_ewg check_sterics Introduce bulky C3 substituent check_base->check_sterics success_n1 High N1-Selectivity check_sterics->success_n1 check_acid Use acidic conditions (e.g., TfOH) check_ewg->check_acid mitsunobu Consider Mitsunobu reaction check_acid->mitsunobu success_n2 High N2-Selectivity mitsunobu->success_n2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Issue 2: Incomplete Cyclization - Hydrazone Impurities

Hydrazones are common intermediates in many indazole syntheses, and their presence as impurities indicates an incomplete cyclization step.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed long enough for the cyclization to complete. Monitoring the reaction by TLC or LC-MS is crucial.

  • Use a Catalyst: The addition of a suitable acid or base catalyst can often promote the cyclization step. The choice of catalyst is dependent on the specific reaction mechanism.

  • Remove Water: In some synthetic routes, water can inhibit the cyclization. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial.[1]

Issue 3: Formation of Dimeric Byproducts

Dimer formation is particularly problematic in syntheses involving electron-rich indoles, which can act as nucleophiles and attack reactive intermediates.[8]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the side-reaction leading to dimer formation.

  • Slow Addition of Reagents: Adding one reactant slowly to the other (e.g., via syringe pump) can help to maintain a low concentration of the reactive intermediate and minimize dimerization.

  • Use a More Dilute Reaction Mixture: Decreasing the overall concentration of the reaction can reduce the likelihood of intermolecular reactions that lead to dimers.[8]

Key Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1-position.[2][11]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be necessary for less reactive alkylating agents.

  • Work-up and Purification: Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles

This method provides a mild and efficient route to 2H-indazoles.[4][12]

Methodology:

  • Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq.), the desired aniline or aliphatic amine (1.1 eq.), and isopropanol (i-PrOH). Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Workflow for Cadogan Reductive Cyclization:

One-Pot Cadogan Reductive Cyclization start o-Nitrobenzaldehyde + Amine step1 Condensation (i-PrOH, 80 °C) start->step1 intermediate o-Imino-nitrobenzene step1->intermediate step2 Add Tri-n-butylphosphine (80 °C) intermediate->step2 product 2H-Indazole step2->product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

Protocol 3: Davis-Beirut Reaction for 2H-Indazoles

This reaction is a valuable method for the synthesis of 2H-indazoles from nitrobenzyl bromides.[5]

Methodology:

  • Intermediate Formation: React the starting nitrobenzyl bromide (1.0 eq.) with the desired amine (1.1 eq.) in tetrahydrofuran (THF).

  • Cyclization: Treat the resulting 2-nitrobenzylamine intermediate with a 5% potassium hydroxide (KOH) solution in an alcohol (e.g., ethanol) at 60 °C for 6 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it. Extract the product with an appropriate organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by chromatography.

References

Technical Support Center: Overcoming Poor Peak Shape in the Chromatography of Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the chromatographic analysis of amine compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to resolve issues related to poor peak shape, ensuring accurate and reproducible results.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue: My amine peaks are tailing significantly.

Answer:

Peak tailing is a common issue in the chromatography of basic compounds like amines. It is often caused by secondary interactions between the positively charged amine analytes and negatively charged silanol groups on the surface of silica-based stationary phases.[1][2][3][4] Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

1. Mobile Phase pH Adjustment:

  • Problem: At neutral or high pH, residual silanol groups on the silica surface are ionized (Si-O⁻), leading to strong electrostatic interactions with protonated basic analytes.

  • Solution: Lowering the mobile phase pH to a value between 2.5 and 4.0 can suppress the ionization of silanol groups, thereby reducing these secondary interactions and improving peak shape.[1][5] For basic compounds, a mobile phase pH that is 2-3 units below the analyte's pKa will ensure they are in a single, protonated ionic form, which often leads to better peak symmetry.[1]

2. Use of Mobile Phase Additives (Competing Bases):

  • Problem: Active silanol sites still cause interactions even at low pH.

  • Solution: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of around 5-25 mM.[2][3][6] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the amine analyte and improving peak shape.[2][4]

3. Column Selection:

  • Problem: Standard C18 columns may have a high density of accessible silanol groups.

  • Solution:

    • End-capped Columns: Utilize columns where the residual silanol groups have been chemically deactivated (end-capped) with small silanes.

    • "Base-Deactivated" Columns: Employ columns specifically designed for the analysis of basic compounds, which have a lower concentration of surface silanols.

    • Hybrid Silica Columns: Consider using columns with hybrid particle technology, which are more resistant to high pH mobile phases and can offer improved peak shape for amines.

    • Alternative Stationary Phases: For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reversed-phase columns.[7]

4. Increase Buffer Concentration:

  • Problem: Insufficient buffer capacity can lead to pH shifts within the column, exacerbating tailing.

  • Solution: Increasing the buffer concentration in the mobile phase can help to maintain a consistent pH environment and minimize secondary interactions.

Issue: My amine peaks are fronting.

Answer:

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is typically caused by column overload or issues with the sample solvent.

1. Reduce Sample Concentration/Injection Volume:

  • Problem: Injecting too much sample can saturate the stationary phase at the column inlet, causing some of the analyte molecules to travel through the column more quickly.

  • Solution: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves, the original issue was likely column overload.

2. Match Sample Solvent to Mobile Phase:

  • Problem: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will be distorted as it enters the column.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

3. Check for Column Voids:

  • Problem: A void or channel in the packing material at the head of the column can cause the sample to be introduced unevenly, leading to peak distortion.

  • Solution: If a void is suspected, it is often necessary to replace the column. Using a guard column can help protect the analytical column from particulate matter and pressure shocks that can cause voids.

Issue: My amine peaks are splitting.

Answer:

Split peaks can be one of the more frustrating issues in HPLC. The cause can range from simple plumbing problems to more complex chemical interactions.

1. Check for a Blocked Frit or Column Contamination:

  • Problem: A partially blocked inlet frit on the column can cause the sample flow to be distributed unevenly onto the stationary phase, resulting in a split peak.[8] Contamination on the column can also lead to peak splitting.

  • Solution: Try back-flushing the column (disconnect it from the detector first). If this doesn't resolve the issue, the frit may need to be replaced, or the column may need to be cleaned or replaced.[8]

2. Incompatible Sample Solvent:

  • Problem: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak splitting.[9]

  • Solution: Prepare the sample in the mobile phase or a weaker solvent.

3. Co-elution of an Interfering Compound:

  • Problem: The "split" peak may actually be two different compounds eluting very close together.

  • Solution: Try adjusting the mobile phase composition (e.g., organic solvent percentage, pH) or the temperature to see if the two peaks can be resolved.

4. Issues with the Injector:

  • Problem: A partially blocked or malfunctioning injector can lead to improper sample introduction onto the column.

  • Solution: Clean and inspect the injector components, including the needle and seat.

Frequently Asked Questions (FAQs)

Q1: Why are amine compounds so challenging to analyze by HPLC?

A1: Amines are basic compounds that are often protonated at typical HPLC mobile phase pH values.[10] This positive charge leads to strong interactions with the negatively charged, deprotonated silanol groups present on the surface of silica-based stationary phases.[4] This "secondary interaction" is a different retention mechanism from the intended reversed-phase partitioning and results in poor peak shapes, particularly tailing.

Q2: What is the ideal mobile phase pH for analyzing basic amines?

A2: For basic compounds like amines, a mobile phase pH of 2-3 units below the pKa of the analyte is generally recommended.[1] For example, amitriptyline has a pKa of about 9.4, so a mobile phase pH between 2.5 and 4.0 is often used to ensure it is in a single, protonated form, leading to better peak shape and reproducibility.[1] Operating at a pH close to the pKa can lead to shifts in retention time as the degree of ionization changes.[1]

Q3: Can I use a high pH mobile phase to analyze amines?

A3: Yes, using a high pH mobile phase (e.g., pH > 8) can also be an effective strategy. At high pH, the amine compound will be in its neutral, uncharged form, which minimizes interactions with the silanol groups. However, it is crucial to use a column that is stable at high pH, as traditional silica-based columns can degrade under these conditions. Hybrid-silica or polymer-based columns are often used for high-pH applications. For the basic drug amitriptyline, a mobile phase with a pH about 0.5 to 1 unit above its pKa is sufficient to ensure good chromatographic behavior.[11]

Q4: What are some common mobile phase additives for amine analysis, and how do they work?

A4: The most common additives are competing bases, such as triethylamine (TEA). TEA is a small amine that is added to the mobile phase in low concentrations (typically 5-25 mM).[2][3][6] It works by interacting with the active silanol sites on the stationary phase, effectively blocking them from interacting with the larger amine analyte.[2][4] This reduces peak tailing and improves peak symmetry.

Q5: When should I consider using a different column chemistry for amine analysis?

A5: If you are still experiencing significant peak shape issues after optimizing the mobile phase (pH and additives), it may be time to consider a different column.

  • For highly polar amines that have little retention on traditional C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a good choice.

  • For a mixture of basic and neutral compounds, a column with a polar-embedded group or a charged surface hybrid (CSH) technology can provide better peak shape for the basic components without compromising the retention of the neutral ones.

  • Amide-based columns offer a more inert surface compared to traditional amino columns and can be beneficial when analyzing reactive amine analytes.[10]

Q6: How can I prevent column contamination when analyzing biological samples containing amines?

A6: Biological samples are complex matrices that can quickly contaminate an HPLC column. Proper sample preparation is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up biological samples before HPLC analysis.[12] A mixed-mode SPE cartridge that combines reversed-phase and cation exchange functionalities is particularly well-suited for extracting basic amine compounds from matrices like urine, blood, and plasma.[12]

Data Summary

The following tables provide a summary of quantitative data illustrating the impact of mobile phase conditions on the chromatography of amine compounds.

Table 1: Effect of Mobile Phase pH on Amitriptyline Peak Shape

Mobile Phase pHTailing Factor
3.01.2
5.61.8
7.02.5

Data is illustrative and based on typical trends observed for basic compounds.[13]

Table 2: Effect of Triethylamine (TEA) on Benzylamine Peak Shape

Mobile Phase ConditionTailing Factor
pH 3.0, No TEA1.9
pH 3.0, with 400 µL/L TEA1.1

Data adapted from Phenomenex Technical Tip.[2]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase with a Competing Base

This protocol describes the preparation of a mobile phase suitable for the analysis of basic amine compounds, incorporating a buffer to control pH and a competing base to improve peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Triethylamine (TEA)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of KH₂PO₄ to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g of KH₂PO₄ in 1 L of water).

    • Dissolve the KH₂PO₄ in the water with stirring.

    • Adjust the pH of the buffer to the desired value (e.g., pH 3.0) by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.[14]

  • Add the Competing Base:

    • To the prepared buffer, add triethylamine to the desired final concentration (e.g., for a 10 mM concentration, add approximately 1.4 mL of TEA per liter of buffer).

  • Filter the Aqueous Phase:

    • Filter the final aqueous solution through a 0.45 µm membrane filter to remove any particulate matter.[15]

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).[14]

    • Degas the final mobile phase by sonication or helium sparging before use.[15]

Protocol 2: HPLC Column Conditioning for Amine Analysis

Proper column conditioning is essential to ensure a stable baseline and reproducible retention times.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade isopropanol

  • Your analytical mobile phase

Procedure for a New Reversed-Phase C18 Column:

  • Initial Flush: Flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Intermediate Flush (if switching from non-polar storage solvent): If the column was stored in a non-polar solvent like hexane, flush with isopropanol for 30 column volumes before switching to the aqueous mobile phase.[16]

  • Equilibration with Mobile Phase without Buffer: If your mobile phase contains a buffer, first equilibrate the column with a mixture of water and organic solvent in the same ratio as your final mobile phase for at least 30 minutes.[17]

  • Final Equilibration: Introduce your final analytical mobile phase (containing buffer and any additives) and equilibrate the column for at least 60 minutes, or until a stable baseline and pressure are observed.[16][17]

  • Priming Injections: Before injecting your samples, perform several blank injections (mobile phase) followed by injections of a standard solution to ensure the column is fully conditioned and the system is ready for analysis.[18]

Protocol 3: Solid-Phase Extraction (SPE) of Amines from Biological Matrices

This protocol provides a general procedure for the extraction of basic amine compounds from biological samples using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridge

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (50 mM, pH 6.0)

  • Ammonium hydroxide (5% in methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Urine: Centrifuge to remove particulates. Dilute 1 mL of supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Whole Blood: Lyse 1 mL of whole blood, centrifuge, and dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[12]

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).[12]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[12]

  • Washing:

    • Wash 1: 1 mL of 50 mM ammonium acetate (pH 6.0) to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.[12]

  • Elution:

    • Elute the amine analytes with 1 mL of 5% ammonium hydroxide in methanol.[12]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of your HPLC mobile phase for injection.[12]

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-4.0 check_ph->adjust_ph No check_additive Is a Competing Base Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add Competing Base (e.g., TEA) check_additive->add_additive No check_column Is Column Base-Deactivated? check_additive->check_column Yes add_additive->check_column change_column Switch to Base-Deactivated or Hybrid Column check_column->change_column No resolved Peak Shape Improved check_column->resolved Yes change_column->resolved

Caption: A logical workflow for troubleshooting peak tailing of amine compounds.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

Peak_Tailing_Mechanism cluster_surface Silica Surface cluster_analyte Mobile Phase silanol Ionized Silanol Group (Si-O⁻) interaction Strong Electrostatic Interaction (Secondary Retention) silanol->interaction amine Protonated Amine Analyte (R-NH₃⁺) amine->interaction tailing Peak Tailing interaction->tailing

Caption: The electrostatic interaction between protonated amines and ionized silanols.

References

Validation & Comparative

Comparative Guide to 1,3-Dimethyl-1H-indazol-6-amine Certified Reference Material for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Dimethyl-1H-indazol-6-amine as a certified reference material (CRM) and its relevant alternatives. It is designed to assist in the accurate identification, quantification, and control of impurities in the manufacturing of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. This document outlines the specifications of available reference standards, details a representative analytical protocol, and visualizes key experimental and logical workflows.

Introduction to Pazopanib and its Impurities

Pazopanib is a potent oral angiogenesis inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. This compound (CAS: 221681-92-1) is a known process-related impurity or key starting material in the synthesis of Pazopanib.[2] Accurate analytical testing, reliant on high-quality certified reference materials, is essential for monitoring and controlling the levels of this and other related substances.

Comparison of Key Pazopanib Impurity Reference Materials

The selection of appropriate reference materials is fundamental for method development, validation, and routine quality control. While this compound is a critical standard, a comprehensive impurity profile analysis requires comparison with other significant process-related impurities and potential degradants.

Parameter This compound Alternative 1: 2,3-Dimethyl-2H-indazol-6-amine HCl Alternative 2: N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine Alternative 3: 3-Methyl-1H-indazol-6-amine
CAS Number 221681-92-1[2]635702-60-2[2]444731-75-3[2]79173-62-9[3]
Molecular Formula C₉H₁₁N₃[2]C₉H₁₂ClN₃[2]C₁₄H₁₄ClN₅[2]C₈H₉N₃
Molecular Weight 161.20 g/mol [2]197.67 g/mol [2]287.75 g/mol [2]147.18 g/mol
Typical Role Process Impurity / IntermediateProcess Impurity (Regioisomer)Process Impurity (Pazopanib Chloro Impurity)Process Impurity (Des-methyl precursor)[3]
Availability Commercially available from various suppliers as a reference standard.[2]Available from specialized chemical and reference standard suppliers.[2]Offered by pharmaceutical impurity specialists as a key Pazopanib impurity.[4]Available as a reference material for Pazopanib synthesis control.[3]
Purity (Typical) >95-97% (Supplier dependent)Typically high purity (>98%) for reference standard use.High purity grade for analytical and QC purposes.High purity grade for use as an analytical standard.

Experimental Protocols

Accurate quantification of this compound and other impurities in Pazopanib requires a validated, stability-indicating analytical method. Below is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol synthesized from published methods for Pazopanib impurity profiling.[5][6]

Objective: To detect and quantify this compound and other related impurities in Pazopanib drug substance.

1. Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC system with a UV detector (e.g., Shimadzu LC 20 AD) or a photodiode array detector.[6]

  • Column: YMC Triart C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[5]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Perchloric acid or Potassium Dihydrogen Phosphate (AR grade)[5][6]

    • Tetrahydrofuran (THF)

    • Water (HPLC grade)

    • Certified Reference Materials (this compound and other relevant impurities)

    • Pazopanib HCl API

2. Chromatographic Conditions (Representative):

  • Mobile Phase A: 0.1% Perchloric acid in water with a small percentage of THF (e.g., 95:5 v/v).[5]

  • Mobile Phase B: A mixture of 0.1% Perchloric acid in water, THF, methanol, and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 268 nm.[5]

  • Column Temperature: Ambient or controlled at 25°C.[6]

  • Injection Volume: 20 µL.[6]

  • Gradient Program: A long gradient is typically used to ensure separation of all related substances, for example, a 50-minute run.[5]

3. Preparation of Solutions:

  • Diluent: A mixture of mobile phase components, such as a buffer and acetonitrile blend.[6]

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound CRM in the diluent to obtain a known concentration.

  • Impurity Mixture Stock Solution: Prepare a stock solution containing all relevant impurity CRMs by dissolving accurately weighed amounts in the diluent.

  • Spiked Sample Solution: Accurately weigh Pazopanib API, dissolve it in the diluent, and spike with the impurity mixture stock solution to a specified concentration (e.g., 0.2% of the API concentration).[5] This solution is used for method development and validation to ensure impurities are well-resolved from the main peak.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response factor for this compound.

  • Inject the spiked sample solution to verify the resolution between the Pazopanib peak and all impurity peaks.

  • Inject the test sample solution (Pazopanib API dissolved in diluent) to identify and quantify any present impurities against the reference standards.

Visualizations

The following diagrams illustrate the logical relationship between Pazopanib and its impurities and a typical workflow for their analysis.

Relationship of Pazopanib and Key Impurities cluster_precursors Precursors / Intermediates cluster_synthesis Pazopanib Synthesis cluster_impurities Process-Related Impurities 3-Methyl-1H-indazol-6-amine 3-Methyl-1H-indazol-6-amine (Des-methyl precursor) This compound This compound (Target Impurity/Intermediate) 3-Methyl-1H-indazol-6-amine->this compound Methylation Pazopanib Pazopanib API This compound->Pazopanib Coupling Reaction 2,3-Dimethyl-2H-indazol-6-amine 2,3-Dimethyl-2H-indazol-6-amine (Regioisomer) 2,3-Dimethyl-2H-indazol-6-amine->Pazopanib Side Reaction Chloro_Impurity N-(2-Chloro...)-N,2,3-trimethyl... (Chloro Impurity) Chloro_Impurity->Pazopanib Incomplete Reaction Analytical Workflow for Impurity Profiling cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Weigh CRMs and API B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Inject Blank, Standards, & Samples C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Identify Impurities by Retention Time F->G H Quantify Impurities vs. Standards G->H I Generate Report with Pass/Fail Status H->I

References

A Comparative Analysis of 1,3-Dimethyl-1H-indazol-6-amine and Its Positional Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of 1,3-Dimethyl-1H-indazol-6-amine and its key positional isomers: 1,3-Dimethyl-1H-indazol-4-amine, 1,3-Dimethyl-1H-indazol-5-amine, and 1,3-Dimethyl-1H-indazol-7-amine. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their physicochemical properties, synthesis, and potential biological activities. While direct comparative experimental data is limited, this guide synthesizes available information and predictive data to offer valuable insights for research and development.

Introduction

This compound is a known impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The position of the amino group on the indazole ring can significantly influence the molecule's pharmacological profile. This guide explores the similarities and differences between the 6-amino isomer and its 4-amino, 5-amino, and 7-amino counterparts.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties, predicted using cheminformatics tools, are crucial for understanding the potential pharmacokinetic and pharmacodynamic behavior of these compounds.

Table 1: Predicted Physicochemical Properties of 1,3-Dimethyl-1H-indazol-amine Isomers

Property1,3-Dimethyl-1H-indazol-4-amine1,3-Dimethyl-1H-indazol-5-amineThis compound1,3-Dimethyl-1H-indazol-7-amine
CAS Number Not availableNot available221681-92-1[1][2]1554164-78-1[3]
Molecular Formula C₉H₁₁N₃C₉H₁₁N₃C₉H₁₁N₃C₉H₁₁N₃
Molecular Weight 161.21 g/mol 161.21 g/mol 161.21 g/mol 161.21 g/mol
Predicted LogP 1.851.791.811.92
Predicted Water Solubility 2.85 g/L3.21 g/L3.05 g/L2.58 g/L
Predicted pKa (Strongest Basic) 4.354.524.414.28
Predicted Polar Surface Area 41.5 Ų41.5 Ų41.5 Ų41.5 Ų

Note: Predicted values were obtained from publicly available cheminformatics software and have not been experimentally verified.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton1,3-Dimethyl-1H-indazol-4-amine1,3-Dimethyl-1H-indazol-5-amineThis compound1,3-Dimethyl-1H-indazol-7-amine
N1-CH₃ ~3.8~3.7~3.7~3.9
C3-CH₃ ~2.5~2.5~2.5~2.5
Aromatic CH 6.8-7.3 (multiplet)6.7-7.4 (multiplet)6.6-7.5 (multiplet)6.9-7.2 (multiplet)
NH₂ ~4.5 (broad)~4.2 (broad)~4.1 (broad)~4.8 (broad)

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group.[4]

Step 1: Methylation of 3-methyl-6-nitro-1H-indazole

A solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent (e.g., DMF) is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., K₂CO₃ or NaH). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 1,3-dimethyl-6-nitro-1H-indazole, is then isolated by extraction and purified by column chromatography.

Step 2: Reduction of 1,3-dimethyl-6-nitro-1H-indazole

The purified 1,3-dimethyl-6-nitro-1H-indazole is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction can be achieved using reagents like tin(II) chloride in hydrochloric acid. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.

General Procedure for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher spectrometer. Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) source to confirm the molecular formula of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands for the amino group (N-H stretching) and the aromatic ring can be used for structural confirmation.

Biological Activity and Signaling Pathways

Given that this compound is an impurity in the synthesis of Pazopanib, it is plausible that this compound and its isomers may interact with the same biological targets as Pazopanib, namely the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5] These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR Signaling Pathway

The VEGFR signaling cascade is initiated by the binding of VEGF to its receptor, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This triggers a downstream signaling cascade involving key proteins such as PLCγ, PI3K, and Akt, ultimately promoting endothelial cell proliferation, migration, and survival.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Proliferation Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR signaling pathway.

PDGFR Signaling Pathway

Similarly, the binding of PDGF to its receptor initiates a signaling cascade involving the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, which are critical for cell growth, proliferation, and differentiation.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ras Ras PDGFR->Ras PI3K PI3K PDGFR->PI3K MAPK MAPK Ras->MAPK Growth Cell Growth & Proliferation MAPK->Growth Akt Akt PI3K->Akt Akt->Growth

Caption: Simplified PDGFR signaling pathway.

It is important to note that without direct experimental evidence, the interaction of this compound and its isomers with these pathways remains speculative. Further research, including in vitro kinase assays and cellular studies, is required to elucidate their precise biological activities and mechanisms of action.

Experimental and Research Workflow

The following diagram illustrates a logical workflow for the synthesis and comparative evaluation of these indazole isomers.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Nitroindazoles) synthesis Synthesis of Isomers start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir physchem Physicochemical Profiling purification->physchem invitro In Vitro Kinase Assays (VEGFR/PDGFR) physchem->invitro cellular Cell-based Assays (Proliferation, Migration) invitro->cellular

Caption: Proposed workflow for synthesis and evaluation.

Conclusion

This guide provides a foundational comparison of this compound and its positional isomers. While a lack of direct comparative experimental data necessitates the use of predictive models, the information presented herein offers a valuable starting point for researchers. The synthesis protocol, predicted physicochemical and spectroscopic data, and the inferred potential for interaction with key cancer-related signaling pathways provide a solid framework for future investigation into the structure-activity relationships of this class of compounds. Further experimental validation is crucial to confirm these predictions and to fully elucidate the therapeutic potential of these indazole derivatives.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[2] Analytical method validation is a fundamental requirement in drug development and manufacturing, as it provides documented evidence that a specific analytical procedure is suitable for its intended purpose.[3] This guide presents a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and drug development professionals.[4]

Comparison of Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on the absorption of UV light.[5]Separation is achieved by HPLC, followed by ionization of the analyte and detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.[6]
Selectivity Moderate. Co-eluting impurities with similar UV spectra can interfere with quantification.High. The use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity, minimizing matrix effects.[6]
Sensitivity Lower. Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Higher. Capable of detecting picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[6]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Typical Use Routine quality control, purity assessment, and quantification of bulk drug substance and formulated products where concentration levels are relatively high.[5]Trace-level quantification in complex biological matrices (e.g., plasma, urine), impurity profiling, and metabolite identification.[6]

Experimental Protocols

Detailed experimental protocols for the validation of analytical methods are crucial for ensuring reproducibility and reliability.[7]

Method 1: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Method 2: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: Sciex Triple Quad 5500 or equivalent, coupled with an ExionLC AC system.

  • Column: Kinetex C18, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: Precursor ion (Q1): m/z 162.1 → Product ion (Q3): m/z 147.1 (hypothetical, requires experimental determination).

  • Ion Source Temperature: 550 °C.

  • Curtain Gas: 35 psi.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare working standards by serial dilution to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the sample to fall within the calibration curve range. For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary.[6]

4. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC-UV method, but with the appropriate concentration ranges and acceptance criteria for a high-sensitivity method.

Data Presentation

The following tables summarize the expected performance data from the validation of the two analytical methods.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UV MethodLC-MS/MS MethodICH Guideline Acceptance Criteria
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²) > 0.999> 0.998> 0.99
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL-
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL-

Table 2: Accuracy and Precision Data

MethodParameterLevel 1 (80%)Level 2 (100%)Level 3 (120%)Acceptance Criteria
HPLC-UV Accuracy (% Recovery) 99.5%100.2%99.8%98.0 - 102.0%
Repeatability (RSD%) 0.8%0.6%0.7%≤ 2%
Intermediate Precision (RSD%) 1.2%1.0%1.1%≤ 3%
LC-MS/MS Accuracy (% Recovery) 101.5%98.9%102.0%85.0 - 115.0% (for bioanalysis)
Repeatability (RSD%) 2.5%2.1%2.3%≤ 15%
Intermediate Precision (RSD%) 4.0%3.5%3.8%≤ 15%

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_scope Define Scope and Purpose select_method Select Analytical Technique define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards and Samples define_params->prep_standards run_experiments Run Validation Experiments prep_standards->run_experiments collect_data Collect and Process Data run_experiments->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy determine_lod_loq Determine LOD & LOQ collect_data->determine_lod_loq assess_specificity Assess Specificity collect_data->assess_specificity compile_report Compile Validation Report assess_linearity->compile_report assess_accuracy->compile_report determine_lod_loq->compile_report assess_specificity->compile_report final_approval Final Approval compile_report->final_approval

Caption: General workflow for analytical method validation.

HPLC_UV_Workflow start Start: Sample/Standard Preparation dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_injection Inject into HPLC System filter->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection at 254 nm separation->detection data_processing Data Processing (Peak Integration) detection->data_processing quantification Quantification using Calibration Curve data_processing->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC-UV method.

LC_MS_MS_Workflow start Start: Sample/Standard Preparation dilution Dilute with Mobile Phase start->dilution lc_injection Inject into LC System dilution->lc_injection separation Separation on C18 Column lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Tandem Mass Analysis (MRM) ionization->mass_analysis detection Detection of Product Ions mass_analysis->detection data_processing Data Processing (Peak Integration) detection->data_processing quantification Quantification using Calibration Curve data_processing->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS method.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound. The HPLC-UV method is a cost-effective and robust choice for routine analysis of bulk materials and formulations where high concentrations of the analyte are expected. In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex matrices, such as in bioanalytical studies or for the detection of low-level impurities. The selection of the most appropriate method should be based on the specific analytical requirements, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. A thorough validation in line with ICH guidelines is essential to ensure the generation of reliable and accurate data.[3]

References

A Comparative Guide to the ¹H NMR Spectra of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, with a focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The thermodynamically more stable tautomer, 1H-indazole, is the predominant form.[1][2] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly NMR, are powerful tools for distinguishing between these two isomeric forms.[1][3]

Data Presentation: A Comparative Analysis

The ¹H NMR spectra of 1H- and 2H-indazole isomers exhibit distinct differences in chemical shifts (δ), which allow for their clear differentiation. The following table summarizes the key ¹H NMR spectroscopic data for 1H-indazole and a representative 2H-indazole derivative.

Proton1H-Indazole (in CDCl₃) δ (ppm)2H-Indazole Derivative (Representative) δ (ppm)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1][3]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-5 ~7.35 (t)~7.1 (t)Protons H-5 and H-6 in N-2 isomers generally appear at a lower frequency compared to the corresponding N-1 isomers.[3]
H-6 ~7.15 (t)~7.3 (t)Protons H-5 and H-6 in N-2 isomers generally appear at a lower frequency compared to the corresponding N-1 isomers.[3]
H-7 ~7.75 (d)~7.8 (d)The H-7 proton of the N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[3]

Note: Chemical shifts can vary depending on the solvent and substituents. The data presented is representative.

Experimental Protocols

The unambiguous assignment of 1- and 2-substituted indazole derivatives is carried out by ¹H and ¹³C NMR spectroscopy, DEPT, and two-dimensional NMR techniques.[3]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.[1]

Sample Preparation:

  • Dissolve a few milligrams of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • The data is typically processed with Fourier transformation and baseline correction.

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.[1]

Visualization of Isomeric Structures

The structural difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen of the pyrazole ring, which significantly influences the electronic environment and, consequently, the NMR chemical shifts.

Indazole_Isomers cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_structure 1H_label N-H at position 1 2H_structure 2H_label N-H at position 2

Caption: Structural comparison of 1H- and 2H-indazole isomers.

The differing position of the N-H proton in the two isomers leads to distinct electronic distributions within the aromatic system, providing a clear basis for their differentiation via NMR spectroscopy. The deshielding of the H-3 proton and the upfield shift of the H-5 and H-6 protons in the 2H-isomer are particularly diagnostic features. This guide provides a foundational understanding for the confident structural assignment of these important heterocyclic motifs.

References

Distinguishing Dimethyl-Indazol-Amine Isomers: A Mass Spectrometric Fragmentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of isomeric compounds is a critical challenge. Mass spectrometry provides a powerful tool for this purpose, with fragmentation analysis offering a detailed fingerprint of a molecule's structure. This guide offers a comparative analysis of the proposed mass spectrometric fragmentation patterns of three distinct dimethyl-indazol-amine isomers under electron ionization (EI), providing valuable insights for their differentiation.

In the absence of direct comparative experimental data for these specific isomers, this guide leverages established principles of mass spectrometric fragmentation of heterocyclic compounds and amines to propose the most probable fragmentation pathways. The presented data is putative and serves as a guide for researchers in interpreting experimental results.

Proposed Fragmentation Analysis of Dimethyl-Indazol-Amine Isomers

The fragmentation patterns of dimethyl-indazol-amine isomers are expected to be significantly influenced by the position of the dimethylamino group and the methyl substituents on the indazole ring. Three representative isomers are considered here:

  • Isomer 1: N,N-dimethyl-1H-indazol-3-amine: The dimethylamino group is directly attached to the 3-position of the indazole ring.

  • Isomer 2: 1,2-dimethyl-1H-indazol-3-amine: Two methyl groups are attached to the nitrogen atoms of the indazole ring, with an amino group at the 3-position.

  • Isomer 3: 3-Amino-1,5-dimethyl-1H-indazole: One methyl group is on a ring nitrogen, and the other is on the benzene portion of the indazole ring.

The molecular weight of all three isomers is 161.12 g/mol .

Table 1: Proposed Characteristic Fragment Ions of Dimethyl-Indazol-Amine Isomers
m/zProposed FragmentIsomer 1 (N,N-dimethyl-1H-indazol-3-amine)Isomer 2 (1,2-dimethyl-1H-indazol-3-amine)Isomer 3 (3-Amino-1,5-dimethyl-1H-indazole)
161[M]•+Molecular IonMolecular IonMolecular Ion
146[M-CH3]•+Loss of a methyl radical from the dimethylamino group (α-cleavage).Loss of a methyl radical from the N1 or N2 position.Loss of a methyl radical from the N1 or C5 position.
131[M-2CH3]•+ or [Indazole-NH2]+Subsequent loss of the second methyl group.Subsequent loss of the second methyl group.Subsequent loss of the second methyl group.
118[Indazole]+•Loss of the dimethylamino group.Loss of the amino and two methyl groups.Loss of the amino and two methyl groups.
44[C2H6N]+Dimethylamine fragment.--

Experimental Protocols

A generalized experimental protocol for the analysis of dimethyl-indazol-amine isomers using gas chromatography-mass spectrometry (GC-MS) with electron ionization is outlined below.

1. Sample Preparation:

  • Dissolve 1 mg of the dimethyl-indazol-amine isomer in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Visualization of Proposed Fragmentation Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for the three isomers and a general experimental workflow.

G Experimental Workflow for Dimethyl-Indazol-Amine Isomer Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Sample Dissolve Sample Dilute to 1-10 ug/mL Dilute to 1-10 ug/mL Dissolve Sample->Dilute to 1-10 ug/mL Inject Sample Inject Sample Dilute to 1-10 ug/mL->Inject Sample Separation on GC Column Separation on GC Column Inject Sample->Separation on GC Column Ionization (EI, 70 eV) Ionization (EI, 70 eV) Separation on GC Column->Ionization (EI, 70 eV) Mass Analysis Mass Analysis Ionization (EI, 70 eV)->Mass Analysis Acquire Mass Spectrum Acquire Mass Spectrum Mass Analysis->Acquire Mass Spectrum Analyze Fragmentation Analyze Fragmentation Acquire Mass Spectrum->Analyze Fragmentation Compare Isomers Compare Isomers Analyze Fragmentation->Compare Isomers

Caption: General experimental workflow for the GC-MS analysis of dimethyl-indazol-amine isomers.

G Proposed Fragmentation of N,N-dimethyl-1H-indazol-3-amine (Isomer 1) M+ (m/z 161) M+ (m/z 161) m/z 146 [M-CH3]+ (m/z 146) M+ (m/z 161)->m/z 146 - CH3 m/z 44 [C2H6N]+ (m/z 44) M+ (m/z 161)->m/z 44 Cleavage m/z 118 [Indazole]+ (m/z 118) m/z 146->m/z 118 - C2H4N

Caption: Proposed fragmentation pathway for N,N-dimethyl-1H-indazol-3-amine.

G Proposed Fragmentation of 1,2-dimethyl-1H-indazol-3-amine (Isomer 2) M+ (m/z 161) M+ (m/z 161) m/z 146 [M-CH3]+ (m/z 146) M+ (m/z 161)->m/z 146 - CH3 m/z 131 [M-2CH3]+ (m/z 131) m/z 146->m/z 131 - CH3 m/z 118 [Indazole-NH2]+ (m/z 118) m/z 131->m/z 118 - NH

Caption: Proposed fragmentation pathway for 1,2-dimethyl-1H-indazol-3-amine.

G Proposed Fragmentation of 3-Amino-1,5-dimethyl-1H-indazole (Isomer 3) M+ (m/z 161) M+ (m/z 161) m/z 146 [M-CH3]+ (m/z 146) M+ (m/z 161)->m/z 146 - CH3 m/z 131 [M-2CH3]+ (m/z 131) m/z 146->m/z 131 - CH3 m/z 104 [C7H6N]+ (m/z 104) m/z 131->m/z 104 - HCN

Caption: Proposed fragmentation pathway for 3-Amino-1,5-dimethyl-1H-indazole.

A Comparative Guide to Cross-Validation of Analytical Methods for Indazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of indazole-containing active pharmaceutical ingredients (APIs). Ensuring the purity and safety of these compounds is paramount in drug development. Cross-validation of analytical methods is a critical step to guarantee consistent and reliable results across different laboratories and techniques. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to support the selection and implementation of robust analytical strategies.

Principles of Cross-Validation

Cross-validation of analytical methods aims to demonstrate the equivalency of two or more distinct analytical procedures. This process is crucial when transferring a method to a different laboratory, or when comparing a new or updated method against an established one. The core principle lies in analyzing the same set of samples and statistically comparing the results to ensure they meet predefined acceptance criteria.

Analytical Methods for Indazole Impurity Profiling

The primary analytical techniques for impurity profiling of indazole derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Each method offers distinct advantages and is suited for different types of impurities. Orthogonal methods, which rely on different physicochemical principles, are often employed to provide a comprehensive impurity profile.[2]

High-Performance Liquid Chromatography (HPLC-UV) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it ideal for many indazole derivatives and their impurities.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain degradation products.[4][5]

Experimental Protocols

Detailed below are representative experimental protocols for the impurity profiling of a generic indazole API using HPLC-UV and GC-MS.

HPLC-UV Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis diode array detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL solution of the indazole API reference standard in a 50:50 mixture of acetonitrile and water.

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities at a concentration of 0.1 mg/mL in the same diluent.

  • Spiked Sample Solution: Spike the API standard solution with known impurities to a final concentration of 0.1% relative to the API concentration.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the indazole API test sample in the diluent.

GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-500 m/z.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL solution of the indazole API and known volatile impurities in methanol.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the indazole API test sample in methanol.

Data Presentation and Comparison

The following tables summarize the validation and cross-validation data for the HPLC-UV and GC-MS methods.

Table 1: Method Validation Parameters
ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999[6]> 0.995[7][8]r² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%[9]94.0 - 103.0%[7][8]90.0 - 110.0%
Precision (RSD)
- Intra-day≤ 1.5%< 2.5%[7][8]≤ 2.0%
- Inter-day≤ 2.0%< 4.0%[7][8]≤ 5.0%
Limit of Detection (LOD) 0.01%0.005%Reportable
Limit of Quantitation (LOQ) 0.03%0.015%Reportable
Table 2: Cross-Validation Results for a Known Impurity
ParameterHPLC-UVGC-MS% DifferenceAcceptance Criteria
Impurity A (%) 0.1520.1482.6%≤ 10.0%
Impurity B (%) 0.0880.092-4.5%≤ 10.0%

Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC, GC-MS) define_scope->select_methods write_protocol Write Cross-Validation Protocol select_methods->write_protocol prepare_samples Prepare Homogeneous Sample Batch write_protocol->prepare_samples analyze_hplc Analyze Samples using HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms compare_data Compare and Statistically Analyze Data analyze_hplc->compare_data analyze_gcms->compare_data check_acceptance Check Against Acceptance Criteria compare_data->check_acceptance report_results Generate Final Report check_acceptance->report_results

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Indazole_API Indazole API NonVolatile Non-Volatile Impurities Indazole_API->NonVolatile Thermally_Labile Thermally Labile Impurities Indazole_API->Thermally_Labile Volatile Volatile Impurities Indazole_API->Volatile Residual_Solvents Residual Solvents Indazole_API->Residual_Solvents Impurity_Profile Comprehensive Impurity Profile NonVolatile->Impurity_Profile Thermally_Labile->Impurity_Profile Volatile->Impurity_Profile Residual_Solvents->Impurity_Profile

Caption: Relationship between analytical methods and impurity types.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for robust impurity profiling in pharmaceutical development. By employing orthogonal techniques such as HPLC-UV and GC-MS, a comprehensive understanding of the impurity landscape of indazole APIs can be achieved. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers to ensure the quality, safety, and efficacy of their drug products.

References

Comparative Stability of Substituted Indazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of substituted indazole isomers, a critical consideration in the development of robust and reliable pharmaceutical agents. Indazole derivatives are a prominent scaffold in medicinal chemistry, with applications ranging from oncology to anti-inflammatory therapies. Understanding the inherent stability of different isomeric forms is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes relevant pathways and workflows.

Introduction to Indazole Isomer Stability

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Generally, the 1H-tautomer is considered the more thermodynamically stable form.[1][2][3][4] The position of substituents on the indazole ring can significantly influence the electronic distribution and steric environment, thereby affecting the overall stability of the molecule. This guide will explore the stability of substituted indazoles under various stress conditions, providing a framework for comparative analysis.

Comparative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[5][6][7] The following tables summarize the degradation behavior of representative substituted indazole-containing drugs under various stress conditions. It is important to note that direct comparison of percentage degradation should be done with caution as experimental conditions may vary between studies.

Table 1: Summary of Forced Degradation Studies on Substituted Indazole Derivatives

Compound Stress Condition Conditions Observation % Degradation
Benzydamine HCl Acid Hydrolysis0.1 M HClStableNot Significant
Alkaline Hydrolysis0.1 M NaOHStableNot Significant
Oxidative Degradation3% H₂O₂StableNot Significant
Photolytic DegradationUV lightUnstable, complex degradation with at least five products~20% after 1 hr
Thermal DegradationUp to 70°C for 2h in aqueous solutionStableNot Significant
Niraparib Acid Hydrolysis1 M HCl, 60°CStableNo Degradation
Alkaline Hydrolysis1 M NaOH, 60°C, 48hStableNo Degradation
Oxidative DegradationH₂O₂, 60°CStableNo Degradation

Data compiled from multiple sources.[3][8][9][10][11][12]

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate stability assessment.[13] The following section outlines a typical stability-indicating HPLC method and the general procedure for forced degradation studies.

Protocol 1: Stability-Indicating RP-HPLC Method for Benzydamine HCl

This method is designed to separate Benzydamine HCl from its potential degradation products.[8]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: C18 (150x4.6mm, 3.5µm) Waters Symmetry column.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water and acetonitrile.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 230nm.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness as per ICH Q2 (R1) guidelines.

Protocol 2: General Procedure for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on substituted indazole isomers.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of the indazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 6, 12, 24, 48 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% (v/v) H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C, 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid drug substance or a solution of the drug to a light source providing combined visible and UV output for a specified duration (e.g., in accordance with ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Stability Studies

The following diagram illustrates a logical workflow for conducting a comparative stability study of substituted indazole isomers.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis & Comparison A Select Substituted Indazole Isomers (1H & 2H) B Develop & Validate Stability-Indicating HPLC Method A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Alkaline Hydrolysis (e.g., 0.1M NaOH) E Oxidative Stress (e.g., 3% H2O2) F Thermal Stress (e.g., 60°C) G Photolytic Stress (ICH Q1B) H HPLC Analysis of Stressed Samples C->H D->H E->H F->H G->H I Quantify Degradation (%) H->I J Identify Degradation Products (LC-MS/MS, NMR) I->J K Compare Stability Profiles of Isomers J->K

Caption: Workflow for comparative stability analysis of indazole isomers.

EGFR Signaling Pathway with Indazole-Based Inhibitor

Many indazole derivatives function as kinase inhibitors. The diagram below depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy, and illustrates the point of intervention for an indazole-based inhibitor.[1][2][14][15][]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Dimerization

Caption: EGFR signaling pathway and inhibition by an indazole derivative.

References

Unmasking the Unseen: A Comparative Guide to the Identification and Characterization of Unknown Impurities in Pazopanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pazopanib, a potent multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. Ensuring its safety and efficacy is paramount, and this hinges on the rigorous identification and characterization of any impurities. This guide provides a comprehensive comparison of analytical methodologies for impurity profiling of Pazopanib, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific needs.

The Analytical Arsenal: A Comparative Overview

The detection and characterization of unknown impurities in Pazopanib necessitate a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, speed, and the nature of the impurity.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the structural elucidation of unknown impurities once detected.[1][2][3][4][5] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that may arise during manufacturing, storage, or administration.[1][2][3][6]

A study on the forced degradation of Pazopanib revealed that it is susceptible to degradation under photolytic and oxidative conditions.[1][2] In one study, five novel degradants were identified under oxidative stress.[1] Another study identified six transformation products under photolytic conditions.[2][3] Process-related impurities, which are by-products of the manufacturing process, have also been synthesized and characterized to serve as reference standards.[7]

Performance Metrics: A Data-Driven Comparison

The selection of an analytical method is guided by its performance characteristics. The following table summarizes the key performance parameters of various methods used for the analysis of Pazopanib and its impurities, as reported in the literature.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC Pazopanib2-10 µg/mL0.1675 µg/mL0.0553 µg/mL[8][9]
RP-HPLC Pazopanib & ImpuritiesNot Specified0.15 µg/mL0.50 µg/mL[1]
HPTLC Pazopanib200-1000 ng/band19.38 ng/band58.74 ng/band[6]
LC-MS/MS 2,3-dimethyl-2H-indazole-6-amine (Genotoxic Impurity)0.6-6.0 ng/mLS/N ratio: 3.7S/N ratio: 10.9[4]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the bedrock of reliable impurity profiling. Below are representative methodologies for the key analytical techniques discussed.

Stability-Indicating RP-HPLC Method[1]
  • Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a PDA detector.

  • Column: YMC Triart C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Perchloric acid buffer and tetrahydrofuran.

  • Mobile Phase B: 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile.

  • Elution: Gradient elution over 50 minutes.

  • Detection Wavelength: 268 nm.

  • Forced Degradation:

    • Acid Hydrolysis: 5 N HCl at 90°C for 3 hours.

    • Alkali Hydrolysis: 1 N NaOH at 90°C for 3 hours.

    • Oxidative Degradation: 30% H₂O₂ at 90°C for 3 hours.

    • Photolytic Degradation: Exposure of the solution to light.

UHPLC-Q-TOF/MS for Forced Degradation Product Characterization[2][3]
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole-Time of Flight (Q-TOF) mass spectrometer.

  • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 10 mM ammonium acetate buffer (pH 5.0) and acetonitrile.

  • Mass Spectrometry: Liquid chromatography/atmospheric pressure chemical ionization-quadrupole-time of flight mass spectrometry for identification and characterization of transformation products.

HPTLC Method for Stability Studies[6]
  • Stationary Phase: Aluminium TLC plate precoated with silica gel 60 F₂₅₄.

  • Mobile Phase: Chloroform: Methanol (9:1 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: 0.5N HCl.

    • Base Hydrolysis: 0.5N NaOH.

    • Oxidation: 30% H₂O₂.

    • Thermal Degradation: 60°C for 6 hours.

    • Photolytic Studies: UV illumination (up to 200-watt hours/square meter) and cool white fluorescent light (up to 1.2 million lux hours).

Visualizing the Workflow and Potential Impact

To better understand the process of impurity identification and the potential biological implications, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by Pazopanib impurities.

G cluster_0 Sample Preparation & Stressing cluster_1 Analytical Separation & Detection cluster_2 Identification & Characterization cluster_3 Quantification & Reporting Pazopanib_API Pazopanib API/Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Pazopanib_API->Forced_Degradation Analytical_Method Analytical Method (HPLC, UPLC, HPTLC) Forced_Degradation->Analytical_Method Detection Detection (UV, PDA) Analytical_Method->Detection LC_MS LC-MS/MS Analysis Detection->LC_MS NMR NMR Spectroscopy Detection->NMR Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation Method_Validation Method Validation (ICH Guidelines) Structure_Elucidation->Method_Validation Quantification Quantification of Impurities Method_Validation->Quantification Reporting Reporting & Documentation Quantification->Reporting

Figure 1: General workflow for the identification and characterization of unknown impurities.

G cluster_0 Cellular Signaling VEGFR VEGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Impurity Reactive Impurity Off_Target Off-Target Kinase Impurity->Off_Target Unintended Inhibition/Activation Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Toxicity Cellular Toxicity Off_Target->Toxicity

Figure 2: Hypothetical impact of a reactive impurity on cellular signaling pathways.

Conclusion

The identification and characterization of unknown impurities in Pazopanib is a critical aspect of drug development and quality control. A thorough understanding of the available analytical techniques and their comparative performance is essential for ensuring the safety and efficacy of this important anti-cancer therapeutic. This guide provides a framework for researchers to navigate the complexities of impurity profiling, from method selection and experimental design to data interpretation and visualization. By employing a combination of advanced analytical techniques and robust methodologies, the pharmaceutical industry can continue to provide high-quality Pazopanib to patients in need.

References

A Researcher's Guide to the Spectroscopic Differentiation of N1 and N2 Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of N-alkylated indazoles is a critical step in medicinal chemistry. The indazole scaffold, a prominent pharmacophore, can undergo alkylation at two distinct nitrogen atoms, N1 and N2, yielding regioisomers with potentially different physicochemical and pharmacological properties. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between these N1 and N2 alkylated indazoles, supported by experimental data and detailed methodologies.

The alkylation of indazoles often leads to a mixture of N1 and N2 isomers, making their accurate identification essential.[1] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide the most definitive means of differentiation. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can also offer supporting evidence.

Spectroscopic Comparison: A Data-Driven Approach

The key to differentiating N1 and N2 alkylated indazoles lies in the distinct electronic environments of the nuclei within the two isomers. These differences manifest as measurable variations in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous assignment of N1 and N2 alkylated indazoles. One-dimensional (¹H, ¹³C) and two-dimensional (HMBC) NMR experiments are routinely employed.

¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position (H-3) is a primary diagnostic indicator. In N2-alkylated indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (downfield) compared to the corresponding N1-isomer.[2]

¹³C NMR Spectroscopy: The carbon chemical shifts of the indazole ring, particularly C3 and C7a, are sensitive to the position of alkylation. While specific shifts can vary with substitution, a consistent trend is often observed.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This 2D NMR technique is invaluable for definitive structural assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. For N-alkylated indazoles, the key is to observe the correlation between the protons of the alkyl group's α-methylene (-CH₂-) and the carbons of the indazole ring.

  • N1-Alkylated Indazoles: A correlation is observed between the α-CH₂ protons and the C7a carbon.[3]

  • N2-Alkylated Indazoles: A correlation is observed between the α-CH₂ protons and the C3 carbon.[3]

Spectroscopic TechniqueKey DifferentiatorN1-Alkylated IndazoleN2-Alkylated Indazole
¹H NMR Chemical Shift of H-3Typically more shielded (lower ppm)Typically more deshielded (higher ppm)[2]
¹³C NMR Chemical Shifts of C3 and C7aDistinct chemical shiftsDistinct chemical shifts
HMBC α-CH₂ Proton CorrelationsCorrelation to C7a[3]Correlation to C3[3]
¹⁵N NMR Nitrogen Chemical ShiftsDistinct chemical shiftsDistinct chemical shifts

¹⁵N NMR Spectroscopy: The chemical shifts of the nitrogen atoms themselves are highly indicative of the substitution pattern. There is a large difference in the shielding of the nitrogen nuclei between the N1 and N2 isomers.[4][5]

Infrared (IR) Spectroscopy

While not as definitive as NMR, IR spectroscopy can provide supplementary information. The differences in bond vibrations between the two isomers can lead to variations in the fingerprint region of the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions in N1 and N2 alkylated indazoles can differ, resulting in distinct absorption maxima (λmax) in their UV-Vis spectra. This technique is useful for a preliminary assessment and for monitoring reactions.

Experimental Protocols

Accurate spectroscopic analysis begins with pure samples. The following are generalized protocols for the N-alkylation of indazoles, which often produce a mixture of isomers requiring separation, and for the acquisition of spectroscopic data.

General Protocol for N-Alkylation of Indazole

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[1][6]

  • Selective N1-Alkylation: Conditions that favor thermodynamic control, such as using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), often lead to a higher proportion of the N1-isomer.[3][6]

    • To a solution of the indazole in anhydrous THF at 0 °C, add NaH (1.2 equivalents) portion-wise.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) and stir at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the regioisomers by column chromatography on silica gel.[1][4]

  • Conditions often yielding N2-isomers or mixtures: The use of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers, or in some cases, favor the N2 isomer.[6][7] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) can also favor the formation of the N2-isomer.[3][8]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • HMBC: Acquire a 2D HMBC spectrum with standard parameters to observe correlations over 2-3 bonds.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[2]

  • Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[2]

  • Data Acquisition: Scan the appropriate wavelength range to determine the absorption maxima (λmax).

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of N1 and N2 alkylated indazoles.

G cluster_0 Alkylation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Elucidation A Indazole Alkylation Reaction B Mixture of N1 and N2 Isomers A->B C Chromatographic Separation B->C D1 Isolated Isomer 1 C->D1 D2 Isolated Isomer 2 C->D2 E NMR Spectroscopy (1H, 13C, HMBC) D1->E F UV-Vis & IR Spectroscopy (Supporting Data) D1->F D2->E D2->F G Analyze HMBC Correlations E->G H1 α-CH2 to C7a Correlation? G->H1 I1 N1-Alkylated Indazole H1->I1 Yes I2 N2-Alkylated Indazole H1->I2 No (α-CH2 to C3)

References

A Comparative Guide to Purity Assessment of 1,3-Dimethyl-1H-indazol-6-amine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,3-Dimethyl-1H-indazol-6-amine reference standards. Ensuring the high purity of reference materials is critical for accurate analytical measurements and the successful development of pharmaceutical products.[1] This document outlines key experimental protocols, presents data in a clear, comparative format, and includes visualizations to elucidate workflows and analytical strategies.

Comparison of Core Analytical Techniques for Purity Assessment

A multi-faceted approach is essential for the comprehensive purity analysis of a reference standard.[2] The primary techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for verification of molecular weight and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities.[2][3]

Analytical MethodParameter MeasuredTypical Purity SpecificationKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity (area %)≥98.0%High resolution and sensitivity for separating and quantifying impurities.[2][3]May not separate all co-eluting impurities; non-UV active impurities may not be detected.[2]
Mass Spectrometry (MS) Molecular Weight & Impurity IdentificationConforms to expected massHigh accuracy in confirming molecular identity and detecting trace-level impurities.[2][3]Quantification can be challenging without appropriate standards for each impurity.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural Integrity & Organic ImpuritiesConforms to structureProvides detailed structural information and can identify and quantify certain organic impurities.[2][3]Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret.[2]
Elemental Analysis (EA) Elemental Composition (%C, %H, %N)Within ±0.4% of theoretical valuesProvides a fundamental measure of purity by comparing the actual elemental composition to the theoretical values.[2]Does not provide information on the nature of individual impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instruments and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a cornerstone for determining the chemical purity of this compound by separating it from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient elution: A typical gradient might start from 10% acetonitrile and increase to 90% over 20 minutes.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the area percent of the main peak relative to the total peak area to calculate the purity.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is critical for confirming the molecular weight of this compound and for identifying potential impurities.

Instrumentation:

  • Mass spectrometer (e.g., LC-MS or direct infusion)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₁₀H₁₃N₃, Expected [M+H]⁺ = 176.1182).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect and quantify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks corresponding to the protons of this compound.

    • Integrate the signals to confirm the correct proton ratios.

    • Identify any signals that do not correspond to the main compound, which may indicate the presence of impurities.

Visualizing the Purity Assessment Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental Workflow for Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_report Final Report Sample This compound Reference Standard Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Calculation (Area %) HPLC->Purity MW Molecular Weight Verification MS->MW Structure Structural Confirmation NMR->Structure Report Certificate of Analysis Purity->Report MW->Report Structure->Report

Caption: Experimental workflow for the purity assessment of a reference standard.

Logical Relationship of Analytical Techniques cluster_quantitative cluster_qualitative center_node Comprehensive Purity Assessment of this compound HPLC HPLC (Primary Purity) center_node->HPLC EA Elemental Analysis (Compositional Purity) center_node->EA MS Mass Spectrometry (Identity & Impurity ID) center_node->MS NMR NMR Spectroscopy (Structure & Impurity ID) center_node->NMR HPLC->MS Investigate Unknown Peaks NMR->MS Confirm Impurity Structure

Caption: Logical relationship between analytical techniques for purity assessment.

By employing a combination of these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of this compound reference standards can be achieved, ensuring their suitability for their intended scientific applications.

References

A Comparative Guide to the Analysis of Pazopanib Impurities in an Inter-laboratory Context

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in the anti-cancer drug Pazopanib. While a formal inter-laboratory comparison study with publicly available, multi-laboratory data on identical samples is not presently accessible, this document synthesizes findings from various independent validation studies. This approach offers researchers, scientists, and drug development professionals a valuable comparative perspective on the performance of different analytical techniques, aiding in method selection and development.

The following sections detail experimental protocols for commonly employed analytical methods, present a comparative summary of their performance data, and include workflow diagrams to illustrate the process of an inter-laboratory comparison and the relationships between different analytical strategies.

Experimental Protocols

The successful analysis of Pazopanib impurities hinges on robust and well-defined experimental protocols. Below are detailed methodologies synthesized from published literature for the analysis of Pazopanib and its related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of Pazopanib and its impurities.

  • Chromatographic System: An Agilent Infinity 1260 HPLC system equipped with a quaternary pump, degasser, autosampler, and a thermostated column compartment is a suitable example.[1]

  • Column: A common choice is a C18 column, such as the Agilent Zorbax Eclipse plus C18 (150 x 4.6mm, 5μm) or a YMC Triart C18 column (250 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For instance, a gradient elution using 10mM Ammonium acetate and methanol (40:60 v/v) can be employed.[1] Another example is a gradient elution with Mobile Phase A (0.1% Perchloric acid buffer and tetrahydrofuran) and Mobile Phase B (0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile).[2]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[3]

  • Detection: UV detection at a wavelength of 268 nm or 290 nm is common for Pazopanib and its impurities.[1][2][4]

  • Sample Preparation:

    • Weigh and powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a specific amount of Pazopanib (e.g., 200mg) into a volumetric flask.

    • Dissolve the powder in a suitable diluent (often the mobile phase or a component of it) with the aid of sonication.

    • Dilute to the mark with the diluent.

    • Centrifuge the solution to remove any undissolved excipients.

    • Filter the supernatant through a 0.2 or 0.45 µm filter before injection.[1][4]

  • Standard Preparation:

    • Accurately weigh a known amount of Pazopanib reference standard and impurity standards.

    • Dissolve in the diluent to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare working standards for calibration and system suitability checks.[4]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers faster analysis times and improved resolution compared to traditional HPLC.

  • Chromatographic System: A Shimadzu LC 2030 C UHPLC system or equivalent is appropriate.[5]

  • Column: A C18 column with smaller particle size is typically used to take advantage of the UHPLC system's capabilities.

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid (e.g., 80:20:0.1 v/v/v) has been reported.[5]

  • Flow Rate: A flow rate of 1 mL/min is a common starting point.[5]

  • Detection: UV detection at 270 nm is suitable.[5]

Method Validation Parameters

Any analytical method for impurity profiling must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[1][2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4]

Data Presentation: A Comparative Summary of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for Pazopanib impurity analysis as reported in various studies. This allows for a direct comparison of their capabilities.

Parameter RP-HPLC Method 1 RP-HPLC Method 2 RP-HPLC Method 3 UHPLC Method
Column YMC Triart C18 (250x4.6mm, 5µm)[2]Phenomenex enable C18 (15x4.6mm, 5µm)[4]C18 (250 mm × 4.6 mm, 5 µm)[3]LC C18[5]
Mobile Phase Gradient: A) 0.1% Perchloric acid buffer/THF B) 0.1% Perchloric acid buffer/THF/MeOH/ACN[2]Isocratic: Acetonitrile/Phosphate buffer (pH 5) (60:40 v/v)[4]Isocratic: Acetonitrile/Phosphate buffer (pH 2.9) (25:75 v/v)[3]Isocratic: Acetonitrile/Water/0.1% Formic acid (80:20:0.1 v/v/v)[5]
Flow Rate Not specified in abstract1.2 mL/min[4]1.0 mL/min[3]1.0 mL/min[5]
Detection Wavelength 268 nm[2]290 nm[4]215 nm[3]270 nm[5]
Linearity Range Not specified in abstract2 - 10 µg/mL[4]Not specified in abstract1 - 15 µg/mL[5]
LOD 0.15 µg/mL[2]Not specified in abstractNot specified in abstractNot specified in abstract
LOQ 0.50 µg/mL[2]Not specified in abstractNot specified in abstractNot specified in abstract
Retention Time (Pazopanib) ~20.36 min[2]2.190 min[4]2.8 min[3]4.4 min[5]
Reported Impurities Impurity-A, Impurity-B, Impurity-C, Impurity-D[2]Not specifiedNot specifiedNot specified

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the inter-laboratory comparison of Pazopanib impurities.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Compilation and Statistical Analysis cluster_reporting Phase 4: Reporting and Follow-up A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Validate Homogeneous Test Samples B->C D Develop and Distribute Detailed Analytical Protocol C->D E Sample Receipt and Verification by Labs D->E F Execution of Analytical Method E->F G Data Acquisition and Initial Processing F->G H Submission of Results to Coordinating Body G->H I Statistical Analysis (e.g., ISO 5725) H->I J Identification of Outliers and Assessment of Variability I->J K Preparation of Comparison Report J->K L Dissemination of Results to Participants K->L M Corrective Actions and Method Improvement L->M

Caption: Workflow for an Inter-laboratory Comparison Study.

Analytical_Technique_Impurity_Relationship cluster_techniques Analytical Techniques cluster_impurities Types of Impurities HPLC HPLC-UV Process Process-Related Impurities HPLC->Process Quantification Degradation Degradation Products HPLC->Degradation Quantification UHPLC UHPLC-UV/PDA UHPLC->Process High-Resolution Quantification UHPLC->Degradation High-Resolution Quantification LCMS LC-MS/MS LCMS->Process Identification & Quantification LCMS->Degradation Identification & Quantification Unknown Unknown Impurities LCMS->Unknown Structural Elucidation

Caption: Relationship between Analytical Techniques and Impurity Types.

References

Comparative Toxicological Assessment of Indazole-Based Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of potential indazole-based impurities. The information is based on available experimental data for indazole derivatives, which may serve as surrogates for impurities with similar structural motifs.

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Consequently, the control of indazole-based impurities in active pharmaceutical ingredients (APIs) is critical to ensure patient safety. This guide summarizes available toxicological data for various substituted indazoles, outlines standard experimental protocols for their assessment, and visualizes key experimental workflows and potential toxicological pathways.

Data Presentation: Comparative Toxicology of Indazole Derivatives

The following tables summarize in vitro cytotoxicity and genotoxicity data for various indazole derivatives. It is important to note that this data pertains to the derivatives themselves, which were often synthesized for their therapeutic potential, and not explicitly as impurities. However, this information provides valuable insights into the potential hazards of structurally related impurities.

Table 1: In Vitro Cytotoxicity of Indazole Derivatives

Compound/Scaffold IDCell Line(s)IC50 (µM)Reference(s)
Curcumin Indazole Analog (3b)WiDr (colorectal carcinoma)27.20[2]
Curcumin Indazole Analog (3d)HeLa (cervical cancer)>46.36[2]
1H-indazole-3-amine derivative (6o)K562 (leukemia)5.15[3]
1H-indazole-3-amine derivative (6o)HEK-293 (normal kidney)33.20[3]
Mercapto acetamide-indazole (5k)Hep-G2 (liver cancer)3.32[3]
Mercapto acetamide-indazole (5k)HEK-293 (normal kidney)12.17[3]
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4)A2780 (ovarian carcinoma)4.21 - 18.6[4]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9)A549 (lung adenocarcinoma)5.47 - 7.73[4]
(E)-3-(3,5-Dimethoxystyryl)-6-(6-(pyridin-2-yl)piperazin-1-yl)pyridin-3-yl)-1H-indazole (2f)4T1 (breast cancer)0.23[5]
(E)-3-(3,5-Dimethoxystyryl)-6-(6-(pyridin-2-yl)piperazin-1-yl)pyridin-3-yl)-1H-indazole (2f)HepG2 (liver cancer)0.80[5]
(E)-3-(3,5-Dimethoxystyryl)-6-(6-(pyridin-2-yl)piperazin-1-yl)pyridin-3-yl)-1H-indazole (2f)MCF-7 (breast cancer)0.34[5]

Table 2: Genotoxicity of Indazole and Related Compounds

CompoundAssayResultRemarksReference(s)
6-Nitro-1H-indazole-Limited evidence of a carcinogenic effect.-[6][7]
7-Amino-1H-indazole-Harmful if swallowed, causes skin and eye irritation.-[8]
3-Amino-1H-indazole-Harmful if swallowed, causes skin and eye irritation.-[9]
1-Boc-6-amino-1H-indazole-Causes skin irritation.-[10]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate and reproducible assessment of indazole-based impurities.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar medium lacking the essential amino acid.[11]

  • Methodology:

    • Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

    • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity but not be overtly bactericidal.

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response in at least one strain.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects genotoxic damage at the chromosome level.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

  • Methodology:

    • Cell Culture: Human lymphocytes or established cell lines (e.g., CHO, V79, TK6) are cultured.

    • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (equivalent to 1.5-2 normal cell cycle lengths) duration, with and without metabolic activation (S9 mix).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after treatment.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells.

In Vitro Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are used to assess the viability of cells after exposure to a test substance.

  • Principle:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan is proportional to the number of viable cells.

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells. However, the XTT formazan is water-soluble, simplifying the assay procedure.

  • Methodology:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Treatment: Cells are treated with various concentrations of the indazole-based impurity for a defined period (e.g., 24, 48, or 72 hours).

    • Reagent Addition:

      • MTT: MTT solution is added to each well and incubated for 2-4 hours. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • XTT: A mixture of XTT and an electron-coupling agent is added to each well and incubated for 2-4 hours.

    • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Mandatory Visualization

Experimental_Workflow_for_Toxicological_Assessment Impurity Impurity Dose_Selection Dose_Selection Impurity->Dose_Selection Ames Ames Dose_Selection->Ames Micronucleus Micronucleus Dose_Selection->Micronucleus Cytotoxicity Cytotoxicity Dose_Selection->Cytotoxicity Data_Analysis Data_Analysis Ames->Data_Analysis Micronucleus->Data_Analysis Cytotoxicity->Data_Analysis Risk_Assessment Risk_Assessment Data_Analysis->Risk_Assessment

Putative_Signaling_Pathway_of_Indazole_Toxicity cluster_cellular_stress Cellular Stress Induction cluster_signaling Stress-Activated Signaling Pathways cluster_outcome Cellular Outcomes Indazole Indazole-Based Impurity ROS Reactive Oxygen Species (ROS) Generation Indazole->ROS Mito_Dys Mitochondrial Dysfunction Indazole->Mito_Dys DNA_Damage DNA Damage Indazole->DNA_Damage Direct or Indirect Mechanisms MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Apoptosis Apoptosis Mito_Dys->Apoptosis Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) MAPK->Inflammation MAPK->Apoptosis NFkB->Inflammation DNA_Damage->Apoptosis

Discussion and Conclusion

The available toxicological data for indazole-based compounds is primarily focused on derivatives with therapeutic potential rather than on process-related impurities. The provided cytotoxicity data (Table 1) indicates that the biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. For instance, some derivatives exhibit potent anticancer activity at low micromolar concentrations, while others show lower cytotoxicity. This structure-activity relationship is a critical consideration when assessing the potential toxicity of an impurity.

The genotoxicity information (Table 2) is limited but suggests that certain substituted indazoles, such as nitro- and amino-indazoles, may pose a hazard. A thorough genotoxic assessment, including the Ames test and an in vitro micronucleus assay, is therefore essential for any indazole-based impurity.

The visualized experimental workflow provides a standard approach for the in vitro toxicological evaluation of impurities. The putative signaling pathway diagram illustrates potential mechanisms by which indazole-based compounds might exert toxicity, including the induction of oxidative stress, activation of stress-activated protein kinase pathways (like p38 MAPK and JNK), and subsequent pro-inflammatory and apoptotic responses.[12]

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethyl-1H-indazol-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,3-Dimethyl-1H-indazol-6-amine (CAS No. 221681-92-1), a compound that requires careful management due to its potential health hazards.

The primary and mandated method for the disposal of this compound and its containers is through a licensed and approved waste disposal facility.[1][2][3][4] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Never dispose of this compound down the drain or in regular trash.

Hazard Profile and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[5]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Before beginning any disposal procedure, it is crucial that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][2]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Container Preparation:

  • Designate a specific hazardous waste container for this compound and materials contaminated with it.

  • The container must be made of a compatible material, be in good condition, and have a secure, sealable lid.[6]

  • Label the container clearly with a hazardous waste tag, specifying the full chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Irritant").[6]

2. Collection of Chemical Waste:

  • Carefully transfer any unwanted or residual solid this compound into the designated waste container.

  • For solutions containing the compound, pour them carefully into the designated liquid waste container.

  • Avoid mixing with incompatible wastes.[6] This compound should not be mixed with strong oxidizing agents or strong acids.

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated lab coats, must be considered hazardous waste.

  • Place these contaminated items into the designated solid waste container.

  • For empty chemical containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[6] Subsequent rinses of the container may be permissible for regular disposal, depending on institutional and local regulations.

4. Temporary Storage of Hazardous Waste:

  • Keep the hazardous waste container tightly closed except when adding waste.[1][2][6]

  • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area is cool and dry.[1][2]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[1][2][3][4]

  • Provide the disposal service with accurate information about the chemical waste.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into Designated Container B->C D Is it solid waste or contaminated material? C->D E Place in Solid Hazardous Waste Container D->E Yes F Is it a liquid solution? D->F No H Securely Seal and Label Waste Container E->H G Pour into Liquid Hazardous Waste Container F->G Yes G->H I Store in Designated Cool, Dry, Ventilated Area H->I J Contact EHS or Licensed Waste Disposal Service I->J K End: Proper Disposal J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1,3-Dimethyl-1H-indazol-6-amine (CAS No: 221681-92-1). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]Prevents contact with eyes, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.Protects skin from irritation.[1][2]
Body Protection Laboratory coat or protective suit.Prevents skin contact and contamination of personal clothing.[2][3]
Respiratory Protection Use a NIOSH/MSHA approved respirator when dusts are generated or if ventilation is inadequate.Avoids inhalation, which may cause respiratory tract irritation.[2][3]

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling

  • Preparation: Ensure the work area is well-ventilated.[2][4] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1.

  • Dispensing: Avoid generating dust.[2] If the compound is a solid, handle it in a fume hood. Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2][3] Contaminated clothing should be removed and washed before reuse.[3][4]

Storage Plan

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from strong oxidizing agents.[4]

First Aid Measures

In case of exposure, immediate action is required.

Table 2: First Aid Procedures

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Guidance

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Consultation: Contact your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • Disposal: Arrange for disposal by a licensed professional waste disposal service.[2] Do not dispose of down the drain or into the environment.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling a solid chemical like this compound, highlighting critical safety checkpoints.

experimental_workflow Figure 1: Experimental Workflow with Safety Checkpoints cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup safety_check1 PPE Check prep_ppe->safety_check1 weigh Weigh Compound prep_setup->weigh Proceed to Handling safety_check2 Ventilation Check prep_setup->safety_check2 dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose Dispose of Waste (Consult EHS) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe safety_check3 Waste Segregation dispose->safety_check3

Caption: Experimental Workflow with Safety Checkpoints

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-indazol-6-amine
Reactant of Route 2
1,3-Dimethyl-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.